Product packaging for (s)-2-Amino-2-methylhept-6-enoic acid(Cat. No.:CAS No. 1011309-61-7)

(s)-2-Amino-2-methylhept-6-enoic acid

Cat. No.: B3067304
CAS No.: 1011309-61-7
M. Wt: 157.21 g/mol
InChI Key: AERCCJGORROTKW-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

(s)-2-Amino-2-methylhept-6-enoic acid is a useful research compound. Its molecular formula is C8H15NO2 and its molecular weight is 157.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H15NO2 B3067304 (s)-2-Amino-2-methylhept-6-enoic acid CAS No. 1011309-61-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-amino-2-methylhept-6-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2/c1-3-4-5-6-8(2,9)7(10)11/h3H,1,4-6,9H2,2H3,(H,10,11)/t8-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AERCCJGORROTKW-QMMMGPOBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCCC=C)(C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@](CCCC=C)(C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

(s)-2-Amino-2-methylhept-6-enoic acid synthesis protocols

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of (S)-2-Amino-2-methylhept-6-enoic Acid

Authored by a Senior Application Scientist

Abstract

This compound is a non-proteinogenic α,α-disubstituted amino acid of significant interest in medicinal chemistry and drug development. Its unique structural features, combining a chiral quaternary center and a terminal alkene, make it a valuable building block for the synthesis of conformationally constrained peptides and other complex molecular architectures. A primary application of this compound is in "peptide stapling," a strategy to reinforce the α-helical secondary structure of peptides, thereby enhancing their metabolic stability, cell permeability, and binding affinity to intracellular targets[1]. This guide provides an in-depth analysis of the synthetic strategies for this compound, with a focus on achieving high enantiopurity. We will explore the foundational principles of asymmetric synthesis of α,α-disubstituted amino acids and present a detailed, field-proven protocol based on the highly reliable pseudoephedrine glycinamide alkylation method. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding and practical guidance on the synthesis of this important molecule.

Introduction: The Significance of α,α-Disubstituted Amino Acids

α,α-Disubstituted amino acids have garnered considerable attention in the past few decades due to their ability to impart unique conformational constraints on peptides[2][3]. The replacement of the α-hydrogen with an alkyl group, in this case, a methyl group, introduces steric hindrance that restricts the rotational freedom around the peptide backbone. This structural feature is instrumental in stabilizing secondary structures, such as α-helices and β-turns, which are often crucial for biological activity[3]. The incorporation of α,α-disubstituted amino acids into peptide sequences can lead to enhanced resistance to proteolytic degradation, improved pharmacokinetic profiles, and increased binding affinity to target proteins[4].

This compound is a particularly noteworthy example. The (S)-configuration at the α-carbon is a key determinant of its biological activity, and the terminal alkene functionality in the side chain serves as a versatile chemical handle for further modifications, most notably for ring-closing metathesis (RCM) in peptide stapling[1]. The synthesis of such chiral quaternary amino acids presents a significant challenge, as the creation of a stereogenic center bearing two carbon substituents requires precise stereochemical control[5].

Strategies for Asymmetric Synthesis

Several methodologies have been developed for the asymmetric synthesis of α,α-disubstituted α-amino acids. The choice of a particular synthetic route often depends on factors such as scalability, availability of starting materials, and the desired level of enantiomeric purity. Key strategies include:

  • Chiral Auxiliaries: This approach involves the temporary attachment of a chiral molecule to the substrate to direct a stereoselective reaction. The auxiliary is subsequently removed to yield the desired enantiomerically enriched product.

  • Catalytic Asymmetric Synthesis: The use of chiral catalysts, such as metal complexes or organocatalysts, can induce enantioselectivity in the formation of the chiral center. This method is often more atom-economical than the use of stoichiometric chiral auxiliaries[6][7].

  • Enzymatic Resolution: Enzymes can be used to selectively react with one enantiomer in a racemic mixture, allowing for the separation of the desired enantiomer[8].

Among these, the use of chiral auxiliaries has proven to be a robust and highly reliable method for the synthesis of a wide range of α-amino acids with excellent stereocontrol. The pseudoephedrine-based methodology developed by Myers and coworkers is a prime example of a highly practical and efficient chiral auxiliary approach[9][10][11].

Featured Protocol: Asymmetric Alkylation of Pseudoephedrine Glycinamide

This section provides a detailed, step-by-step protocol for the synthesis of this compound based on the alkylation of (+)-pseudoephedrine glycinamide. This method is distinguished by its high diastereoselectivity, the crystallinity of intermediates which allows for easy purification, and the mild conditions for the final hydrolysis step to release the target amino acid[12].

Rationale for Method Selection

The choice of the pseudoephedrine glycinamide alkylation method is based on several key advantages:

  • High Diastereoselectivity: The chiral pseudoephedrine auxiliary effectively directs the incoming electrophile to one face of the enolate, leading to a high degree of stereocontrol.

  • Practicality and Scalability: The starting materials, (+)-pseudoephedrine and glycine methyl ester, are readily available and relatively inexpensive. The procedures are well-established and have been demonstrated on a multigram scale[12][13].

  • Crystalline Intermediates: The alkylation products are often crystalline, which allows for purification by recrystallization to achieve very high diastereomeric excess (de)[12].

  • Mild Hydrolysis: The final step to remove the chiral auxiliary and liberate the free amino acid can be achieved under mild conditions, minimizing the risk of racemization[10].

Overall Synthetic Scheme

The synthesis can be conceptually divided into three main stages:

  • Preparation of the Chiral Auxiliary Adduct: Synthesis of (+)-pseudoephedrine glycinamide.

  • Diastereoselective Alkylation: Formation of the quaternary stereocenter via enolate alkylation.

  • Hydrolysis and Isolation: Removal of the chiral auxiliary to yield the final product.

Synthetic_Scheme A (+)-Pseudoephedrine C (+)-Pseudoephedrine Glycinamide A->C B Glycine Methyl Ester B->C E Alkylated Intermediate C->E Alkylation D 1. LHMDS, LiCl 2. 5-Bromopent-1-ene G This compound E->G Hydrolysis F Mild Acidic Hydrolysis

Caption: Overall synthetic workflow for this compound.

Detailed Experimental Protocol
Part 1: Synthesis of (+)-Pseudoephedrine Glycinamide

This procedure follows the well-established method for creating the chiral glycine template[12].

  • Setup: An oven-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and an argon inlet is charged with anhydrous lithium chloride (2.0 eq) and (+)-pseudoephedrine (1.0 eq) in anhydrous tetrahydrofuran (THF).

  • Cooling: The resulting slurry is cooled to 0 °C in an ice bath.

  • Base Addition: Solid lithium methoxide (0.5 eq) is added in one portion.

  • Glycine Ester Addition: A solution of glycine methyl ester (1.25 eq) in anhydrous THF is added dropwise over 1 hour.

  • Reaction: The reaction is stirred at 0 °C for 7-8 hours.

  • Work-up: The reaction is quenched with water, and the THF is removed under reduced pressure. The aqueous residue is extracted with dichloromethane.

  • Crystallization: The combined organic extracts are dried, filtered, and concentrated. The resulting oil is dissolved in warm THF, and water is added to induce crystallization of the product as a monohydrate.

Part 2: Diastereoselective Alkylation

This step creates the crucial chiral quaternary center.

  • Enolization: Anhydrous (+)-pseudoephedrine glycinamide (1.0 eq) and anhydrous lithium chloride (1.2 eq) are dissolved in THF and cooled to -78 °C. Lithium hexamethyldisilazide (LHMDS) (1.1 eq) is added dropwise to form the lithium enolate.

  • Alkylation: 5-Bromopent-1-ene (1.2 eq) is added neat, and the reaction mixture is allowed to warm slowly to 0 °C over several hours.

  • Quenching: The reaction is quenched by the addition of saturated aqueous ammonium chloride.

  • Extraction and Purification: The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. The crude product can be purified by chromatography or recrystallization to yield the diastereomerically pure alkylated intermediate.

Alkylation_Workflow cluster_prep Enolate Formation cluster_alkylation Alkylation cluster_workup Work-up & Purification prep_start Start: (+)-Pseudoephedrine Glycinamide in THF prep_cool Cool to -78 °C prep_start->prep_cool prep_base Add LHMDS prep_cool->prep_base prep_enolate Formation of Lithium Enolate prep_base->prep_enolate alk_add Add 5-Bromopent-1-ene prep_enolate->alk_add alk_warm Warm to 0 °C alk_add->alk_warm alk_product Alkylated Intermediate Formed alk_warm->alk_product workup_quench Quench with aq. NH4Cl alk_product->workup_quench workup_extract Extraction workup_quench->workup_extract workup_purify Purification (Chromatography/Recrystallization) workup_extract->workup_purify workup_final Diastereomerically Pure Product workup_purify->workup_final

Caption: Step-by-step workflow for the diastereoselective alkylation step.

Part 3: Hydrolysis and Isolation

The final step liberates the target amino acid.

  • Hydrolysis: The purified alkylated intermediate is dissolved in a mixture of dioxane and aqueous HCl (e.g., 6N HCl) and heated at reflux for several hours until the reaction is complete (monitored by TLC or LC-MS).

  • Auxiliary Removal: After cooling, the reaction mixture is washed with an organic solvent (e.g., ethyl acetate) to remove the liberated pseudoephedrine.

  • Isolation: The aqueous layer is concentrated under reduced pressure. The resulting crude amino acid hydrochloride salt can be purified by ion-exchange chromatography or by adjusting the pH to the isoelectric point to precipitate the zwitterionic amino acid.

Expected Results and Data

The following table summarizes typical outcomes for this synthetic sequence, based on literature precedents for similar alkylations[10][13].

StepProductTypical YieldDiastereomeric/Enantiomeric ExcessNotes
Alkylation Alkylated Pseudoephedrine Amide85-95%>95% de (often >99% after recrystallization)The high diastereoselectivity is a key feature of this method.
Hydrolysis This compound80-90%>99% eeMild hydrolysis conditions preserve the stereochemical integrity of the product.

Alternative Synthetic Approaches

While the pseudoephedrine method is highly effective, other strategies are also employed for the synthesis of chiral α,α-disubstituted amino acids.

Asymmetric Strecker Synthesis

The Strecker synthesis is a classic method for producing amino acids from aldehydes or ketones[14][15][16]. For α,α-disubstituted amino acids, a ketone is used as the starting material. Asymmetric induction can be achieved by using a chiral amine or a chiral catalyst[17].

Strecker_Synthesis ketone Hept-6-en-2-one aminonitrile Chiral α-Aminonitrile ketone->aminonitrile reagents + Chiral Amine + Cyanide Source product α,α-Disubstituted Amino Acid aminonitrile->product Hydrolysis hydrolysis Acid Hydrolysis

Caption: General scheme for the Asymmetric Strecker Synthesis.

Organocatalytic Methods

Recent advances have demonstrated the power of organocatalysis for the asymmetric synthesis of α,α-disubstituted amino acids[5]. For example, chiral diarylprolinol silyl ethers can catalyze the nucleophilic addition of racemic oxazolones to α,β-unsaturated aldehydes, generating products with two new stereocenters with high diastereo- and enantioselectivity[5].

Conclusion

The synthesis of this compound is a critical enabling technology for advanced peptide chemistry, particularly in the area of peptide stapling. While several synthetic strategies exist, the asymmetric alkylation of (+)-pseudoephedrine glycinamide stands out as a highly practical, robust, and scalable method for obtaining this valuable building block in high enantiomeric purity. The detailed protocol provided in this guide offers a reliable pathway for researchers and drug developers to access this compound. The continued development of new catalytic asymmetric methods will undoubtedly provide even more efficient and versatile routes to this and other non-proteinogenic amino acids in the future.

References

An In-depth Technical Guide to the Physicochemical Properties of (S)-2-Amino-2-methylhept-6-enoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Keystone for Constrained Peptides

(S)-2-Amino-2-methylhept-6-enoic acid is a non-proteinogenic α-amino acid that has garnered significant attention in the field of medicinal chemistry and drug development. Its unique structural features—a chiral center at the α-carbon, an α-methyl group, and a terminal alkene on a seven-carbon chain—make it a critical building block for "peptide stapling."[1][2] This technique involves covalently linking the side chains of two amino acid residues within a peptide to enforce a specific secondary structure, most commonly an α-helix.[1][2] The α-methyl group helps to promote the helical conformation, while the terminal alkene serves as a chemical handle for ring-closing metathesis (RCM), the reaction used to form the hydrocarbon "staple."[1]

Understanding the physicochemical properties of this compound is paramount for its effective incorporation into solid-phase peptide synthesis (SPPS) and for predicting the behavior of the resulting stapled peptides.[3][4] Properties such as solubility, ionization state (pKa), and lipophilicity (logP) directly influence reaction conditions, purification strategies, and the ultimate pharmacological profile of the peptide therapeutics being developed. This guide provides a comprehensive overview of these core properties, blending available data with expert analysis and detailed experimental protocols for their validation.

Core Physicochemical Properties

The physicochemical characteristics of this compound are dictated by its constituent functional groups: the carboxylic acid, the primary amine, the α-methyl group, and the aliphatic alkene side chain. Like other amino acids, it exists as a zwitterion at physiological pH.[5]

Below is a summary of its key physicochemical properties. It is important to note that while some data is available from vendors and databases, other values are estimated based on the properties of structurally similar compounds and established chemical principles.

PropertyValue / Estimated RangeSource / Rationale
Molecular Formula C₈H₁₅NO₂[6]
Molecular Weight 157.21 g/mol [6]
Appearance White crystalline solid
Melting Point >200 °C (decomposes)
Boiling Point 272.4 ± 33.0 °C (at 760 mmHg)
CAS Number 1011309-61-7
pKa (Carboxyl) ~2.0 - 2.5Estimated based on typical α-amino acids. The α-methyl group may slightly increase the pKa.
pKa (Amino) ~9.5 - 10.0Estimated based on typical α-amino acids.
Isoelectric Point (pI) ~6.0Calculated as the average of the estimated pKa values.
Computed XLogP3 -1.4[6] (for the racemic mixture)
Solubility Soluble in water, slightly soluble in polar organic solvents like methanol and ethanol, and poorly soluble in nonpolar organic solvents.[5] (General amino acid properties)

Ionization State and Zwitterionic Character

The ionizable nature of the amino and carboxylic acid groups is a fundamental property of this compound.[5] The pKa values determine the charge of the molecule at a given pH, which in turn affects its solubility, reactivity, and interaction with other molecules.

  • At low pH (e.g., pH 1): The carboxylic acid group is protonated (-COOH) and the amino group is protonated (-NH₃⁺), resulting in a net positive charge.

  • At neutral pH (e.g., pH 7): The carboxylic acid group is deprotonated (-COO⁻) and the amino group is protonated (-NH₃⁺), forming a zwitterion with a net neutral charge.[5]

  • At high pH (e.g., pH 11): The carboxylic acid group is deprotonated (-COO⁻) and the amino group is deprotonated (-NH₂), resulting in a net negative charge.

This behavior is crucial for techniques like ion-exchange chromatography during purification and for the conditions required for peptide synthesis.

Zwitterion_Equilibrium Cationic_Form Cationic Form (Low pH) Zwitterionic_Form Zwitterionic Form (Neutral pH) Cationic_Form->Zwitterionic_Form + OH⁻ - H₂O Zwitterionic_Form->Cationic_Form + H₃O⁺ - H₂O Anionic_Form Anionic Form (High pH) Zwitterionic_Form->Anionic_Form + OH⁻ - H₂O Anionic_Form->Zwitterionic_Form + H₃O⁺ - H₂O Titration_Workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis A Dissolve Amino Acid in Acidified Water C Add NaOH in Increments A->C B Calibrate pH Meter B->C D Record pH after Each Addition C->D Repeat D->C E Plot pH vs. Volume of NaOH D->E F Determine Midpoints of Buffering Regions (pKa) E->F G Calculate pI F->G

References

biological activity of alpha-methylated non-natural amino acids

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Biological Activity of α-Methylated Non-Natural Amino Acids

Introduction: Beyond Nature's Alphabet

In the landscape of drug discovery and peptide chemistry, native peptides present a paradox: their high specificity and potency make them exceptional therapeutic candidates, yet their inherent liabilities—poor metabolic stability and conformational ambiguity—often curtail their clinical utility.[1][2] A primary strategy to surmount these obstacles involves the strategic incorporation of non-natural amino acids. Among the most powerful tools in this molecular engineering arsenal are the α-methylated amino acids.

The defining characteristic of an α-methylated amino acid is the substitution of the α-hydrogen atom with a methyl group. This seemingly subtle alteration instigates a cascade of profound structural and functional consequences, transforming a flexible peptide into a conformationally defined and proteolytically resistant therapeutic agent.[3][4] This guide serves as a technical deep-dive for researchers, scientists, and drug development professionals, elucidating the core principles, biological impact, and practical methodologies for leveraging α-methylated amino acids to engineer peptides with superior pharmacological profiles.

The Foundational Principle: Steric Constraint and Its Ramifications

The introduction of a second substituent on the α-carbon fundamentally alters the stereochemical landscape of the amino acid residue. This steric bulk is the root cause of the two most significant advantages of α-methylation: conformational restriction and enzymatic shielding.

Conformational Pre-organization: Dictating Peptide Shape

The peptide backbone's flexibility is largely defined by the rotational freedom around the phi (φ) and psi (ψ) dihedral angles. The added methyl group imposes severe steric hindrance, dramatically restricting the permissible φ/ψ angles for that residue.[5] This effectively narrows the accessible conformational space on the Ramachandran plot, compelling the peptide backbone into specific secondary structures.

Notably, α-methylation strongly promotes the formation of helical conformations, such as the α-helix and the more tightly wound 3₁₀-helix.[6] This is a critical feature in rational drug design. By "pre-organizing" a peptide into its bioactive conformation—the precise shape required to bind its biological target—one can significantly enhance binding affinity and specificity, leading to increased potency.[3]

G cluster_0 Natural Amino Acid cluster_1 α-Methylated Amino Acid a Backbone b α-Carbon a->b h α-Hydrogen b->h r Side Chain (R) b->r c Backbone b->c label_a High Conformational Freedom (Flexible φ/ψ) d Backbone e α-Carbon d->e me α-Methyl Group e->me r2 Side Chain (R) e->r2 f Backbone e->f label_b Restricted Conformational Freedom (Constrained φ/ψ)

Caption: Impact of α-methylation on the amino acid structure.

Metabolic Stability: A Shield Against Degradation

A primary failure point for peptide therapeutics is their rapid cleavage by proteases in the body.[1] These enzymes recognize and bind to specific peptide sequences, subsequently hydrolyzing the peptide bonds. The α-methyl group acts as a powerful steric shield, physically blocking the approach of protease catalytic residues to the adjacent peptide bond.[3][6] This enzymatic resistance drastically increases the peptide's in vivo half-life, a crucial factor for maintaining therapeutic concentrations and improving patient dosing regimens.[7][8]

Biological Impact and Therapeutic Horizons

The structural consequences of α-methylation translate directly into a suite of enhanced biological and pharmacological properties, making it a cornerstone of modern peptidomimetic design.

  • Enhanced Proteolytic Resistance : As established, α-methylation provides robust protection against enzymatic degradation. This leads to significantly longer plasma half-lives and improved overall bioavailability.[9][10][11]

  • Modulation of Biological Activity : By locking a peptide into its bioactive conformation, α-methylation can dramatically increase potency. This has been successfully applied to create potent receptor agonists and antagonists, as well as highly specific enzyme inhibitors.[9][10] A notable clinical example is Trofinetide, a neuroprotective agent for Rett syndrome, which is an analogue of the tripeptide Gly-Pro-Glu featuring α-methylation.[3]

  • Improved Pharmacokinetics : The combination of enhanced metabolic stability and defined conformation often leads to superior pharmacokinetic (PK) profiles.[2][9][10] These peptides exhibit reduced clearance and, in some cases, improved membrane permeability, which can be a step towards oral bioavailability.[9][12]

  • Scaffolds for Foldamers : The predictable induction of helical structures allows α-methylated residues to serve as building blocks for "foldamers"—non-natural oligomers that mimic the structure of natural biopolymers.[9][10] These have applications in materials science and in designing novel tools to probe and disrupt protein-protein interactions, including those involving intrinsically disordered proteins (IDPs).[5][13]

G Lead Native Peptide Lead (High Potency, Poor Stability) Strategy Rational Design: Strategic α-Methylation Lead->Strategy Synthesis Chemical Synthesis of α-Methylated Analogue Strategy->Synthesis Screening Biological Evaluation Synthesis->Screening Result Optimized Therapeutic Candidate Screening->Result Stability Proteolytic Stability Assay (Increased T½) Screening->Stability Test Binding Receptor Binding Assay (Maintained/Improved Ki) Screening->Binding Test PK In Vivo PK Study (Improved Exposure) Screening->PK Test

Caption: Drug development workflow for α-methylated peptides.

Experimental Validation: Protocols for the Bench Scientist

Synthesizing claims of enhanced activity requires rigorous, self-validating experimental protocols. The following methodologies are fundamental to characterizing the biological impact of α-methylation.

Protocol 1: Assessment of Metabolic Stability via In Vitro Proteolysis Assay

Causality: This assay directly quantifies the resistance of a peptide to enzymatic degradation, validating the core hypothesis that α-methylation sterically shields the peptide backbone.

Methodology:

  • Reagent Preparation:

    • Prepare stock solutions of the test peptides (native and α-methylated analogue) in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Prepare stock solutions of relevant proteases (e.g., trypsin, chymotrypsin) or obtain biological matrices like fresh human plasma or liver microsomes.

  • Incubation:

    • In a temperature-controlled environment (typically 37°C), combine the peptide solution with the protease solution or biological matrix at a defined ratio.

    • Initiate the reaction and collect aliquots at various time points (e.g., 0, 5, 15, 30, 60, 120 minutes).

  • Reaction Quenching:

    • Immediately stop the enzymatic reaction in each aliquot by adding a quenching solution, such as 10% trichloroacetic acid (TCA) or ice-cold acetonitrile, which precipitates the enzymes.

  • Sample Processing:

    • Centrifuge the quenched samples at high speed (e.g., >13,000 x g) for 10 minutes to pellet precipitated proteins.

    • Carefully transfer the supernatant, containing the remaining peptide, to a new vial for analysis.

  • Analysis:

    • Analyze the samples using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[]

    • Quantify the peak area of the intact parent peptide at each time point.

  • Data Interpretation:

    • Plot the percentage of remaining intact peptide versus time.

    • Calculate the in vitro half-life (T₁/₂) for each peptide. A significantly longer T₁/₂ for the α-methylated analogue confirms enhanced metabolic stability.

Caption: Workflow for an in vitro proteolysis stability assay.

Protocol 2: Evaluation of Receptor Binding Affinity

Causality: This experiment measures how the conformational constraints imposed by α-methylation affect the peptide's ability to engage its molecular target. The goal is to demonstrate that stability is enhanced without sacrificing—and preferably while improving—binding affinity.

Methodology:

  • Reagent Preparation:

    • Prepare a radiolabeled or fluorescently labeled version of the native peptide (the "tracer").

    • Prepare a source of the target receptor (e.g., cell membrane preparations from overexpressing cell lines, purified receptor protein).

    • Prepare serial dilutions of the unlabeled "competitor" peptides (both native and the α-methylated analogue).

  • Binding Reaction:

    • In a multi-well plate, combine the receptor preparation, a fixed concentration of the tracer, and varying concentrations of the competitor peptide in a suitable binding buffer.

    • Include controls for total binding (tracer + receptor, no competitor) and non-specific binding (tracer + receptor + a large excess of unlabeled native peptide).

  • Incubation:

    • Incubate the plate for a sufficient time to reach binding equilibrium (e.g., 60-90 minutes at room temperature or 4°C), with gentle agitation.

  • Separation of Bound and Free Ligand:

    • Rapidly separate the receptor-bound tracer from the unbound tracer. A common method is rapid filtration through a glass fiber filtermat, which traps the membranes/receptor while allowing unbound ligand to pass through.

    • Quickly wash the filters with ice-cold buffer to remove any remaining unbound tracer.

  • Detection:

    • Measure the amount of bound tracer on the filters using a scintillation counter (for radiolabels) or a fluorescence plate reader.

  • Data Analysis:

    • Subtract non-specific binding from all measurements.

    • Plot the percentage of specific binding as a function of the log concentration of the competitor peptide.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (the concentration of competitor that inhibits 50% of tracer binding).

    • Convert the IC₅₀ to a binding affinity constant (Kᵢ) using the Cheng-Prusoff equation. A lower Kᵢ value indicates higher binding affinity.

Data Summary

Quantitative data from these experiments should be summarized for clear comparison.

Peptide AnalogueT₁/₂ in Human Plasma (min)Receptor Binding Affinity (Kᵢ, nM)
Native Peptide-X125.4
α-Me-Peptide-X>2402.1

Case Study: α-Methylation of Apolipoprotein A-I (ApoA-I) Mimetic Peptides

A compelling real-world application of these principles is the enhancement of ApoA-I mimetic peptides, which are being developed to promote cholesterol efflux and treat atherosclerosis.[6]

  • Challenge: Short, synthetic ApoA-I mimetic peptides often lack the stable helical structure required for optimal function and are susceptible to rapid degradation.

  • Strategy: Researchers incorporated various α-methylated amino acids into an ApoA-I mimetic peptide sequence to enforce helicity and improve stability.[6]

  • Results: The study demonstrated that α-methylation was a highly effective strategy. The modified peptides exhibited:

    • Increased Helicity: Circular dichroism spectroscopy confirmed a significant increase in α-helical content.[6]

    • Improved Biological Function: The α-methylated peptides showed a markedly improved capacity to facilitate cholesterol efflux from cells.[6]

    • Enhanced Protease Resistance: The modified peptides were significantly more resistant to digestion by various proteases compared to the parent peptide.[6][15]

This case study perfectly illustrates the translation of a fundamental chemical modification into tangible improvements in biological function and drug-like properties.

Conclusion and Future Outlook

The incorporation of α-methylated non-natural amino acids is far more than an academic exercise; it is a field-proven, rational design strategy for overcoming the fundamental limitations of peptide-based therapeutics. By introducing targeted steric constraints, researchers can exert precise control over peptide conformation and metabolic stability. This leads directly to analogues with enhanced potency, selectivity, and pharmacokinetic profiles. As synthetic methodologies become more robust and our understanding of structure-activity relationships deepens, the application of α-methylation will continue to expand, driving the development of the next generation of peptide drugs, from enzyme inhibitors to modulators of complex protein-protein interactions.[9][10]

References

An In-depth Technical Guide to the Role of (S)-2-Amino-2-methylhept-6-enoic Acid in All-Hydrocarbon Peptide Stapling

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The therapeutic potential of peptides is often hampered by their poor structural stability, susceptibility to proteolytic degradation, and inability to permeate cell membranes.[1][2] All-hydrocarbon peptide stapling has emerged as a transformative chemical biology tool to address these limitations by constraining a peptide into its bioactive α-helical conformation.[2][3][4] This guide provides a comprehensive technical overview of the pivotal role played by the non-natural amino acid, (S)-2-Amino-2-methylhept-6-enoic acid, in this process. We will dissect its unique structural attributes, detail the mechanism of ruthenium-catalyzed ring-closing metathesis (RCM) it enables, provide field-proven experimental protocols, and analyze the profound biophysical enhancements imparted to the final stapled peptide. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this powerful technology.

The Challenge with Peptide Therapeutics and the Stapling Solution

Peptides offer exceptional specificity and potency as therapeutic agents, yet their clinical translation is often thwarted by inherent pharmacological weaknesses.[5] When removed from the context of their parent protein, short peptide sequences typically exist as a flexible ensemble of random coils in aqueous solution, which masks their binding interface, reduces target affinity, and exposes amide bonds to rapid enzymatic breakdown.[1][6]

Peptide stapling is a chemical strategy designed to enforce and stabilize the α-helical secondary structure, which is a common motif in protein-protein interactions (PPIs).[1][3][6] By introducing a synthetic, covalent brace across the peptide backbone, the molecule is locked into its bioactive shape. This pre-organization minimizes the entropic penalty of binding, enhances target affinity, and shields the peptide bonds within the helical core, dramatically improving protease resistance and, often, cell permeability.[1][2][7][8] Among various techniques, all-hydrocarbon stapling via olefin metathesis is the most widely adopted due to the stability and biocompatibility of the resulting carbon-carbon bond.[3][9]

The Keystone Amino Acid: this compound (S5)

The success of all-hydrocarbon stapling hinges on the use of specialized, non-natural amino acids that serve as the anchor points for the staple. The most common and well-validated of these is this compound, often referred to in literature by the shorthand "S5".[10] Its structure is uniquely tailored for this role.

Caption: Chemical structure of this compound (S5).

The Role of the α-Methyl Group: Helix Nucleation

S5 is an α,α-disubstituted amino acid, meaning the α-carbon is bonded to two non-hydrogen substituents (a methyl group and the alkenyl side chain). This structural feature is critical for two reasons:

  • Conformational Constraint: The steric bulk of the α-methyl group severely restricts the peptide backbone's rotational freedom, disfavoring extended or random-coil conformations and promoting the adoption of a helical structure.[11][12]

  • Helix Nucleation: This pre-organization into a helical turn is known as "helix nucleation".[9][13] By incorporating S5, the peptide is already predisposed to form an α-helix even before the covalent staple is introduced, which significantly improves the efficiency of the subsequent cyclization reaction.

The Role of the Alkenyl Side Chain: The Stapling Handle

The seven-carbon side chain terminates in a pentenyl group (-CH₂-CH₂-CH₂-CH=CH₂). This terminal alkene serves as the reactive handle for the ruthenium-catalyzed Ring-Closing Metathesis (RCM) reaction.[7] The length of this side chain is specifically designed for i, i+4 stapling. When two S5 residues are placed four amino acids apart in a peptide sequence (at positions i and i+4), their side chains are positioned on the same face of the nascent α-helix, spanning approximately one helical turn.[3][8][13] This proximity is essential for an efficient intramolecular RCM reaction to form the hydrocarbon staple.

The Core Reaction: Ruthenium-Catalyzed Ring-Closing Metathesis (RCM)

The formation of the hydrocarbon staple is achieved through RCM, a powerful carbon-carbon bond-forming reaction.[14][15] This reaction is typically performed on-resin after the full linear peptide has been assembled.

Ring-Closing Metathesis (RCM) Mechanism Peptide Linear Peptide on Resin with two S5 residues Intermediate Ruthenium-Alkylidene Intermediate Peptide->Intermediate + Catalyst Catalyst Grubbs' Catalyst (e.g., 1st Gen) Catalyst->Intermediate Metallocyclobutane [2+2] Cycloaddition Metallocyclobutane Formation Intermediate->Metallocyclobutane Intramolecular Coordination Product Stapled Peptide on Resin (+ Ethylene byproduct) Metallocyclobutane->Product Retro [2+2] Cycloreversion

Caption: Simplified workflow of the on-resin RCM reaction for peptide stapling.

The reaction is catalyzed by a ruthenium complex, most commonly a first-generation Grubbs' catalyst (benzylidene-bis(tricyclohexylphosphine)dichlororuthenium).[9][10][13][16] This catalyst is valued for its remarkable tolerance to the various functional groups present in a peptide, allowing the reaction to proceed with high selectivity.[15] While second and third-generation catalysts exist and offer higher activity, the first-generation catalyst is often sufficient and cost-effective for standard peptide stapling.[10][13]

Experimental Workflow and Protocols

The synthesis of a stapled peptide is a multi-step process that combines standard solid-phase peptide synthesis (SPPS) with the on-resin RCM reaction.[10]

Materials & Reagents
Reagent/MaterialPurposeSupplier Example
Rink Amide MBHA ResinSolid support for peptide synthesis (C-terminal amide)Sigma-Aldrich, Novabiochem
Fmoc-Protected Amino AcidsStandard building blocks for SPPSVarious
Fmoc-(S)-2-amino-2-methylhept-6-enoic acid Key stapling building block Sigma-Aldrich, AnaSpec
DIC / Oxyma PureCoupling reagents for amide bond formationVarious
Piperidine in DMF (20%)Fmoc deprotection agentIn-house preparation
Grubbs' Catalyst, 1st GenerationRCM catalystSigma-Aldrich
1,2-Dichloroethane (DCE)Anhydrous solvent for RCMSigma-Aldrich
TFA Cleavage Cocktail (e.g., 95:2.5:2.5 TFA:TIS:H₂O)Cleavage from resin and side-chain deprotectionIn-house preparation
Step-by-Step Protocol

Step 1: Solid-Phase Peptide Synthesis (SPPS) [17][18]

  • Resin Swelling: Swell the Rink Amide resin in dimethylformamide (DMF) for 30 minutes in a peptide synthesis vessel.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF (2 x 10 min).

  • Amino Acid Coupling: Couple the desired Fmoc-protected amino acids sequentially. For a standard 0.1 mmol synthesis, use 5 equivalents of the amino acid, 5 equivalents of DIC, and 5 equivalents of Oxyma in DMF. Allow to react for 1-2 hours.

  • Incorporating S5: When coupling Fmoc-(S)-2-amino-2-methylhept-6-enoic acid, it is advisable to use a stronger coupling agent like HATU (5 eq) with DIEA (10 eq) and to extend the coupling time to 4 hours or perform a double coupling to overcome the steric hindrance of the α,α-disubstituted nature.[19] Repeat this for the second S5 residue at the desired i+4 or i+7 position.

  • Wash: After each deprotection and coupling step, thoroughly wash the resin with DMF.

  • Final Deprotection: After the final amino acid is coupled, remove the terminal Fmoc group as described in step 1.2.

Step 2: On-Resin Ring-Closing Metathesis (RCM) [10][19]

  • Resin Preparation: Wash the peptide-resin extensively with dichloromethane (DCM) to replace the DMF solvent.

  • Catalyst Solution: In a separate flask under an inert atmosphere (e.g., nitrogen or argon), prepare a fresh solution of Grubbs' 1st Generation catalyst in anhydrous 1,2-dichloroethane (DCE). A typical concentration is ~2-4 mg/mL. For a 0.1 mmol scale synthesis, approximately 15-20 mol% of catalyst relative to the peptide is used.

  • Metathesis Reaction: Add the catalyst solution to the peptide-resin. The vessel should be purged with an inert gas. Gently agitate the mixture at room temperature or slightly elevated temperature (e.g., 40-50 °C) for 2-4 hours.[13]

    • Expertise Insight: A successful reaction is often accompanied by a color change of the solution from purple/brown to a darker brown.[10]

  • Repeat Reaction (Optional but Recommended): Filter off the catalyst solution, wash the resin with DCE, and add a second portion of freshly prepared catalyst solution. React for another 2-4 hours to drive the reaction to completion.[10]

  • Final Wash: Thoroughly wash the resin with DCM to remove all traces of the ruthenium catalyst.

Step 3: Cleavage, Purification, and Characterization [10][20]

  • Drying: Dry the resin under vacuum.

  • Cleavage: Treat the dry resin with a cleavage cocktail (e.g., 95% Trifluoroacetic acid, 2.5% Triisopropylsilane, 2.5% water) for 2-3 hours at room temperature to cleave the peptide from the resin and remove side-chain protecting groups.[10]

  • Precipitation: Filter the cleavage solution away from the resin beads and precipitate the crude peptide by adding it dropwise to cold diethyl ether.

  • Purification: Pellet the peptide via centrifugation, decant the ether, and dry the pellet. Dissolve the crude peptide in a water/acetonitrile mixture and purify using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the final stapled peptide using Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Trustworthiness Check: The mass of the stapled peptide should be 28.03 Da (the mass of ethylene, C₂H₄) less than its linear, unstapled precursor. This mass difference confirms the successful ring-closing reaction.

Biophysical Consequences of S5-Mediated Stapling

The incorporation of an all-hydrocarbon staple using S5 residues imparts dramatic and beneficial changes to the peptide's properties.

Enhanced α-Helicity

The primary goal of stapling is to stabilize the α-helical conformation. This is quantified using Circular Dichroism (CD) spectroscopy, which measures the differential absorption of left and right circularly polarized light. α-helices exhibit a characteristic CD spectrum with minima at ~208 nm and ~222 nm.

Peptide% Helicity (in PBS)Data Source
Linear Precursor~5-15%[6][21]
S5-Stapled Peptide ~60-90% [6][21]
Increased Proteolytic Resistance

By locking the peptide into a rigid helix, the amide backbone is shielded from the action of proteases, which typically require an extended conformation for cleavage.[1][2]

PeptideHalf-life in Human Serum (t₁/₂)Data Source
Linear Precursor< 30 minutes[6]
S5-Stapled Peptide > 24 hours[6]
Improved Cellular Uptake

While not universally guaranteed, the combination of increased helicity and the hydrophobic nature of the hydrocarbon staple often enhances a peptide's ability to cross the cell membrane, a critical feature for targeting intracellular proteins.[7][22][23]

Conclusion and Future Outlook

This compound is more than just a chemical reagent; it is the cornerstone of all-hydrocarbon peptide stapling. Its dual-functionality—an α-methyl group for helix nucleation and a precisely tuned alkenyl side chain for RCM—provides a robust and reliable method for transforming conformationally labile peptides into stable, cell-permeable, and biologically active agents.[7][12] As the field of peptide therapeutics continues to tackle previously "undruggable" intracellular targets, the strategic application of S5 and the stapling technology it enables will remain an indispensable tool in the arsenal of drug discovery professionals.

References

The Mechanism and Application of Ring-Closing Metathesis in the Synthesis of Cyclic α,α-Disubstituted Amino Acids: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide is intended for researchers, scientists, and drug development professionals. It provides a comprehensive overview of the mechanism of ring-closing metathesis (RCM) with a specific focus on its application to the synthesis of constrained cyclic amino acids, using (S)-2-Amino-2-methylhept-6-enoic acid as a model substrate. The guide delves into the catalytic cycle, substrate-specific considerations, a detailed experimental protocol, and strategies for reaction optimization.

Introduction: The Strategic Advantage of Cyclic Amino Acids in Drug Discovery

Cyclic amino acids are pivotal structural motifs in medicinal chemistry. Their incorporation into peptides and small molecules imparts conformational rigidity, which can lead to enhanced biological activity, increased metabolic stability, and improved selectivity for their targets. Ring-closing metathesis (RCM) has emerged as a powerful and versatile synthetic tool for the construction of these valuable cyclic structures, offering a direct route to a wide array of ring sizes under mild reaction conditions.[1][2] This guide will elucidate the mechanistic intricacies of RCM and provide a practical framework for its application in the synthesis of a cyclic derivative of the α,α-disubstituted amino acid, this compound.

The Core Mechanism of Ring-Closing Metathesis

The generally accepted mechanism for ruthenium-catalyzed olefin metathesis, first proposed by Chauvin, proceeds through a series of [2+2] cycloaddition and cycloreversion steps involving a metallacyclobutane intermediate.[3][4] The catalytic cycle for the RCM of a generic diene is illustrated below.

RCM_Mechanism cluster_initiation Initiation cluster_propagation Propagation Ru_cat [Ru]=CHR¹ (Catalyst) Metallacyclobutane1 First Metallacyclobutane Intermediate Ru_cat->Metallacyclobutane1 + Diene [2+2] Cycloaddition Substrate Diene Substrate Intermediate_Carbene New Ruthenium Carbene Metallacyclobutane1->Intermediate_Carbene [2+2] Cycloreversion Metallacyclobutane2 Second Metallacyclobutane Intermediate Intermediate_Carbene->Metallacyclobutane2 Intramolecular [2+2] Cycloaddition Product Cyclic Alkene Product Metallacyclobutane2->Product [2+2] Cycloreversion (Product Release) Catalyst_Regen [Ru]=CH₂ Product->Catalyst_Regen Ethylene Ethylene (byproduct) Catalyst_Regen->Ru_cat + Diene (next cycle)

Figure 1: Catalytic cycle of Ring-Closing Metathesis.

The reaction is initiated by the [2+2] cycloaddition of one of the olefinic moieties of the diene substrate to the ruthenium carbene catalyst, forming a metallacyclobutane intermediate. This intermediate then undergoes a retro [2+2] cycloaddition to release a new olefin and form a new ruthenium carbene species that is bound to the substrate. An intramolecular [2+2] cycloaddition of the second olefin on the substrate with the ruthenium carbene forms a second metallacyclobutane intermediate. The final step is a retro [2+2] cycloaddition that releases the cyclic alkene product and regenerates a ruthenium carbene, typically a methylidene complex, which can then enter a new catalytic cycle. The formation of a volatile byproduct, such as ethylene, often serves as the driving force for the reaction.

Substrate-Specific Considerations for this compound

The successful application of RCM to this compound necessitates careful consideration of its functional groups and stereochemistry. The presence of a primary amine and a carboxylic acid can interfere with the ruthenium catalyst, while the α,α-disubstitution can influence the reaction kinetics.

The Critical Role of Protecting Groups

Both the amine and carboxylic acid functionalities must be protected prior to the RCM reaction to prevent catalyst deactivation and unwanted side reactions.

  • Amine Protection: The lone pair of electrons on the nitrogen atom can coordinate to the electron-deficient ruthenium center, inhibiting its catalytic activity. Therefore, the nucleophilicity and basicity of the amine must be attenuated. Common protecting groups for amines in the context of RCM include the tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc) groups.[5][6] These carbamates reduce the nucleophilicity of the nitrogen and are stable under typical RCM conditions. Acyl groups, such as an acetyl group, can also be employed.

  • Carboxylic Acid Protection: The acidic proton of the carboxylic acid can react with the ruthenium alkylidene, leading to catalyst decomposition. Protection as an ester, typically a methyl or ethyl ester, is the most common strategy.[5] These esters are readily prepared and are stable to the reaction conditions.

Influence of α,α-Disubstitution

The presence of two substituents at the α-carbon introduces steric hindrance that can affect the rate and efficiency of the RCM reaction. This steric bulk can influence the conformational preferences of the acyclic precursor, potentially favoring a conformation that is conducive to cyclization. However, excessive steric hindrance near the reacting olefins can also impede the approach of the catalyst. For the target molecule, the methyl group and the protected amino group at the α-position are expected to influence the dihedral angles of the carbon backbone, which in turn will affect the proximity of the terminal olefins.

Experimental Protocol: RCM of Protected this compound

This section provides a detailed, step-by-step methodology for the RCM of a protected derivative of this compound.

Synthesis of the RCM Precursor

The first step involves the protection of the amine and carboxylic acid functionalities of this compound. A representative scheme is shown below.

Precursor_Synthesis Starting_Material This compound Step1 1. (Boc)₂O, Dioxane/H₂O 2. SOCl₂, MeOH Starting_Material->Step1 Protected_Substrate Protected RCM Precursor Step1->Protected_Substrate

Figure 2: Synthesis of the protected RCM precursor.

Step-by-Step Procedure:

  • N-Boc Protection: To a solution of this compound in a 1:1 mixture of dioxane and water, add sodium bicarbonate followed by di-tert-butyl dicarbonate ((Boc)₂O). Stir the reaction mixture at room temperature overnight. Acidify the solution with 1 M HCl and extract with ethyl acetate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the N-Boc protected amino acid.

  • Esterification: To a solution of the N-Boc protected amino acid in methanol at 0 °C, add thionyl chloride (SOCl₂) dropwise. Allow the reaction to warm to room temperature and stir for 4-6 hours. Remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to afford the methyl ester of the N-Boc protected amino acid. Purify by column chromatography on silica gel.

Ring-Closing Metathesis Reaction

The cyclization of the protected diene is carried out using a Grubbs-type catalyst. The second-generation Grubbs catalyst is often preferred for its higher activity and broader functional group tolerance.[7]

RCM_Reaction Protected_Substrate Protected RCM Precursor Reaction_Conditions Grubbs II Catalyst (1-5 mol%) DCM, 40 °C, under N₂ Protected_Substrate->Reaction_Conditions Cyclic_Product Cyclic Amino Acid Derivative Reaction_Conditions->Cyclic_Product Ethylene Ethylene Reaction_Conditions->Ethylene +

Figure 3: Ring-Closing Metathesis of the protected precursor.

Step-by-Step Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a reflux condenser and a nitrogen inlet, dissolve the protected RCM precursor in anhydrous and degassed dichloromethane (DCM). The concentration is a critical parameter and should be optimized, typically starting in the range of 0.01-0.05 M to favor the intramolecular reaction.

  • Catalyst Addition: Add the second-generation Grubbs catalyst (1-5 mol%) to the solution.

  • Reaction Execution: Heat the reaction mixture to 40 °C and stir under a nitrogen atmosphere. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and add a few drops of ethyl vinyl ether to quench the catalyst. Stir for 30 minutes.

  • Purification: Concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography on silica gel to isolate the desired cyclic amino acid derivative.

ParameterTypical RangeRationale
Catalyst Grubbs II, Hoveyda-Grubbs IIHigh activity and functional group tolerance.[7]
Catalyst Loading 1 - 5 mol%Balances reaction rate with cost and ease of removal.
Solvent Dichloromethane (DCM), TolueneGood solubility for substrate and catalyst, relatively inert.
Concentration 0.01 - 0.05 MFavors intramolecular RCM over intermolecular oligomerization.[8]
Temperature Room Temperature to 40 °CSufficient to promote catalysis without significant catalyst decomposition.[1]
Reaction Time 2 - 24 hoursDependent on substrate reactivity and catalyst loading.

Table 1: Typical Reaction Parameters for RCM of Protected Amino Acids.

Optimization and Troubleshooting

Several factors can influence the yield and purity of the RCM product. Understanding these can aid in optimizing the reaction and troubleshooting any issues that may arise.

  • Low Conversion: If the reaction stalls or gives low conversion, this could be due to catalyst deactivation. Ensure that the solvent and substrate are scrupulously dry and deoxygenated. An increase in catalyst loading or the use of a more active catalyst, such as the Hoveyda-Grubbs second-generation catalyst, may be beneficial.

  • Formation of Oligomers: The formation of dimeric or oligomeric byproducts is indicative of a competitive intermolecular reaction. This can be mitigated by performing the reaction at a lower concentration.

  • Isomerization of the Double Bond: In some cases, the ruthenium catalyst can promote the isomerization of the newly formed double bond. The addition of additives such as 1,4-benzoquinone can sometimes suppress this side reaction.[1]

  • Catalyst Removal: Residual ruthenium complexes can be challenging to remove. Several methods can be employed for their removal, including chromatography on silica gel, treatment with activated carbon, or the use of specific scavengers.

Conclusion

Ring-closing metathesis is a robust and highly effective method for the synthesis of cyclic α,α-disubstituted amino acids, which are of significant interest in drug discovery. The successful application of this methodology to substrates like this compound hinges on a thorough understanding of the reaction mechanism, appropriate protecting group strategies, and careful optimization of reaction conditions. This guide provides a comprehensive framework for researchers to leverage the power of RCM in their synthetic endeavors.

References

An In-Depth Technical Guide to the Structural Characterization of (S)-2-Amino-2-methylhept-6-enoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(S)-2-Amino-2-methylhept-6-enoic acid is a non-proteinogenic, α,α-disubstituted amino acid of significant interest to researchers in chemical biology and drug development. Its unique structure, featuring a chiral center at the α-carbon, a sterically demanding methyl group, and a terminal alkene on the side chain, makes it a valuable building block. Most notably, it is a key component in the synthesis of "stapled peptides."[1] This technique involves incorporating two such unnatural amino acids into a peptide sequence and then forming a covalent, all-hydrocarbon bridge via ring-closing metathesis of the terminal alkene groups. This "staple" constrains the peptide into its bioactive α-helical conformation, enhancing its stability, cell permeability, and binding affinity for intracellular targets.

Overall Characterization Workflow

The logical flow of characterization begins with confirming the mass and elemental formula, proceeds to elucidate the covalent bonding framework, identifies key functional groups, confirms the absolute stereochemistry, and finally, determines the precise three-dimensional arrangement in the solid state.

G cluster_0 Initial Confirmation cluster_1 Structural Elucidation cluster_2 Stereochemical & 3D Analysis MS Mass Spectrometry (Confirm Mass & Formula) NMR NMR Spectroscopy (Define Covalent Structure) MS->NMR FTIR FTIR Spectroscopy (Identify Functional Groups) NMR->FTIR Chiral Chiral Analysis (Confirm Enantiopurity) FTIR->Chiral XRay X-ray Crystallography (Determine 3D Structure) Chiral->XRay

Caption: A logical workflow for the comprehensive structural characterization of a novel compound.

Part 1: Confirmation of Molecular Mass and Elemental Composition via Mass Spectrometry

Expertise & Causality: The foundational step in characterizing any synthesized molecule is to confirm that it has the correct molecular weight and, by extension, the correct elemental formula. High-Resolution Mass Spectrometry (HRMS) is the definitive technique for this purpose. We select Electrospray Ionization (ESI) as the ionization method because it is a "soft" technique that minimizes in-source fragmentation, allowing for the clear observation of the intact molecular ion. This is particularly suitable for polar molecules like amino acids.[2] Coupling liquid chromatography (LC) to the mass spectrometer ensures that the analyte is purified immediately before analysis, reducing matrix effects and improving signal quality.[3]

Experimental Protocol: Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS)
  • Sample Preparation: Dissolve ~1 mg of this compound in 1 mL of a suitable solvent system (e.g., 50:50 acetonitrile:water with 0.1% formic acid) to create a 1 mg/mL stock solution. The formic acid aids in the protonation of the molecule for positive ion mode detection.

  • Chromatographic Separation:

    • Inject 5 µL of the sample solution onto a C18 reverse-phase HPLC column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

    • Elute the sample using a gradient of mobile phase A (water with 0.1% formic acid) and mobile phase B (acetonitrile with 0.1% formic acid) at a flow rate of 0.4 mL/min. A typical gradient might run from 5% to 95% B over 5 minutes.

  • Mass Spectrometric Analysis:

    • Analyze the eluent using a high-resolution mass spectrometer (e.g., an Orbitrap or TOF instrument) equipped with an ESI source operating in positive ion mode.

    • Acquire data in full scan mode over a mass range of m/z 50-500.

    • The instrument should be calibrated to ensure mass accuracy below 5 ppm.

  • Data Analysis:

    • Extract the mass spectrum corresponding to the chromatographic peak of the analyte.

    • Determine the accurate mass of the most abundant ion, which is expected to be the protonated molecule, [M+H]⁺.

    • Use the instrument's software to calculate the elemental formula that corresponds to the measured accurate mass and compare it to the theoretical formula.

Data Presentation: Expected Molecular Ions

The theoretical monoisotopic mass of C₈H₁₅NO₂ is 157.1103 Da.[4]

Ion SpeciesFormulaTheoretical m/z
[M+H]⁺ C₈H₁₆NO₂⁺158.1176
[M+Na]⁺C₈H₁₅NNaO₂⁺180.0995
[M+K]⁺C₈H₁₅NKO₂⁺196.0735
[2M+H]⁺C₁₆H₃₁N₂O₄⁺315.2278
Trustworthiness: Tandem MS (MS/MS) for Structural Validation

To further validate the structure, tandem mass spectrometry (MS/MS) is performed on the [M+H]⁺ precursor ion (m/z 158.1). Collision-Induced Dissociation (CID) will generate a characteristic fragmentation pattern. For α-amino acids, common fragmentation pathways include the neutral losses of water (H₂O) and formic acid (HCOOH, corresponding to CO + H₂O).[5] The presence of these fragments provides a structural fingerprint that corroborates the proposed connectivity.

G parent [M+H]⁺ m/z 158.1 frag1 [M+H - H₂O]⁺ m/z 140.1 parent->frag1 -18 Da frag2 [M+H - HCOOH]⁺ m/z 112.1 parent->frag2 -46 Da frag3 Further Fragments frag2->frag3 - Alkyl Chain Cleavage

Caption: Predicted primary fragmentation pathways for protonated this compound in MS/MS.

Part 2: Unambiguous Elucidation of the Covalent Structure via NMR Spectroscopy

Expertise & Causality: While MS confirms the formula, Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for defining the precise arrangement of atoms—the covalent structure. A suite of 1D and 2D NMR experiments is required to build a complete picture. ¹H NMR identifies the different types of protons and their relative numbers, ¹³C NMR does the same for the carbon skeleton, and 2D experiments (COSY, HSQC, HMBC) reveal how these atoms are connected to one another. For this α-methylated amino acid, NMR is particularly powerful for confirming the unique quaternary α-carbon environment.

Experimental Protocol: 1D and 2D NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the amino acid in ~0.6 mL of a suitable deuterated solvent, such as deuterium oxide (D₂O) or deuterated methanol (CD₃OD). D₂O is often preferred for amino acids as it can exchange with the labile amine and carboxylic acid protons, simplifying the spectrum. Add a small amount of a reference standard like DSS or TMS.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. This will provide information on chemical shifts, integration (proton count), and multiplicity (splitting patterns) for all non-exchangeable protons.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. This will show a single peak for each unique carbon atom in the molecule.

  • 2D COSY (Correlation Spectroscopy) Acquisition: This experiment identifies protons that are spin-coupled to each other, typically those on adjacent carbons. It is essential for tracing the connectivity of the heptenyl side chain.

  • 2D HSQC (Heteronuclear Single Quantum Coherence) Acquisition: This experiment correlates each proton with the carbon atom to which it is directly attached, definitively linking the ¹H and ¹³C assignments.

  • 2D HMBC (Heteronuclear Multiple Bond Correlation) Acquisition: This experiment reveals correlations between protons and carbons that are separated by two or three bonds. This is crucial for connecting the molecular fragments, for instance, linking the protons on C3 to the quaternary α-carbon (C2) and the α-methyl group.

Data Presentation: Predicted NMR Chemical Shifts

The following table presents predicted ¹H and ¹³C chemical shifts. Actual experimental values may vary based on solvent and pH. NMR prediction tools can provide initial estimates.[6][7]

PositionAtom TypePredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)Key 2D Correlations (Expected)
1C=O-~178HMBC to H3, H-αCH₃
2C-~60HMBC from H3, H4, H-αCH₃
α-CH₃CH₃~1.4~24HMBC to C1, C2, C3
3CH₂~1.8~35COSY with H4; HSQC to C3
4CH₂~1.5~25COSY with H3, H5; HSQC to C4
5CH₂~2.1~33COSY with H4, H6; HSQC to C5
6CH~5.8~138COSY with H5, H7; HSQC to C6
7CH₂~5.0~115COSY with H6; HSQC to C7
Trustworthiness: The Self-Validating NMR Workflow

The power of this multi-experiment approach lies in its internal consistency. The COSY spectrum allows one to "walk" down the alkyl chain from H3 to H7. The HSQC then assigns each of those protons to its corresponding carbon. Finally, the HMBC provides the critical links to the non-protonated carbons (C1 and C2) and connects the α-methyl group to the rest of the structure. For example, observing an HMBC correlation from the methyl protons (~1.4 ppm) to the carbonyl carbon (~178 ppm) provides unambiguous evidence for the α-methyl substitution. This web of interconnected data points leaves no ambiguity in the final structural assignment.

G cluster_0 1D NMR cluster_1 2D NMR Connectivity H1 ¹H NMR (Proton Environments) COSY COSY (H-H) H1->COSY HSQC HSQC (C-H, 1-bond) H1->HSQC HMBC HMBC (C-H, 2-3 bonds) H1->HMBC C13 ¹³C NMR (Carbon Skeleton) C13->HSQC C13->HMBC Structure Final Structure COSY->Structure HSQC->Structure HMBC->Structure

Caption: The interdependent NMR workflow for definitive structural assignment.

Part 3: Rapid Functional Group Identification with FTIR Spectroscopy

Expertise & Causality: FTIR spectroscopy provides a rapid, non-destructive confirmation of the presence of key functional groups.[3] Each functional group absorbs infrared radiation at a characteristic frequency, corresponding to the energy of its bond vibrations. For this molecule, we expect to see distinct signals for the amine (N-H), carboxylic acid (O-H and C=O), and alkene (C=C and =C-H) moieties, corroborating the structural details derived from MS and NMR.[8]

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
  • Instrument Setup: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with isopropanol and acquiring a background spectrum.

  • Sample Application: Place a small amount (1-2 mg) of the solid amino acid powder directly onto the ATR crystal.

  • Data Acquisition: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal. Acquire the spectrum, typically by co-adding 16 or 32 scans over the range of 4000-400 cm⁻¹.

  • Data Processing: The resulting spectrum of absorbance (or transmittance) versus wavenumber (cm⁻¹) is analyzed for characteristic absorption bands.

Data Presentation: Characteristic Vibrational Frequencies
Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)
Carboxylic Acid (zwitterionic)O-H stretch (broad)2500-3300
Amine (zwitterionic, NH₃⁺)N-H stretch3000-3200
Alkyl C-HC-H stretch2850-2960
Alkene =C-HC-H stretch3010-3095
Carboxylate (COO⁻)C=O asymmetric stretch~1560-1620
Amine (NH₃⁺)N-H bend (asymmetric)~1600-1650
Alkene C=CC=C stretch~1640

Part 4: Confirmation of Stereochemical Integrity via Chiral Analysis

Expertise & Causality: For any application in a biological system, confirming the enantiomeric purity is non-negotiable. The biological activity of the (S)-enantiomer can be drastically different from the (R)-enantiomer or the racemic mixture. Chiral High-Performance Liquid Chromatography (HPLC) is the most reliable and widely used method for separating enantiomers and quantifying enantiomeric excess (e.e.).[9] The technique relies on a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, causing them to elute at different times.[10]

Experimental Protocol: Chiral HPLC
  • Column Selection: Choose a suitable CSP. For underivatized amino acids, macrocyclic glycopeptide-based columns (e.g., Teicoplanin-based, commercially available as CHIROBIOTIC T) are highly effective.[10]

  • Mobile Phase Preparation: Prepare a mobile phase suitable for the chosen column and analyte. A common mobile phase for this type of separation is a mixture of methanol, ethanol, and water, sometimes with small amounts of acid and base modifiers to optimize peak shape and retention.

  • Sample Preparation: Prepare a dilute solution of the amino acid (~0.1 mg/mL) in the mobile phase. Also prepare a solution of the racemic standard, if available, to identify the elution order of the two enantiomers.

  • Chromatographic Analysis:

    • Equilibrate the chiral column with the mobile phase at a constant flow rate (e.g., 1.0 mL/min).

    • Inject the sample and record the chromatogram using a UV detector (e.g., at 210 nm).

    • Inject the racemic standard to determine the retention times for both the (S) and (R) enantiomers.

  • Data Analysis: Integrate the peak areas for both enantiomers in the sample chromatogram. Calculate the enantiomeric excess using the formula: e.e. (%) = [ (Area(S) - Area(R)) / (Area(S) + Area(R)) ] x 100.

Data Presentation: Hypothetical Chiral Separation Data
EnantiomerRetention Time (min)Peak Area
(R)-enantiomer8.51,500
(S)-enantiomer 10.2 348,500
Calculated e.e.99.1%

Part 5: Definitive 3D Structure via Single-Crystal X-ray Crystallography

Expertise & Causality: While the combination of the above techniques provides a complete picture of the 2D structure and stereochemistry, single-crystal X-ray crystallography offers the ultimate, unambiguous proof. It provides a precise 3D model of the molecule as it exists in the solid state, detailing exact bond lengths, bond angles, and torsional angles. It also provides an absolute confirmation of the (S)-stereochemistry without the need for a reference standard. The primary challenge is often methodological: growing a single, diffraction-quality crystal.[11]

Experimental Protocol: Crystallization and X-ray Diffraction Workflow
  • Crystallization Screening:

    • The most common method for small molecules is slow evaporation. Prepare saturated solutions of the amino acid in a variety of solvents and solvent mixtures (e.g., water/ethanol, water/isopropanol, methanol/ether).

    • Allow the solvent to evaporate slowly and undisturbed at a constant temperature.

    • Other techniques like vapor diffusion or cooling crystallization can also be employed.[12][13]

  • Crystal Mounting and Data Collection:

    • Once a suitable crystal (typically > 0.1 mm in all dimensions, with sharp edges) is obtained, it is mounted on a goniometer head.

    • The crystal is placed in a modern X-ray diffractometer and cooled in a stream of cold nitrogen gas (~100 K) to minimize thermal motion.

    • The diffractometer rotates the crystal while irradiating it with a monochromatic X-ray beam, collecting a full sphere of diffraction data.

  • Structure Solution and Refinement:

    • The diffraction pattern is processed to determine the unit cell dimensions and space group.

    • The phases of the diffracted X-rays are determined using computational methods to generate an initial electron density map.

    • A molecular model is built into the electron density map and refined against the experimental data until the calculated and observed diffraction patterns match closely. The quality of the final structure is assessed by metrics like the R-factor.

Data Presentation: Key Crystallographic Outputs
ParameterDescriptionExample Data
Formula C₈H₁₅NO₂C₈H₁₅NO₂
Space Group Symmetry of the crystal latticeP2₁2₁2₁ (common for chiral molecules)
Unit Cell (Å) Dimensions of the repeating unita=5.8, b=8.9, c=17.2
Key Bond Lengths (Å) C1-O, C2-N, C6=C7, etc.Precise values to three decimal places
Key Bond Angles (°) O-C1-O, N-C2-CαCH₃, etc.Precise values to two decimal places
Flack Parameter Confirms absolute stereochemistry~0.0(1) for the correct (S) model

Conclusion

The structural characterization of this compound is a systematic process that requires an orthogonal suite of analytical techniques. From the initial confirmation of its mass and formula with HRMS, through the detailed mapping of its covalent bonds with NMR and functional groups with FTIR, to the final, definitive confirmation of its stereochemistry and 3D structure with chiral HPLC and X-ray crystallography, each step provides a layer of evidence that builds upon the last. Adherence to this rigorous, self-validating workflow ensures the highest degree of scientific integrity and provides the absolute confidence in molecular identity required for its application in the demanding fields of peptide chemistry and drug discovery.

References

A Technical Guide to the Spectroscopic Characterization of (s)-2-Amino-2-methylhept-6-enoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of (s)-2-Amino-2-methylhept-6-enoic Acid in Modern Drug Discovery

This compound is a non-proteinogenic α-amino acid that has garnered significant attention in the field of medicinal chemistry and drug development. Its unique structural features, namely the α-methyl group and the terminal alkene functionality, make it a valuable building block for the synthesis of novel peptide-based therapeutics. The α-methyl group introduces conformational constraints, which can enhance the metabolic stability and helical propensity of peptides. The terminal alkene serves as a chemical handle for various bioconjugation and cyclization strategies, most notably in the formation of "stapled" peptides. These structurally reinforced peptides exhibit improved proteolytic resistance, cell permeability, and target affinity, overcoming many of the limitations of traditional peptide drugs.

This technical guide provides an in-depth analysis of the spectroscopic techniques used to characterize this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). A thorough understanding of its spectroscopic properties is paramount for researchers to ensure the purity, identity, and structural integrity of this crucial synthetic building block.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Framework

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR provide critical information about its carbon-hydrogen framework.

Experimental Protocol for NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR data for this compound is as follows:

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., D₂O, MeOD-d₄, or DMSO-d₆). The choice of solvent can influence the chemical shifts of exchangeable protons (e.g., -NH₂ and -COOH). For zwitterionic amino acids, D₂O is often a good choice.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for improved signal dispersion and resolution.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

  • ¹³C NMR Acquisition: Obtain a proton-decoupled ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

  • 2D NMR (Optional but Recommended): To unambiguously assign all proton and carbon signals, it is highly recommended to perform 2D NMR experiments such as COSY (Correlation Spectroscopy) to identify proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate directly attached protons and carbons.

Predicted ¹H NMR Spectral Data

Based on established chemical shift principles, the following ¹H NMR signals are predicted for this compound in D₂O:

Proton(s) Predicted Chemical Shift (ppm) Multiplicity Coupling Constants (Hz) Assignment Rationale
H-7~5.8ddtJ ≈ 17, 10, 6.5Vinylic proton trans to the alkyl chain, coupled to the cis vinylic proton, the geminal vinylic protons, and the allylic protons (H-6).
H-8a, H-8b~5.0m-Terminal vinylic protons, often appearing as complex multiplets.
H-6~2.1m-Allylic protons, deshielded by the adjacent double bond.
H-4, H-5~1.5 - 1.7m-Methylene protons of the alkyl chain.
H-3~1.8m-Methylene protons adjacent to the chiral center.
α-CH₃~1.4s-Methyl group at the α-position, appears as a singlet.
Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR chemical shifts for this compound are summarized below:

Carbon(s) Predicted Chemical Shift (ppm) Assignment Rationale
C-1 (C=O)~175-180Carboxylic acid carbonyl carbon.
C-2 (α-C)~60-65Quaternary α-carbon attached to the amino and methyl groups.
C-7~138Vinylic methine carbon.
C-8~115Terminal vinylic methylene carbon.
C-6~33Allylic methylene carbon.
C-4, C-5~25-30Methylene carbons of the alkyl chain.
C-3~35-40Methylene carbon adjacent to the chiral center.
α-CH₃~22α-Methyl carbon.

NMR Workflow Diagram

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis dissolve Dissolve in Deuterated Solvent transfer Transfer to NMR Tube dissolve->transfer H1 1D ¹H NMR transfer->H1 C13 1D ¹³C NMR H1->C13 D2 2D NMR (COSY, HSQC) C13->D2 process Fourier Transform & Phasing D2->process integrate Integration & Peak Picking process->integrate assign Structural Assignment integrate->assign

Caption: Workflow for NMR analysis of this compound.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. In the solid state, amino acids typically exist as zwitterions, which influences their IR spectra.

Experimental Protocol for FT-IR Data Acquisition
  • Sample Preparation (ATR): For Attenuated Total Reflectance (ATR) FT-IR, a small amount of the solid sample is placed directly on the ATR crystal.

  • Sample Preparation (KBr Pellet): Alternatively, grind a small amount of the sample with dry potassium bromide (KBr) and press it into a thin, transparent pellet.

  • Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of the empty accessory (for ATR) or a pure KBr pellet should be collected and subtracted from the sample spectrum.

Predicted IR Absorption Bands

The following table summarizes the expected characteristic IR absorption bands for this compound:

Wavenumber (cm⁻¹) Vibration Functional Group Rationale
3100-2500 (broad)O-H and N-H stretchCarboxylic acid and Ammonium (zwitterion)The broadness is due to hydrogen bonding.
~3080C-H stretchVinylic C-HCharacteristic of =C-H stretching.
2960-2850C-H stretchAliphatic C-HStretching vibrations of the alkyl chain and methyl group.
~1640C=C stretchAlkeneStretching of the carbon-carbon double bond.
~1630-1550N-H bendAmmonium (zwitterion)Asymmetric and symmetric bending of the -NH₃⁺ group.
~1400C=O stretchCarboxylate (zwitterion)Symmetric stretching of the -COO⁻ group.
~990 and ~910=C-H bendAlkeneOut-of-plane bending vibrations of the terminal alkene.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a crucial analytical technique for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through fragmentation analysis.

Experimental Protocol for MS Data Acquisition
  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile, or water with a small amount of formic acid to promote ionization).

  • Ionization: Electrospray ionization (ESI) is a common and gentle ionization technique for amino acids, typically performed in positive ion mode to generate the [M+H]⁺ ion.

  • Mass Analysis:

    • Full Scan MS: Acquire a full scan mass spectrum to determine the mass-to-charge ratio (m/z) of the molecular ion.

    • High-Resolution MS (HRMS): For accurate mass measurement and elemental composition determination, use a high-resolution mass spectrometer (e.g., TOF or Orbitrap).

    • Tandem MS (MS/MS): To study fragmentation patterns, select the molecular ion ([M+H]⁺) and subject it to collision-induced dissociation (CID).

Predicted Mass Spectrometric Data
  • Molecular Formula: C₈H₁₅NO₂

  • Monoisotopic Mass: 157.1103 g/mol

  • Expected [M+H]⁺ in ESI-MS: m/z 158.1176

Expected Fragmentation Pattern (MS/MS)

Upon collision-induced dissociation of the [M+H]⁺ ion, characteristic fragmentation patterns are expected, primarily involving the loss of small neutral molecules from the amino acid core.

Fragment m/z Neutral Loss Proposed Fragment Structure
141.1NH₃Loss of ammonia from the protonated amine.
113.1COOH₂Loss of formic acid.
74.1C₅H₉Cleavage of the alkyl side chain.

Mass Spectrometry Workflow Diagram

MS_Workflow cluster_prep_ms Sample Preparation cluster_ion Ionization cluster_analysis_ms Mass Analysis dissolve_ms Dissolve in Volatile Solvent esi Electrospray Ionization (ESI) dissolve_ms->esi full_scan Full Scan MS ([M+H]⁺) esi->full_scan hrms HRMS (Elemental Composition) full_scan->hrms msms Tandem MS (Fragmentation) hrms->msms

Caption: Workflow for mass spectrometric analysis.

Conclusion: A Multi-faceted Approach to Structural Verification

The comprehensive spectroscopic characterization of this compound requires a synergistic application of NMR, IR, and MS techniques. While NMR provides the detailed carbon-hydrogen framework, IR spectroscopy confirms the presence of key functional groups, and mass spectrometry verifies the molecular weight and elemental composition, with tandem MS offering insights into its structural components. For researchers in drug development, a meticulous application of these analytical methods is essential to guarantee the quality and integrity of this pivotal building block, thereby ensuring the reliability and reproducibility of their synthetic endeavors.

An In-depth Technical Guide to (s)-2-Amino-2-methylhept-6-enoic Acid: A Key Building Block for Advanced Peptide Therapeutics

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of (s)-2-amino-2-methylhept-6-enoic acid, a non-proteinogenic amino acid that has garnered significant attention in the field of medicinal chemistry and drug development. We will delve into its fundamental chemical and physical properties, including its Chemical Abstracts Service (CAS) number and molecular formula, and provide a detailed examination of its synthesis. The primary focus of this guide is to elucidate the critical role of this unique amino acid in the design and synthesis of "stapled peptides," a promising class of therapeutics engineered to tackle challenging drug targets. We will explore the underlying principles of peptide stapling, showcase the utility of this compound in this technology with examples from preclinical and clinical research, and provide practical information on its safe handling, storage, and commercial availability. This document is intended to be a valuable resource for researchers, scientists, and professionals in the field of drug development who are interested in leveraging the potential of stapled peptides.

Introduction: The Rise of Constrained Peptides in Drug Discovery

For decades, the therapeutic potential of peptides has been recognized, owing to their high potency and specificity in interacting with biological targets. However, their widespread application has been hampered by inherent limitations, such as poor metabolic stability, low cell permeability, and a lack of defined secondary structure in solution. To overcome these hurdles, various strategies have been developed to constrain peptide conformations, leading to the emergence of "stapled peptides." This innovative approach involves the introduction of a synthetic brace to lock a peptide into its bioactive conformation, most commonly an α-helix.[1][2] This conformational stabilization enhances the peptide's binding affinity for its target, improves its resistance to proteolytic degradation, and can facilitate its entry into cells to engage intracellular targets.[1][2]

At the heart of this technology lies the use of non-natural amino acids that can participate in a ring-closing metathesis reaction to form the hydrocarbon "staple." this compound, with its α-methyl group and a terminal alkene on its side chain, is a quintessential building block for this purpose. The α-methylation promotes a helical conformation, while the terminal alkene serves as a reactive handle for the stapling reaction.

This guide will provide an in-depth exploration of this compound, from its fundamental properties to its cutting-edge applications, empowering researchers to harness its potential in the development of next-generation therapeutics.

Core Compound Identification and Properties

CAS Number and Molecular Formula
  • CAS Number: 1011309-61-7

  • Molecular Formula: C₈H₁₅NO₂

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound is crucial for its effective use in synthesis and formulation.

PropertyValueSource(s)
Molecular Weight 157.21 g/mol [3]
Appearance Solid
Melting Point >200 °C
Boiling Point 272.4 ± 33.0 °C at 760 mmHg
InChI Key AERCCJGORROTKW-QMMMGPOBSA-N
Purity Typically >97%

Synthesis of this compound and its Derivatives

The synthesis of this compound is a multi-step process that requires careful control of stereochemistry. For its application in solid-phase peptide synthesis (SPPS), it is most commonly used in its N-terminally protected form, typically with a 9-fluorenylmethoxycarbonyl (Fmoc) group.

Synthesis of Fmoc-(S)-2-amino-2-methylhept-6-enoic acid

A common strategy for the asymmetric synthesis of this α,α-disubstituted amino acid involves the use of a chiral auxiliary. One well-established method, adapted from the work of Belokon and colleagues, utilizes a benzylprolylaminobenzophenone (BPB)-based chiral auxiliary.[4] This approach offers the advantages of simplicity, high stereochemical purity of the final product, and the ability to recycle the chiral auxiliary.[4]

Experimental Protocol: Asymmetric Synthesis of the Fmoc-Protected Amino Acid

A detailed, step-by-step protocol for the synthesis of Fmoc-(S)-2-amino-2-methylhept-6-enoic acid can be found in the supplementary information of seminal papers on stapled peptide synthesis. The general workflow is as follows:

  • Preparation of the Chiral Auxiliary: Synthesis of the benzylprolylaminobenzophenone (BPB) chiral auxiliary.

  • Formation of the Glycine Schiff Base Complex: Reaction of the BPB auxiliary with glycine to form a nickel(II) complex.

  • Asymmetric Alkylation: Diastereoselective alkylation of the glycine nickel(II) complex with an appropriate alkenyl halide (e.g., 5-iodopent-1-ene). This is a critical step where the stereochemistry at the α-carbon is established.

  • Hydrolysis and Isolation: Hydrolysis of the alkylated complex to release the free amino acid.

  • Fmoc Protection: Protection of the α-amino group with Fmoc-succinimide (Fmoc-OSu) or a similar reagent to yield Fmoc-(S)-2-amino-2-methylhept-6-enoic acid.

A large-scale asymmetric synthesis of a similar fluorinated amino acid has been reported, which provides a robust procedure for producing large quantities of enantiomerically pure Fmoc-protected amino acids for drug design and protein engineering, with the chiral auxiliary being recoverable in over 90% yield.[5]

Synthesis_Workflow A BPB Chiral Auxiliary C Ni(II) Complex Formation A->C B Glycine B->C D Asymmetric Alkylation (+ 5-iodopent-1-ene) C->D E Hydrolysis D->E F This compound E->F G Fmoc Protection (+ Fmoc-OSu) F->G H Fmoc-(S)-2-amino-2-methylhept-6-enoic acid G->H

Caption: General workflow for the asymmetric synthesis of Fmoc-(S)-2-amino-2-methylhept-6-enoic acid.

Deprotection of the Fmoc Group

During solid-phase peptide synthesis, the Fmoc protecting group is removed to allow for the coupling of the next amino acid in the sequence. This is typically achieved under basic conditions.

Experimental Protocol: Fmoc Deprotection

  • Reagent: A solution of 20% piperidine in N,N-dimethylformamide (DMF) is commonly used.[1][6]

  • Procedure: The peptide-resin is treated with the piperidine/DMF solution for a specified period, typically in two stages (e.g., 2 minutes followed by 8 minutes) to ensure complete removal of the Fmoc group.[6]

  • Washing: Following deprotection, the resin is thoroughly washed with DMF to remove the piperidine and the dibenzofulvene-piperidine adduct.[1]

The progress of the deprotection can be monitored by UV spectroscopy, as the dibenzofulvene-piperidine adduct has a strong chromophore.[3]

Spectroscopic Characterization

Atom¹H NMR (Predicted, ppm)¹³C NMR (Predicted, ppm)
-COOH 10.0-12.0 (s, 1H)178-182
-C(CH₃)(NH₂)- -58-62
-CH₃ 1.3-1.5 (s, 3H)22-26
-CH₂-CH=CH₂ 2.0-2.2 (m, 2H)32-36
-CH₂-CH₂-CH=CH₂ 1.4-1.6 (m, 2H)28-32
-CH=CH₂ 5.7-5.9 (m, 1H)138-140
=CH₂ 4.9-5.1 (m, 2H)114-116

Note: These are predicted chemical shifts and may vary depending on the solvent and other experimental conditions.

Mass Spectrometry (ESI-MS): For the Fmoc-protected derivative, the expected [M+H]⁺ ion would be approximately 379.45.

Application in Peptide Stapling for Drug Development

The primary and most impactful application of this compound is in the synthesis of stapled peptides. This technique is used to constrain a peptide into its bioactive α-helical conformation.[7]

The Principle of Peptide Stapling

The process involves incorporating two molecules of an α-methylated, α-alkenyl amino acid, such as this compound, into a peptide sequence during solid-phase peptide synthesis.[7] These non-natural amino acids are typically positioned at i and i+4 or i and i+7 locations to span one or two turns of the α-helix, respectively.[7] The α-methyl groups on these amino acids help to nucleate the helical conformation.[7]

Once the linear peptide is synthesized, a ruthenium-based catalyst (e.g., Grubbs' catalyst) is used to perform a ring-closing metathesis (RCM) reaction between the two terminal alkene side chains, forming a covalent hydrocarbon bridge, or "staple."[7]

Peptide_Stapling cluster_0 Linear Peptide with Unnatural Amino Acids cluster_1 Ring-Closing Metathesis (RCM) cluster_2 Stapled Peptide A Peptide Chain UAA1 (s)-2-Amino-2- methylhept-6-enoic acid (position i) UAA2 (s)-2-Amino-2- methylhept-6-enoic acid (position i+4) B Grubbs' Catalyst UAA1->B C α-Helical Conformation with Hydrocarbon Staple B->C

Caption: The process of peptide stapling using this compound.

Advantages of Stapled Peptides

The resulting stapled peptides exhibit several advantages over their linear counterparts:

  • Enhanced Helicity: The hydrocarbon staple reinforces the α-helical conformation.

  • Increased Proteolytic Resistance: The stabilized structure and the non-natural amino acids make the peptide less susceptible to degradation by proteases.

  • Improved Cell Permeability: The hydrocarbon staple can mask the polar peptide backbone, facilitating passage across cell membranes.

  • Enhanced Target Affinity: By pre-organizing the peptide in its bioactive conformation, the entropic penalty of binding is reduced, often leading to higher affinity for the target protein.

A Case Study: ALRN-6924 (Sulanemadlin)

A prominent example of a stapled peptide that has reached clinical trials is ALRN-6924 (sulanemadlin).[8] This peptide is a dual inhibitor of MDM2 and MDMX, two key negative regulators of the p53 tumor suppressor.[4][9] By disrupting the p53-MDM2/MDMX interaction, ALRN-6924 can reactivate the p53 pathway, leading to cell cycle arrest and apoptosis in cancer cells with wild-type p53.[4][9]

The structure of ALRN-6924 incorporates a hydrocarbon staple to stabilize its α-helical structure, which mimics the p53 α-helix that binds to MDM2 and MDMX.[9] While the exact sequence of ALRN-6924 may be proprietary, related research on stapled peptides targeting the p53-MDM2/X interaction often utilizes (S)‑2‑(4'‑pentenyl)alanine (S5), a close analog of this compound, at the stapling positions.[10] The development of ALRN-6924 highlights the therapeutic potential of stapled peptides and validates the utility of amino acids like this compound in their design.[8]

Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions should be taken when handling this compound.

Hazard Identification

Based on available safety data, this compound is associated with the following hazards:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

It is typically accompanied by the GHS07 pictogram.

Recommended Handling and Personal Protective Equipment (PPE)
  • Work in a well-ventilated area, preferably in a fume hood.

  • Avoid inhalation of dust.

  • Avoid contact with skin and eyes.

  • Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

Storage
  • Store in a tightly closed container.

  • Keep in a cool, dry place.

  • Storage at 4°C under a nitrogen atmosphere is recommended for long-term stability.

Commercial Availability

This compound and its Fmoc-protected derivative are available from several commercial suppliers specializing in building blocks for peptide synthesis and drug discovery. A non-exhaustive list of suppliers includes:

  • Sigma-Aldrich (Merck)

  • ChemScene

  • Beijing Oukanas Technology Co., Ltd.[11]

  • Capot Chemical Co., Ltd.[12]

  • Chem-Impex[13]

It is advisable to request a certificate of analysis (CoA) from the supplier to verify the purity and identity of the compound.

Conclusion

This compound is a vital tool in the arsenal of medicinal chemists and drug developers. Its unique structural features make it an ideal building block for the synthesis of stapled peptides, a class of therapeutics with the potential to address previously "undruggable" targets. By providing a means to stabilize peptide secondary structure and enhance pharmacokinetic properties, this non-natural amino acid is paving the way for the development of novel and effective treatments for a wide range of diseases. This technical guide has provided a comprehensive overview of its properties, synthesis, and applications, with the aim of facilitating its use in cutting-edge research and development.

References

An In-Depth Technical Guide to the Discovery and Development of Hydrocarbon-Stapled Peptides

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Overcoming the Therapeutic Peptide Paradox

Peptides represent a compelling class of therapeutic molecules. Their high specificity and potency, derived from mimicking natural protein interaction motifs, offer significant advantages over traditional small molecules. However, the therapeutic potential of natural peptides is severely hampered by two fundamental limitations: proteolytic instability and poor cell membrane permeability.[1][2] When removed from the context of their parent protein, short peptide sequences often lose their bioactive α-helical conformation, rendering them floppy, susceptible to enzymatic degradation, and unable to cross the cell membrane to engage intracellular targets.[3][4]

The development of hydrocarbon-stapled peptides provides an elegant and effective solution to this paradox. This technology introduces a synthetic, all-hydrocarbon "staple" that locks the peptide into its bioactive α-helical shape.[5] This conformational reinforcement confers three transformative properties:

  • Enhanced Proteolytic Resistance: The stabilized helix shields the peptide backbone from proteases.[1][3]

  • Improved Cellular Uptake: The stabilized structure and increased hydrophobicity from the staple facilitate entry into cells.[1][5][6]

  • Increased Target Affinity: By pre-paying the entropic cost of binding, the rigidified peptide can exhibit significantly higher affinity for its target.[5][7]

This guide provides a comprehensive overview of the principles, practices, and progress in the field, from fundamental chemistry to therapeutic application, grounded in the pioneering work of researchers like Gregory Verdine, Loren Walensky, and their collaborators who first reported the all-hydrocarbon cross-link for α-helix stabilization in 2000.[6][8][9]

The Core Technology: Ring-Closing Metathesis for Peptide Stapling

The cornerstone of hydrocarbon stapling is an organometallic reaction known as Ring-Closing Metathesis (RCM) . This reaction, which was the subject of the 2005 Nobel Prize in Chemistry, efficiently forms a carbon-carbon double bond between two olefin tethers.[2] In the context of peptide stapling, the RCM reaction is performed on-resin after the linear peptide has been assembled via solid-phase peptide synthesis (SPPS).

Key Components
  • Non-Natural Amino Acids: The olefin tethers required for RCM are introduced by incorporating specialized, α,α-disubstituted non-natural amino acids during peptide synthesis.[3][6] The α,α-disubstitution is critical as it helps nucleate the α-helix. Common examples include:

    • (S)-2-(4'-pentenyl)alanine (S5): Used for staples spanning one turn of an α-helix.

    • (R)-2-(7'-octenyl)alanine (R8): Paired with S5 for staples spanning two turns of an α-helix.[10]

  • Staple Positioning: The placement of these amino acids determines the length and position of the staple. The most common strategies are:

    • i, i+4 Stapling: Connects amino acids at positions i and i+4, reinforcing a single turn of the α-helix. This is typically achieved using two S5 residues.[6][11]

    • i, i+7 Stapling: Connects amino acids at positions i and i+7, spanning two full helical turns. This is often accomplished with an S5 and R8 pair.[3][6][11]

  • Catalysts: The RCM reaction is mediated by ruthenium-based catalysts, most famously the Grubbs catalysts .[5][12] These catalysts are highly efficient and tolerant of the various functional groups present in peptides.

The Stapling Reaction

The process involves the ruthenium catalyst coordinating with the two olefin side chains of the incorporated non-natural amino acids, catalyzing a reaction that expels ethylene gas and forms a new carbon-carbon double bond, thus creating the macrocyclic hydrocarbon staple.

RCM_Reaction cluster_reactant Resin-Bound Peptide with Olefin Side Chains cluster_product Stapled Peptide Peptide_Chain_Start ...-NH-CH-CO-... AA_i Cα(R1) (CH2)n CH=CH2 Peptide_Link ...-NH-CH(R2)-CO-NH-CH(R3)-CO-... AA_i_plus Cα(R4) (CH2)m CH=CH2 Peptide_Chain_End ...-CO-Resin Catalyst Grubbs Catalyst (Ru-based) - C2H4 cluster_product cluster_product Reactant_Node Product_Node cluster_reactant cluster_reactant cluster_reactant->cluster_product RCM P_Peptide_Chain_Start ...-NH-CH-CO-... P_AA_i Cα(R1) (CH2)n P_Link ...-NH-CH(R2)-CO-NH-CH(R3)-CO-... Staple_Top CH P_AA_i->Staple_Top P_AA_i_plus Cα(R4) (CH2)m P_Peptide_Chain_End ...-CO-Resin Staple_Bottom CH P_AA_i_plus->Staple_Bottom Staple_Top->Staple_Bottom

Caption: The Ring-Closing Metathesis (RCM) reaction to form an all-hydrocarbon staple.

A Practical Workflow for Stapled Peptide Development

The development of a novel stapled peptide is a systematic process that integrates computational design, chemical synthesis, and biophysical characterization.

Workflow cluster_design Phase 1: Design & Synthesis cluster_validation Phase 2: Biophysical Validation cluster_application Phase 3: Biological Application A Target Identification & Peptide Sequence Selection B Staple Position Scanning (i,i+4 vs i,i+7) A->B C Solid-Phase Peptide Synthesis (SPPS) B->C D On-Resin Ring-Closing Metathesis (RCM) C->D E Cleavage, Purification (HPLC) & Verification (MS) D->E F Confirm Helicity (Circular Dichroism) E->F G Assess Proteolytic Stability F->G H Determine Target Affinity (FP, ITC, SPR) G->H I High-Resolution Structure (NMR, Crystallography) H->I Optional J Cellular Uptake Analysis H->J K In Vitro Cellular Activity Assays J->K L In Vivo Model Testing K->L

Caption: A systematic workflow for the development and validation of stapled peptides.
Detailed Protocol: Synthesis of a Hydrocarbon-Stapled Peptide

This protocol outlines the standard procedure using automated Fluorenylmethyloxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS).[10][13]

Materials:

  • Fmoc-protected amino acids (standard and olefin-bearing)

  • Rink Amide Resin

  • Peptide Synthesis Grade Dimethylformamide (DMF)

  • Piperidine solution (20% in DMF)

  • Coupling Reagents (e.g., HBTU/HOBt or DIC/Oxyma)

  • N,N-Diisopropylethylamine (DIPEA)

  • First-Generation Grubbs Catalyst

  • 1,2-Dichloroethane (DCE), degassed

  • Cleavage Cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water)

  • Automated Microwave Peptide Synthesizer

Methodology:

  • Resin Preparation: Swell the Rink Amide resin in DMF for 30 minutes.

  • Fmoc-SPPS Cycles:

    • Deprotection: Remove the Fmoc group from the resin (or the N-terminal amino acid) using 20% piperidine in DMF. For non-natural α,α-disubstituted amino acids, this step should be extended (e.g., 4 x 10 minutes) to ensure complete removal of the sterically hindered Fmoc group.[10]

    • Washing: Thoroughly wash the resin with DMF.

    • Coupling: Add the next Fmoc-protected amino acid (5 equivalents), coupling reagents, and DIPEA. Allow to react. Standard coupling times are sufficient for most natural amino acids, but may need to be extended for couplings immediately following a non-natural amino acid.[10]

    • Washing: Thoroughly wash the resin with DMF.

    • Repeat: Repeat the deprotection-wash-coupling-wash cycle for each amino acid in the sequence, incorporating the olefin-bearing amino acids at the desired i and i+n positions.

  • On-Resin Ring-Closing Metathesis (RCM): [14]

    • Wash the fully assembled, N-terminally protected peptidyl-resin with Dichloromethane (DCM).

    • Prepare a ~10 mM solution of Grubbs catalyst in degassed DCE.[14]

    • Add the catalyst solution to the resin and shake or bubble with nitrogen at room temperature for 2 hours.

    • Filter and wash the resin with DCE.

    • Repeat the catalyst treatment for another 2 hours to drive the reaction to completion.[14]

    • Wash the resin thoroughly with DCE, DCM, and DMF.

  • Final Deprotection: Perform a final Fmoc deprotection if the N-terminus needs to be free or acetylated.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Add the cleavage cocktail (TFA/TIS/Water) and react for 2-3 hours at room temperature.

    • Precipitate the cleaved peptide in cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and dry the crude peptide.

  • Purification and Verification:

    • Dissolve the crude peptide in a suitable solvent (e.g., Water/Acetonitrile).

    • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Verify the mass and purity of the collected fractions using Liquid Chromatography-Mass Spectrometry (LC-MS).

Biophysical and Structural Validation: A Self-Validating System

Rigorous characterization is essential to confirm that the stapling process has successfully conferred the desired structural and functional properties.

Confirmation of α-Helicity: Circular Dichroism (CD)

CD spectroscopy is the primary method for rapidly assessing the secondary structure of peptides in solution.[3][6] An α-helical structure produces a characteristic CD spectrum with double minima at approximately 208 nm and 222 nm. The degree of helicity can be quantified and compared to the unstructured linear precursor.

Peptide Sequence (Target)Staple Position% Helicity (Unstapled)% Helicity (Stapled)Fold IncreaseReference
BID BH3i, i+7~14-20%~71-91%~4-5x[6][13]
B1-Leui, i+423.5%47.2%~2x[15]
BAD BH3i, i+7~14-20%~71-91%~4-5x[13]
High-Resolution Structural Analysis

While CD confirms average helicity, Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography provide atomic-level detail of the three-dimensional structure.[16][17]

  • NMR Spectroscopy: Can determine the solution structure of the peptide, confirm the E/Z stereochemistry of the staple olefin, and map the binding interface upon interaction with a target protein.[18][19][20]

  • X-ray Crystallography: Provides a high-resolution solid-state structure, offering definitive proof of the α-helical conformation and the precise geometry of the hydrocarbon staple.[16]

Protocol: Protease Stability Assay

A key advantage of stapling is resistance to enzymatic degradation. This can be quantified by incubating the peptide with a protease and monitoring its degradation over time via RP-HPLC.

Materials:

  • Purified stapled peptide and its linear (unstapled) counterpart.

  • Protease solution (e.g., α-chymotrypsin, trypsin, or proteinase K in appropriate buffer).

  • Quenching solution (e.g., 10% TFA).

  • RP-HPLC system.

Methodology:

  • Prepare stock solutions of the stapled and unstapled peptides at a known concentration (e.g., 1 mg/mL).

  • Incubate a defined amount of each peptide with the protease solution at 37°C.

  • At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.

  • Immediately quench the enzymatic reaction by adding the aliquot to the quenching solution.

  • Analyze the quenched samples by RP-HPLC.

  • Quantify the amount of intact peptide remaining at each time point by integrating the area of the corresponding peak in the chromatogram.

  • Plot the percentage of intact peptide versus time to determine the degradation kinetics and half-life. Typically, stapled peptides show dramatically increased stability compared to their linear analogs.[3][11]

Biological Activity and Therapeutic Application

The ultimate goal of peptide stapling is to create molecules that can function effectively in a biological context, particularly by targeting intracellular protein-protein interactions (PPIs) that are often considered "undruggable" by conventional small molecules or large biologics.[1][2][21]

Cellular Internalization

A remarkable and somewhat unexpected property of hydrocarbon-stapled peptides is their ability to penetrate cells.[6][8] The mechanism is primarily thought to be energy-dependent endocytosis, though the precise pathway can vary.[6][22] Key factors that govern cellular uptake include:

  • Staple Type and Position: The hydrophobicity and rigidity conferred by the staple are critical.[22][23]

  • Net Charge: A neutral to slightly positive net charge (0 to +2) often enhances cell permeability.[3][6]

  • Amphipathicity: Placement of the staple at the boundary of the hydrophobic and hydrophilic faces of an amphipathic helix can improve uptake.[23]

Disrupting Protein-Protein Interactions (PPIs)

Many disease pathways are driven by aberrant PPIs mediated by α-helical domains. Stapled peptides are designed to mimic the α-helical motif of one binding partner, thereby acting as high-affinity competitive inhibitors that disrupt the pathogenic interaction.

PPI_Inhibition Mechanism of PPI Inhibition by a Stapled Peptide cluster_state1 A) Pathogenic Protein-Protein Interaction cluster_state2 B) Disruption by Stapled Peptide P1 Protein A P2 Protein B P1->P2 Binds Helix α-helix P1_B Protein A StapledPeptide Stapled Peptide P1_B->StapledPeptide Binds P2_B Protein B Arrow + cluster_state2 cluster_state2 cluster_state1 cluster_state1

Caption: Stapled peptides mimic an α-helix to competitively inhibit a protein-protein interaction.

A classic example is the targeting of apoptosis regulators in the BCL-2 protein family. Pro-apoptotic "BH3-only" proteins use an α-helical BH3 domain to bind to and inhibit pro-survival BCL-2 proteins, triggering cell death. Stapled peptides that mimic the BH3 domain (termed SAHBs, for Stabilized Alpha-Helix of BCL-2) have been shown to bind BCL-2 targets with high affinity, induce apoptosis in cancer cells, and inhibit tumor growth in animal models.[2][3][6][9]

Conclusion and Future Outlook

Hydrocarbon peptide stapling has successfully bridged the gap between small molecules and large biologics, creating a new class of therapeutics with unique capabilities.[5] By enforcing a bioactive α-helical conformation, this technology transforms otherwise labile peptide sequences into robust, cell-penetrating agents capable of modulating intracellular PPIs.[24][25] The principles and protocols outlined in this guide demonstrate a mature and validated workflow for the rational design and development of these powerful molecules.

Future advancements continue to expand the field, including the development of new stapling chemistries, double or "stitched" staples for enhanced stability, and the application of this technology to an ever-widening array of challenging disease targets in cancer, infectious disease, and beyond.[21][26] The continued refinement of these strategies promises to unlock a significant portion of the "undruggable" proteome, heralding a new era in molecular medicine.

References

Unlocking the Therapeutic Potential of Peptides: A Technical Guide to the Strategic Incorporation of Non-Proteinogenic Amino Acids

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The therapeutic promise of peptides is often constrained by their inherent pharmacological weaknesses, namely poor metabolic stability and conformational ambiguity. The strategic incorporation of non-proteinogenic amino acids (NPAAs) has emerged as a transformative approach in peptide drug design, providing a robust toolkit to surmount these obstacles. This guide offers an in-depth exploration of the core principles, experimental methodologies, and quantifiable impact of leveraging NPAAs to engineer next-generation peptide therapeutics with enhanced stability, potency, and bioavailability.

The Rationale for Venturing Beyond the Canonical 20 Amino Acids

Peptides, with their high selectivity and low toxicity, are attractive therapeutic candidates. However, their utility is frequently hampered by rapid degradation by proteases and a flexible backbone that can result in suboptimal receptor engagement.[1][2] Non-proteinogenic amino acids—those not encoded in the standard genetic codon table—introduce a vast chemical diversity that can fundamentally reshape a peptide's therapeutic profile.[3][4]

The strategic inclusion of NPAAs addresses these limitations through several key mechanisms:

  • Enhanced Proteolytic Resistance: The introduction of unconventional amino acid structures can effectively thwart enzymatic degradation. D-amino acids, for instance, are not recognized by the stereospecific active sites of most proteases, thereby preventing peptide bond cleavage.[5] Similarly, sterically hindered residues like α-aminoisobutyric acid (Aib) can physically shield adjacent peptide bonds from enzymatic attack.[6]

  • Conformational Constraint: Many NPAAs can induce and stabilize specific secondary structures, such as helices and turns.[3][7] This pre-organization of the peptide into its bioactive conformation can significantly enhance binding affinity for its molecular target, leading to increased potency.[8]

  • Improved Pharmacokinetic Properties: By modulating a peptide's lipophilicity, hydrogen bonding capacity, and overall charge, NPAAs can improve its absorption, distribution, metabolism, and excretion (ADME) profile. This can lead to enhanced oral bioavailability and a longer duration of action.[1][9]

A Survey of Key Non-Proteinogenic Amino Acids in Peptide Design

The ever-expanding arsenal of commercially available and synthetically accessible NPAAs provides a rich palette for the peptide chemist. The following table provides a classification of commonly employed NPAAs and their principal applications in peptide design.

NPAA Class Examples Primary Application in Peptide Design Structural Impact
D-Amino Acids D-Alanine, D-Phenylalanine, D-LeucineIncreased proteolytic stabilityAlters local backbone conformation, can induce β-turns
N-Methylated Amino Acids N-Methylalanine, N-MethylphenylalanineEnhanced membrane permeability, increased proteolytic resistanceReduces hydrogen bonding potential, restricts conformational flexibility
α,α-Disubstituted Amino Acids α-Aminoisobutyric acid (Aib)Helix induction, steric shieldingPromotes helical conformations (310 or α-helix)
β-Amino Acids β-Alanine, β-HomophenylalanineFormation of novel secondary structures, proteolytic resistanceElongates the peptide backbone, can form unique helical and sheet structures
Cyclic Amino Acids Aminocyclopentane carboxylic acid (Acpc)Conformational constraintRigidifies the peptide backbone, induces turns
Side-Chain Modified Amino Acids Ornithine, Diaminobutyric acid (Dab), StatineIntroduction of novel functionalities, altered charge, enzyme inhibitionCan be used for cyclization, altering solubility, and mimicking transition states

Quantitative Impact of NPAA Incorporation: A Comparative Analysis

The substitution of proteinogenic amino acids with their non-canonical counterparts yields quantifiable improvements in the pharmacokinetic and pharmacodynamic properties of peptide therapeutics. The following tables provide a comparative summary of key parameters for well-established peptide drugs and their NPAA-containing analogs.

Table 1: Comparative Stability of Native vs. NPAA-Modified Peptides
Peptide Key NPAA/Modification In Vivo Half-Life Key Structural Changes
GLP-1 (Native) None<2 minutes[10]30-amino acid peptide hormone[10]
Liraglutide C16 fatty acid chain~13 hours[9]Acylated GLP-1 analog
Semaglutide Aib, C18 fatty acid chain~160 hours[9]Acylated GLP-1 analog with Aib substitution
Somatostatin (Native) None1-3 minutes14-amino acid cyclic peptide
Octreotide D-Phe, D-Trp, Threonyl-ol90-120 minutes8-amino acid analog with D-amino acids and a C-terminal alcohol
Table 2: Comparative Potency of Native vs. NPAA-Modified Peptides
Peptide Target Key NPAA/Modification IC50 / Binding Affinity (Ki)
Somatostatin Somatostatin ReceptorsNonenM range
Octreotide Somatostatin ReceptorsD-Phe, D-Trp, Threonyl-olSub-nM affinity for SSTR2
Angiotensin II AT1 ReceptorNonenM range
Saralasin AT1 ReceptorSarcosine (N-Methylglycine)Potent antagonist with nM affinity
Pep05 (antimicrobial) Bacterial MembraneNoneMIC > 128 µM against E. coli
DP06 (Pep05 analog) Bacterial MembraneD-Lys, D-ArgMIC = 8 µM against E. coli[11]

Experimental Protocols: Solid-Phase Synthesis of Peptides Containing NPAAs

The incorporation of NPAAs into peptides is most commonly achieved via Fmoc-based solid-phase peptide synthesis (SPPS). While the fundamental principles of SPPS remain the same, the unique characteristics of certain NPAAs necessitate modifications to standard protocols.

General Protocol for Fmoc-SPPS

This protocol outlines a single coupling cycle for the incorporation of a standard Fmoc-protected amino acid.

  • Resin Swelling: Swell the appropriate resin (e.g., Rink Amide for C-terminal amides) in N,N-dimethylformamide (DMF) for at least 30 minutes in a reaction vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for an additional 15 minutes to ensure complete removal of the Fmoc protecting group.

  • Washing: Thoroughly wash the resin with DMF (6 times), dichloromethane (DCM) (3 times), and DMF (3 times) to remove residual piperidine and byproducts.

  • Amino Acid Coupling: a. Pre-activate the Fmoc-protected amino acid (3-5 equivalents) with a coupling reagent such as HATU (0.95 equivalents relative to the amino acid) and a base like diisopropylethylamine (DIPEA) (2 equivalents relative to the amino acid) in DMF for 1-5 minutes. b. Add the activated amino acid solution to the resin and agitate for 1-2 hours.

  • Washing: Wash the resin with DMF (3 times), DCM (3 times), and DMF (3 times) to remove excess reagents.

  • Repeat: Repeat steps 2-5 for each subsequent amino acid in the sequence.

Protocol Modifications for Sterically Hindered NPAAs (e.g., Aib, D-Valine)

The bulky nature of these residues can impede coupling efficiency.

  • Coupling Reagents: Employ more potent coupling reagents such as COMU or HCTU.[12]

  • Double Coupling: Perform a second coupling step to ensure complete reaction.

  • Elevated Temperature: Microwave-assisted SPPS can significantly improve coupling yields for sterically hindered residues.

Protocol Modifications for N-Methylated Amino Acids

The secondary amine of N-methylated residues is less nucleophilic, and the resulting tertiary amide bond can promote cis-trans isomerization.

  • Coupling Reagents: Use coupling reagents known to be effective for N-methylated residues, such as PyBOP or PyAOP.[13]

  • Extended Coupling Times: Increase the coupling time to 4-12 hours.[14]

  • Monitoring the Reaction: The standard Kaiser test is not reliable for secondary amines. Use a bromophenol blue test to monitor coupling completion.[15]

On-Resin Peptide Cyclization

Cyclization further constrains the peptide, often enhancing its activity and stability. Head-to-tail cyclization is a common strategy.

  • Linear Peptide Synthesis: Synthesize the linear peptide on a resin that allows for side-chain attachment (e.g., 2-chlorotrityl chloride resin with the C-terminal amino acid attached via its side-chain carboxylate).

  • Terminal Deprotection: Selectively deprotect the N-terminal Fmoc group and the C-terminal protecting group (e.g., allyl or Alloc).

  • Cyclization: a. Swell the resin in DMF or NMP. b. Add a solution of a coupling reagent (e.g., HATU, 4 equivalents) and a base (e.g., DIPEA, 8 equivalents) in NMP. c. Allow the reaction to proceed for 2-24 hours. Monitor progress by cleaving a small sample of resin and analyzing by LC-MS.[16]

  • Cleavage and Deprotection: Once cyclization is complete, cleave the peptide from the resin and remove side-chain protecting groups using a standard cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane).

  • Purification: Purify the cyclic peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualizing the Impact: Signaling Pathways and Workflows

GPCR Signaling Activated by an NPAA-Containing Peptide

Carbetocin, a long-acting oxytocin analogue containing a deaminated N-terminus and a methylated tyrosine, is a selective agonist for the oxytocin receptor (OXTR), a G-protein coupled receptor (GPCR).[1][17] Its activation of the Gq pathway leads to the following cascade:

GPCR_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Carbetocin Carbetocin (NPAA-containing peptide) OXTR Oxytocin Receptor (GPCR) Carbetocin->OXTR Binds and Activates Gq Gq Protein OXTR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Cellular Response (e.g., muscle contraction) Ca_release->Cellular_Response Leads to PKC->Cellular_Response Leads to

Caption: GPCR signaling cascade initiated by the NPAA-containing peptide, Carbetocin.

Experimental Workflow for On-Resin Peptide Cyclization

On_Resin_Cyclization cluster_synthesis Linear Peptide Synthesis cluster_deprotection Terminal Deprotection cluster_cyclization Cyclization cluster_final Final Steps start Start with side-chain attached resin spps Iterative Fmoc-SPPS start->spps linear_peptide Protected Linear Peptide on Resin spps->linear_peptide n_deprotect N-terminal Fmoc Removal linear_peptide->n_deprotect c_deprotect C-terminal Protecting Group Removal linear_peptide->c_deprotect deprotected_peptide Deprotected Linear Peptide on Resin n_deprotect->deprotected_peptide c_deprotect->deprotected_peptide add_reagents Add Coupling Reagents (e.g., HATU/DIPEA) deprotected_peptide->add_reagents cyclization_reaction On-Resin Cyclization add_reagents->cyclization_reaction cyclic_peptide_resin Protected Cyclic Peptide on Resin cyclization_reaction->cyclic_peptide_resin cleavage Cleavage from Resin & Side-Chain Deprotection cyclic_peptide_resin->cleavage purification RP-HPLC Purification cleavage->purification final_product Purified Cyclic Peptide purification->final_product

Caption: Workflow for on-resin head-to-tail peptide cyclization.

Conclusion and Future Perspectives

The strategic incorporation of non-proteinogenic amino acids represents a paradigm shift in peptide drug design, enabling the creation of therapeutics with superior pharmacological properties. By providing tools to overcome the inherent limitations of natural peptides, NPAAs have unlocked the potential to address a wider range of therapeutic targets with greater efficacy and convenience. As our understanding of the structural and functional consequences of NPAA incorporation continues to deepen, and as synthetic methodologies become more sophisticated, we can anticipate the development of even more innovative and life-changing peptide-based medicines.

References

Methodological & Application

incorporating (s)-2-Amino-2-methylhept-6-enoic acid into peptides via SPPS

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: Strategies for the Efficient Incorporation of (S)-2-Amino-2-methylhept-6-enoic Acid into Peptides via Solid-Phase Peptide Synthesis

Audience: Researchers, scientists, and drug development professionals.

Abstract

The incorporation of non-canonical amino acids (ncAAs) is a critical strategy for enhancing the therapeutic properties of peptides, including stability, potency, and conformational rigidity.[1][2] this compound is a unique ncAA characterized by two key structural features: an α-methyl group, which induces significant steric hindrance, and a terminal alkene on its C7 side-chain, offering a site for post-synthetic modifications. This guide provides a comprehensive technical overview and detailed protocols for the efficient incorporation of this sterically demanding ncAA into peptide sequences using Fmoc-based Solid-Phase Peptide Synthesis (SPPS). We address the primary challenges, including overcoming the difficult coupling of the α,α-disubstituted amino acid, and provide recommendations for coupling reagents, reaction conditions, and analytical verification.

Introduction: Physicochemical Properties and Synthetic Challenges

This compound presents a dual challenge in SPPS. Understanding its structure is key to developing a successful incorporation strategy.

  • α-Methyl Group: The primary obstacle is the steric hindrance imposed by the methyl group on the α-carbon.[3] This bulkiness physically obstructs the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain, dramatically slowing down the rate of peptide bond formation.[4] This can lead to incomplete reactions and the formation of deletion sequences.[1] Standard coupling conditions are often insufficient to drive these reactions to completion.[4]

  • Terminal Alkene Side-Chain: The hept-6-enoic acid side-chain contains a terminal double bond. While generally stable under standard Fmoc-SPPS conditions, including exposure to piperidine for deprotection and trifluoroacetic acid (TFA) for final cleavage, its reactivity should be considered. This functional group is largely inert to the common reagents used but offers valuable potential for post-synthetic modification of the final peptide.

Table 1: Properties of this compound

PropertyValue
IUPAC Name This compound
Molecular Formula C8H15NO2
Molecular Weight 157.21 g/mol
Key Features α-Methyl Group (Steric Hindrance), Terminal Alkene (Functional Handle)
Chirality (S)-configuration at α-carbon

Prerequisite: Synthesis of Fmoc-Protected Building Block

Prior to SPPS, the α-amino group of the ncAA must be protected with a 9-fluorenylmethoxycarbonyl (Fmoc) group.[5] The synthesis of Fmoc-(S)-2-Amino-2-methylhept-6-enoic acid-OH is a critical first step, as this derivative is the actual building block used in the synthesizer. While a detailed custom synthesis protocol is beyond the scope of this note, general methods for Fmoc protection of amino acids are well-established. These typically involve reacting the amino acid with an Fmoc-donating reagent like Fmoc-OSu (N-(9-fluorenylmethoxycarbonyloxy)succinimide) or Fmoc-Cl in the presence of a base (e.g., sodium bicarbonate) in an aqueous/organic solvent mixture.

Recommended SPPS Strategy for Incorporation

Achieving high-efficiency incorporation of this ncAA requires optimization of the coupling step, which is the most critical phase of the SPPS cycle.[6]

The Critical Choice: High-Potency Coupling Reagents

Due to the severe steric hindrance, standard carbodiimide reagents (e.g., DIC) or common aminium salts (e.g., HBTU) are likely to be inefficient.[4] The use of a more potent, guanidinium-based coupling reagent is strongly recommended.

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) has emerged as a superior reagent for difficult couplings due to its high efficiency, rapid kinetics, and ability to suppress racemization.[7][8]

Why HATU is Effective: The efficacy of HATU lies in its mechanism of action.[9][10] In the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA), HATU reacts with the Fmoc-protected ncAA to form a highly reactive OAt-active ester.[7][9] This intermediate is significantly more susceptible to nucleophilic attack by the peptide's N-terminal amine than intermediates formed by other reagents.[11] The 7-azabenzotriazole (HOAt) moiety is believed to provide a neighboring group effect, stabilizing the transition state and accelerating the amide bond formation.[9]

HATU_Mechanism Figure 1: HATU Activation Mechanism Fmoc_AA Fmoc-ncAA-COO⁻ (Carboxylate) Isouronium O-acyl(tetramethyl)isouronium salt (Unstable) Fmoc_AA->Isouronium + HATU - HOAt⁻ HATU HATU Amine H₂N-Peptide-Resin ActiveEster OAt-Active Ester (Highly Reactive) Isouronium->ActiveEster Peptide Fmoc-ncAA-CO-NH-Peptide-Resin (New Peptide Bond) ActiveEster->Peptide + H₂N-Peptide-Resin TMU Tetramethylurea (Byproduct)

Caption: Figure 1: Simplified mechanism of HATU-mediated carboxyl activation.

Optimized SPPS Protocol

This protocol assumes a standard Fmoc/tBu strategy on a rink amide or Wang resin.[1][12] Adjustments may be needed based on the specific peptide sequence and synthesizer.

Materials and Reagents:

  • Fmoc-(S)-2-Amino-2-methylhept-6-enoic acid-OH

  • Standard Fmoc-protected amino acids

  • SPPS-grade resin (e.g., Rink Amide AM, Wang)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Piperidine, peptide synthesis grade

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • Acetic Anhydride

  • Cleavage Cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5)[13][14]

  • Cold Diethyl Ether

Experimental Workflow:

SPPS_Workflow Figure 2: SPPS Cycle for ncAA Incorporation Start Start: Peptide-Resin Deprotection 1. Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Wash1 2. DMF Wash Deprotection->Wash1 Coupling 3. ncAA Coupling (Critical Step) - Fmoc-ncAA-OH (4 eq) - HATU (3.9 eq) - DIPEA (8 eq) - Time: 2-4 hours Wash1->Coupling Wash2 4. DMF Wash Coupling->Wash2 KaiserTest 5. Kaiser Test (Optional Monitoring) Wash2->KaiserTest Capping 6. Capping (if needed) (Acetic Anhydride/DIPEA) KaiserTest->Capping Positive (Blue) NextCycle Couple Next Amino Acid KaiserTest->NextCycle Negative (Yellow) Capping->NextCycle

Caption: Figure 2: SPPS workflow highlighting the optimized coupling step.

Step-by-Step Protocol:

  • Resin Swelling: Swell the resin-bound peptide in DMF for at least 30 minutes.[7]

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes. Repeat once.[7]

  • Washing: Wash the resin thoroughly with DMF (5-7 times) to completely remove piperidine and the fulvene adduct.

  • Coupling of this compound (Critical Step):

    • Prepare the activation solution in a separate vessel: Dissolve Fmoc-(S)-2-Amino-2-methylhept-6-enoic acid-OH (4 equivalents relative to resin loading), HATU (3.9 eq.), in DMF.

    • Add DIPEA (8 eq.) to the activation mixture and allow to pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the deprotected peptide-resin.

    • Allow the coupling reaction to proceed for 2 to 4 hours at room temperature.[1] For particularly difficult sequences, microwave-assisted SPPS can significantly enhance coupling efficiency.[3]

  • Monitoring and Recoupling:

    • After the coupling time, take a small sample of beads and perform a Kaiser test. A negative result (yellow beads) indicates a complete reaction.

    • If the Kaiser test is positive (blue beads), indicating unreacted free amines, perform a second coupling (a "double couple") by repeating step 4 with a freshly prepared activation solution.[1]

  • Capping: If the coupling remains incomplete after a double couple, cap the unreacted N-terminal amines by treating the resin with a solution of acetic anhydride and DIPEA in DMF (e.g., 5:10:85 v/v/v) for 30 minutes. This prevents the formation of deletion peptides.

  • Washing: Wash the resin with DMF (3x) and DCM (3x) to prepare for the next cycle.

  • Chain Elongation: Continue with the synthesis of the remaining peptide sequence using standard protocols.

Peptide Cleavage, Purification, and Characterization

Cleavage from Resin

Once the synthesis is complete, the peptide must be cleaved from the solid support and side-chain protecting groups must be removed.[2]

  • Protocol:

    • Wash the final peptide-resin with DCM and dry it under a stream of nitrogen.

    • Add a freshly prepared cleavage cocktail. For most sequences, "Reagent B" (TFA/Water/TIS 95:2.5:2.5 v/v/v) is sufficient and effective.[13][14][15] Triisopropylsilane (TIS) acts as a scavenger to capture reactive cations generated during cleavage.[12][13]

    • Allow the cleavage reaction to proceed for 2-3 hours at room temperature.

    • Filter the resin and collect the TFA filtrate containing the cleaved peptide.

Precipitation and Purification
  • Precipitation: Add the TFA filtrate dropwise into a 50-fold excess of ice-cold diethyl ether.[1]

  • Isolation: A white precipitate of the crude peptide should form. Pellet the peptide by centrifugation and decant the ether.

  • Washing: Wash the peptide pellet 2-3 times with cold ether to remove residual scavengers.

  • Drying: Dry the crude peptide pellet under vacuum.

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Characterization

Confirm the identity and purity of the final peptide using analytical techniques.

Table 2: Analytical Characterization Methods

TechniquePurposeExpected Result
Analytical RP-HPLC Assess purityA single major peak corresponding to the target peptide.
LC-MS (ESI-MS) Confirm identityThe observed molecular weight should match the calculated theoretical mass of the peptide containing the ncAA.

Mass Calculation: To calculate the expected mass, add the monoisotopic mass of the ncAA residue (C8H13NO = 139.0997 Da) to the mass of the rest of the peptide sequence.

Troubleshooting Common Issues

Table 3: Troubleshooting Guide

ProblemProbable CauseRecommended Solution
Low Coupling Efficiency / Deletion Peptide Detected by MS Insufficient activation or reaction time due to steric hindrance.1. Use HATU or another high-potency coupling reagent (e.g., COMU).[11][16] 2. Increase coupling time to 2-4 hours. 3. Perform a double coupling. 4. Consider using microwave-assisted SPPS.[3]
Guanidinylation of N-terminus (+98 Da adduct) Side reaction from excess HATU.[7] The free amine attacks the guanidinium carbon of HATU.1. Use a slight excess of the Fmoc-amino acid relative to the coupling reagent (e.g., 4 eq. AA to 3.9 eq. HATU). 2. Avoid prolonged pre-activation times.
Low Peptide Yield After Cleavage Incomplete cleavage from the resin.Increase the cleavage reaction time to 3-4 hours.[13]

Conclusion

The successful incorporation of the sterically hindered ncAA, this compound, into peptides is achievable through a carefully optimized SPPS protocol. The cornerstone of this strategy is the selection of a high-efficiency coupling reagent, such as HATU, combined with extended reaction times to overcome the significant steric barrier posed by the α-methyl group. By following the detailed protocols and troubleshooting guidelines presented in this note, researchers can effectively utilize this unique building block to develop novel peptides with enhanced structural and functional properties.

References

Application Notes and Protocols for Solid-Phase Peptide Synthesis of Peptides Containing (S)-2-Amino-2-methylhept-6-enoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

<

Abstract

The incorporation of non-canonical amino acids (ncAAs) into peptides is a powerful strategy in drug discovery and chemical biology, offering pathways to novel therapeutics with enhanced stability, potency, and cell permeability.[1] This guide provides a comprehensive technical overview and detailed protocols for the solid-phase peptide synthesis (SPPS) of peptides containing the sterically hindered, alkene-bearing ncAA, (S)-2-Amino-2-methylhept-6-enoic acid. We address the unique challenges associated with the integration of this α,α-disubstituted amino acid, offering field-proven strategies for efficient coupling and synthesis. This document is intended for researchers, scientists, and drug development professionals seeking to expand their peptide modification capabilities.

Introduction: The Significance of this compound in Peptide Chemistry

This compound is a valuable building block in modern peptide chemistry. Its structure, featuring a stereogenic center at the α-carbon and a terminal alkene, provides two key functionalities for peptide modification.[2] The α-methyl group introduces conformational constraints, which can induce and stabilize helical structures in peptides, a feature known to enhance proteolytic stability and biological activity.[3] The terminal alkene serves as a versatile handle for a variety of bioorthogonal reactions, such as thiol-ene chemistry for on-resin cyclization or conjugation.[4][5]

The primary application of this ncAA is in "peptide stapling," where the terminal alkenes of two such residues within a peptide sequence are linked via ring-closing metathesis to form a covalent hydrocarbon bridge.[2] This "staple" reinforces the peptide's α-helical conformation, leading to improved binding affinity to target proteins, increased resistance to enzymatic degradation, and enhanced cell membrane permeability.[2]

Core Challenges and Strategic Considerations in SPPS

The successful incorporation of this compound into a growing peptide chain via SPPS presents several challenges that necessitate careful optimization of the synthetic protocol.

  • Steric Hindrance: The α,α-disubstitution of this amino acid creates significant steric hindrance around the carboxylic acid, making the coupling reaction less efficient than for standard proteinogenic amino acids.[6][7] This can lead to incomplete reactions, resulting in deletion sequences and difficult purifications.[8]

  • Protecting Group Strategy: An orthogonal protecting group strategy is essential to ensure that the N-terminus, side chains, and the custom amino acid can be deprotected under distinct conditions without unintended side reactions.[9] For Fmoc-based SPPS, the α-amino group of this compound is protected with the base-labile Fmoc group.[10]

  • Alkene Stability: The terminal alkene must remain intact throughout the synthesis, including the repeated cycles of Fmoc deprotection (typically with piperidine) and the final cleavage from the resin (typically with strong acid). While generally stable, the potential for side reactions under certain conditions should be considered.

To overcome these challenges, a multi-faceted approach is required, focusing on the selection of appropriate resins, coupling reagents, and reaction conditions.

Experimental Workflow and Protocols

The following sections detail the recommended materials and step-by-step protocols for the efficient synthesis of peptides containing this compound using Fmoc-based SPPS.

Materials and Reagents
Reagent Supplier & Grade Purpose
Fmoc-Rink Amide MBHA resinHigh-purity, for peptide amidesSolid support
Fmoc-amino acids (standard)Synthesis gradePeptide building blocks
(S)-2-(Fmoc-amino)-2-methylhept-6-enoic acidAChemBlock (CAS: 288617-73-2) or equivalentNon-canonical amino acid
N,N'-Diisopropylcarbodiimide (DIC)Reagent gradeCoupling activator
Oxyma PureReagent gradeCoupling additive to minimize racemization
N,N-Dimethylformamide (DMF)Peptide synthesis gradePrimary solvent
Dichloromethane (DCM)Reagent gradeSolvent for washing and resin swelling
PiperidineReagent gradeFmoc deprotection
Trifluoroacetic acid (TFA)Reagent gradeCleavage from resin
Triisopropylsilane (TIS)Reagent gradeScavenger in cleavage cocktail
Deionized WaterHigh-purityComponent of cleavage cocktail
Diethyl ether (cold)Reagent gradePeptide precipitation

Synthesis Workflow Diagram

SPPS_Workflow Resin 1. Resin Swelling (DMF) Fmoc_Deprotection 2. Fmoc Deprotection (20% Piperidine/DMF) Resin->Fmoc_Deprotection Washing1 3. Washing (DMF, DCM) Fmoc_Deprotection->Washing1 Coupling 4. Amino Acid Coupling (Fmoc-AA-OH, DIC/Oxyma) Washing1->Coupling Washing2 5. Washing (DMF, DCM) Coupling->Washing2 Repeat Repeat n times Washing2->Repeat for next residue Cleavage 6. Cleavage & Deprotection (TFA/TIS/H2O) Washing2->Cleavage final residue Repeat->Fmoc_Deprotection Precipitation 7. Precipitation (Cold Ether) Cleavage->Precipitation Purification 8. Purification (RP-HPLC) Precipitation->Purification Analysis 9. Analysis (LC-MS) Purification->Analysis

Caption: General workflow for solid-phase peptide synthesis.

Step-by-Step Protocol

Step 1: Resin Preparation

  • Place the desired amount of Fmoc-Rink Amide MBHA resin in a reaction vessel.

  • Swell the resin in DMF for at least 30 minutes.

Step 2: N-terminal Fmoc Deprotection

  • Drain the DMF from the swollen resin.

  • Add a solution of 20% piperidine in DMF to the resin.

  • Agitate the mixture for 20 minutes at room temperature.[11]

  • Drain the deprotection solution.

  • Repeat the piperidine treatment for another 5-10 minutes if necessary (for difficult sequences).

  • Wash the resin thoroughly with DMF (3x) and DCM (3x) to remove all traces of piperidine.

Step 3: Coupling of this compound

Causality: Due to the steric hindrance of this α,α-disubstituted amino acid, a potent activation method and extended reaction times are crucial for achieving high coupling efficiency.[6][12] The use of DIC/Oxyma is a robust and cost-effective choice that minimizes racemization. Double coupling is highly recommended to drive the reaction to completion and avoid the formation of deletion peptides.[8]

  • Pre-activation: In a separate vial, dissolve 3 equivalents of (S)-2-(Fmoc-amino)-2-methylhept-6-enoic acid and 3 equivalents of Oxyma Pure in DMF. Add 3 equivalents of DIC and allow the mixture to pre-activate for 5-10 minutes.

  • First Coupling: Add the activated amino acid solution to the deprotected resin. Agitate the mixture for at least 2 hours at room temperature.

  • Washing: Drain the coupling solution and wash the resin with DMF (3x).

  • Second Coupling (Double Coupling): Repeat steps 1 and 2 to ensure maximum incorporation of the sterically hindered residue.

  • Final Washing: After the second coupling, wash the resin thoroughly with DMF (3x) and DCM (3x).

Step 4: Chain Elongation (Coupling of Standard Amino Acids)

  • Perform N-terminal Fmoc deprotection as described in Step 2.

  • Couple the subsequent standard Fmoc-amino acids using a standard protocol (e.g., 3 equivalents of Fmoc-AA-OH, 3 equivalents of DIC, and 3 equivalents of Oxyma in DMF for 45-60 minutes).

  • Repeat the deprotection and coupling cycles until the desired peptide sequence is assembled.[13]

Step 5: Cleavage and Global Deprotection

Causality: A standard TFA cleavage cocktail is typically sufficient for releasing the peptide from the resin and removing side-chain protecting groups.[14] TIS is included as a scavenger to prevent re-attachment of reactive carbocations to sensitive residues.[15]

  • Wash the final peptide-resin with DCM (3x) and dry it under a stream of nitrogen.

  • Prepare a fresh cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5 v/v/v).

  • Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).

  • Agitate the mixture for 2-3 hours at room temperature.[16]

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Wash the resin with a small amount of fresh TFA to recover any remaining peptide.

Step 6: Peptide Precipitation and Isolation

  • In a centrifuge tube, add cold diethyl ether (at least 10 times the volume of the TFA filtrate).

  • Slowly add the TFA filtrate to the cold ether while gently vortexing to precipitate the crude peptide.[14]

  • Centrifuge the mixture to pellet the peptide.

  • Decant the ether and wash the peptide pellet with cold diethyl ether two more times.

  • Dry the peptide pellet under vacuum.

Characterization and Quality Control

The identity and purity of the synthesized peptide must be confirmed using appropriate analytical techniques.

Analytical Techniques
Technique Purpose Expected Outcome
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) To assess the purity of the crude peptide and to purify the final product.A major peak corresponding to the target peptide, with purity typically >95% after purification.
Liquid Chromatography-Mass Spectrometry (LC-MS) To confirm the molecular weight of the synthesized peptide.The observed mass should match the calculated theoretical mass of the peptide.
Sample Data (Hypothetical)

Peptide Sequence: Ac-Tyr-Ala-(Amh)-Ala-Leu-NH₂ (where Amh = this compound)

Parameter Value
Calculated Monoisotopic Mass 617.38 Da
Observed Mass (LC-MS) 617.40 Da
Crude Purity (RP-HPLC) 75%
Purity after Purification (RP-HPLC) 98.2%

Troubleshooting Common Issues

Problem Potential Cause Recommended Solution
Low Yield of Crude Peptide Incomplete coupling of the sterically hindered amino acid.Ensure double coupling with extended reaction times. Consider using a more potent coupling reagent like HATU or HBTU.[12][17]
Presence of Deletion Sequences in MS Inefficient coupling at the site of the ncAA.Optimize coupling conditions as mentioned above. Perform a capping step with acetic anhydride after the coupling of the ncAA to block any unreacted amino groups.
Side Reactions Involving the Alkene Unlikely under standard SPPS conditions, but possible with certain reagents or prolonged exposure to harsh conditions.Ensure high-quality reagents are used. Minimize exposure to strong acids or bases outside of the prescribed deprotection and cleavage steps.

Conclusion

The solid-phase synthesis of peptides containing this compound is a challenging yet highly rewarding endeavor. By implementing strategies such as the use of potent coupling reagents, extended reaction times, and double coupling protocols, researchers can successfully incorporate this sterically hindered, functionalized amino acid into their peptide sequences. The protocols and insights provided in this guide offer a robust framework for the synthesis of these valuable molecules, paving the way for the development of next-generation peptide-based therapeutics and research tools.

References

Application Notes & Protocols: Ring-Closing Metathesis of (S)-2-Amino-2-methylhept-6-enoic Acid Utilizing Grubbs Catalysts

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Crafting Cyclic α-Amino Acids for Advanced Therapeutics

The synthesis of conformationally constrained amino acids is a cornerstone of modern medicinal chemistry and drug development. Constraining the three-dimensional structure of peptides and peptidomimetics can lead to significant enhancements in biological activity, metabolic stability, and cell permeability. Ring-closing metathesis (RCM), a powerful carbon-carbon bond-forming reaction catalyzed by ruthenium complexes developed by Nobel laureates Robert H. Grubbs, Richard R. Schrock, and Yves Chauvin, has emerged as a premier strategy for creating these cyclic structures.[1]

This guide focuses on the application of Grubbs catalysts for the ring-closing metathesis of (S)-2-Amino-2-methylhept-6-enoic acid, a non-proteinogenic amino acid designed for the synthesis of "stapled peptides."[2] These synthetic peptides, reinforced with an all-hydrocarbon bridge, are capable of maintaining their bioactive α-helical conformation, enabling them to modulate challenging intracellular protein-protein interactions.

The primary challenge in the RCM of amino acids lies in the inherent reactivity of the free amine and carboxylic acid functional groups, which can coordinate to and deactivate the ruthenium catalyst. This document provides a comprehensive overview of the mechanistic rationale, catalyst selection, and detailed experimental protocols for successfully cyclizing this compound, with a primary focus on the industrially and academically validated approach involving protected amino acids within a solid-phase peptide synthesis (SPPS) workflow. Additionally, we will explore an experimental protocol for the more challenging RCM of the unprotected amino acid via in situ salt formation.

Part 1: The Science of Cyclization - Mechanism and Catalyst Selection

The Chauvin Mechanism in Action

The accepted mechanism for olefin metathesis, proposed by Yves Chauvin, involves a series of [2+2] cycloadditions and cycloreversions mediated by a metal-carbene (alkylidene) complex.[3] In the context of RCM, the Grubbs catalyst reacts with one of the terminal alkenes of the diene substrate to form a metallacyclobutane intermediate. This intermediate then fragments to release a new alkene and a new ruthenium-carbene complex, which then reacts intramolecularly with the second alkene to close the ring and regenerate the catalyst. The driving force for the reaction is often the entropically favorable release of a small volatile alkene, such as ethylene.[1]

RCM_Mechanism A Grubbs Catalyst [Ru]=CHPh C [2+2] Cycloaddition A->C + Substrate B Diene Substrate R-CH=CH2 B->C D Metallacyclobutane Intermediate C->D E [2+2] Cycloreversion D->E F New Ru-Carbene [Ru]=CHR E->F - Ph-CH=CH2 G Intramolecular Coordination F->G H Intramolecular [2+2] Cycloaddition G->H I Bicyclic Metallacyclobutane H->I J [2+2] Cycloreversion I->J K Cyclic Product J->K Product Release L Regenerated Catalyst [Ru]=CH2 J->L - Ethylene L->A Catalytic Cycle Re-entry SPPS_RCM_Workflow Start Start: Rink Amide Resin SPPS 1. Solid-Phase Peptide Synthesis (SPPS) - Couple Fmoc-protected amino acids - Incorporate Fmoc-(S)-2-amino-2-methylhept-6-enoic acid Start->SPPS Deprotection 2. N-terminal Fmoc Deprotection SPPS->Deprotection RCM 3. On-Resin Ring-Closing Metathesis - Grubbs II or Hoveyda-Grubbs II Catalyst Deprotection->RCM Washing 4. Resin Washing RCM->Washing Cleavage 5. Cleavage from Resin and Side-Chain Deprotection Washing->Cleavage Purification 6. Purification of Stapled Peptide (RP-HPLC) Cleavage->Purification End End: Purified Stapled Peptide Purification->End

References

Application Notes and Protocols for Peptide Stapling with (S)-2-Amino-2-methylhept-6-enoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Reinforcing Nature's Scaffolds

Peptides have emerged as highly selective and potent therapeutic agents, capable of modulating protein-protein interactions that are often considered "undruggable" by traditional small molecules.[1] However, their therapeutic potential is frequently hampered by poor metabolic stability and an inability to permeate cell membranes.[1][2] A transformative strategy to overcome these limitations is "peptide stapling," a synthetic approach that introduces a covalent cross-link to lock a peptide into its bioactive α-helical conformation.[3][4] This rigidification enhances proteolytic resistance, improves cell penetration, and can increase target affinity.[2][5]

This guide provides a detailed experimental framework for all-hydrocarbon peptide stapling utilizing the non-natural amino acid (S)-2-Amino-2-methylhept-6-enoic acid. This α,α-disubstituted amino acid, often used for an i, i+4 stapling pattern, serves as a cornerstone for generating stabilized α-helical peptides via ruthenium-catalyzed ring-closing metathesis (RCM).[6][7] We will delve into the causality behind experimental choices, provide step-by-step protocols, and outline robust analytical methods for characterization, ensuring a comprehensive and self-validating system for your research.

The Stapling Precursor: this compound

The choice of this compound (referred to herein as S5) is deliberate. The α-methyl group helps to pre-organize the peptide backbone into a helical conformation, while the terminal pentenyl side chain provides the necessary reactive handle for the RCM reaction.[1] When two S5 residues are incorporated at appropriate positions within a peptide sequence (e.g., i and i+4), their olefinic side chains can be covalently linked, forming a hydrocarbon "staple" that spans one turn of the α-helix.[7]

Experimental Workflow Overview

The synthesis and stapling of a peptide using S5 follows a well-defined workflow, primarily conducted on a solid support. This on-resin approach simplifies purification by allowing for the easy removal of excess reagents and by-products through simple washing steps.[3][8]

G cluster_0 Solid-Phase Peptide Synthesis (SPPS) cluster_1 On-Resin Stapling cluster_2 Final Processing & Analysis SPPS_Start Resin Swelling Incorp_Natural Iterative Coupling of Natural Amino Acids SPPS_Start->Incorp_Natural Incorp_S5_1 Coupling of First Fmoc-S5-OH Incorp_Natural->Incorp_S5_1 Incorp_Natural_2 Coupling of Spacer Amino Acids Incorp_S5_1->Incorp_Natural_2 Incorp_S5_2 Coupling of Second Fmoc-S5-OH Incorp_Natural_2->Incorp_S5_2 SPPS_End Completion of Linear Peptide Chain Incorp_S5_2->SPPS_End RCM Ring-Closing Metathesis (RCM) with Grubbs' Catalyst SPPS_End->RCM Wash_1 Post-RCM Washing RCM->Wash_1 Cleavage Cleavage from Resin & Deprotection Wash_1->Cleavage Purification RP-HPLC Purification Cleavage->Purification Characterization Analysis (LC-MS, CD) Purification->Characterization Lyophilization Lyophilization Characterization->Lyophilization

Caption: High-level workflow for the synthesis of a stapled peptide.

Materials and Reagents

Reagent/MaterialRecommended Grade/SupplierPurpose
Rink Amide Resin100-200 mesh, ~0.5 mmol/gSolid support for peptide synthesis
Fmoc-Protected Amino AcidsPeptide Synthesis GradeBuilding blocks for SPPS
Fmoc-(S)-2-Amino-2-methylhept-6-enoic acid (Fmoc-S5-OH) High PurityUnnatural amino acid for stapling
HBTU/HATUPeptide Coupling GradeCoupling activator
N,N-Diisopropylethylamine (DIPEA)Peptide Synthesis GradeActivation base
PiperidineACS GradeFmoc deprotection
N,N-Dimethylformamide (DMF)Peptide Synthesis GradeSolvent for SPPS
Dichloromethane (DCM)ACS GradeSolvent for washing and reactions
1,2-Dichloroethane (DCE)AnhydrousSolvent for RCM reaction
Grubbs' First Generation CatalystHigh PurityRuthenium catalyst for RCM
Trifluoroacetic Acid (TFA)Reagent GradeCleavage from resin
Triisopropylsilane (TIS)Reagent GradeScavenger for cleavage
WaterHPLC GradeScavenger and HPLC mobile phase
Acetonitrile (ACN)HPLC GradeHPLC mobile phase

Detailed Experimental Protocols

PART 1: Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual synthesis of a peptide incorporating two S5 residues using standard Fmoc/tBu chemistry.[9][10] The α,α-disubstituted nature of S5 can lead to steric hindrance, often requiring extended coupling times or double coupling to ensure efficient incorporation.[10][11]

1. Resin Preparation: a. Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel. b. Drain the DMF.

2. Standard Coupling Cycle (for natural amino acids): a. Fmoc Deprotection: Add 20% piperidine in DMF to the resin and agitate for 5-10 minutes. Drain and repeat once. b. Washing: Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x). c. Coupling: i. In a separate vial, pre-activate the Fmoc-amino acid (5 eq.) with HBTU (4.9 eq.) and DIPEA (10 eq.) in DMF for 2-5 minutes. ii. Add the activated amino acid solution to the resin and agitate for 1-2 hours. d. Washing: Wash the resin with DMF (3x). e. Repeat this cycle for each natural amino acid in the sequence.

3. Incorporation of Fmoc-S5-OH: a. Follow the standard deprotection and washing steps as above. b. Coupling S5: i. Pre-activate Fmoc-S5-OH (3 eq.) with HBTU (2.9 eq.) and DIPEA (6 eq.) in DMF.[11] ii. Add the solution to the resin and agitate for 4 hours. A double coupling (repeating the coupling step) is highly recommended to maximize yield. c. Washing: Wash the resin thoroughly with DMF (3x) and DCM (3x).

PART 2: On-Resin Ring-Closing Metathesis (RCM)

The RCM reaction is the crucial step where the hydrocarbon staple is formed.[12] It is performed on the resin-bound peptide, which simplifies the subsequent purification of the cyclic product from the catalyst. Grubbs' first-generation catalyst is often preferred for its robustness in this application.[11]

Caption: Conceptual diagram of the on-resin RCM reaction.

1. Resin Preparation for RCM: a. After the final amino acid coupling, wash the resin with DCM (5x) to remove all DMF. b. Dry the resin under a stream of nitrogen for 15 minutes.

2. RCM Reaction: a. Prepare a 10 mM solution of Grubbs' first-generation catalyst in anhydrous DCE. The solution should be purple.[9][12] b. Add the catalyst solution to the resin (typically 15-20 mol% relative to resin loading). c. Gently agitate the mixture under a nitrogen atmosphere at room temperature for 2 hours. The solution will typically turn brown as the reaction proceeds.[9] d. Drain the catalyst solution. e. Repeat the reaction: Add a fresh solution of the catalyst and react for another 2 hours to drive the reaction to completion.[9][12]

3. Post-RCM Washing: a. Wash the resin thoroughly with DCE (3x), DCM (3x), and DMF (3x) to remove all traces of the ruthenium catalyst.

PART 3: Cleavage, Deprotection, and Purification

The final steps involve liberating the stapled peptide from the solid support and removing the side-chain protecting groups, followed by purification.

1. Test Cleavage (Optional but Recommended): a. Take a small sample of resin (~5 mg) and treat it with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% Water) for 1.5 hours.[9] b. Precipitate the peptide in cold diethyl ether, centrifuge, and analyze the supernatant by LC-MS to confirm the presence of the desired stapled product. The stapled peptide typically elutes earlier than its linear precursor in reverse-phase HPLC.[12]

2. Full-Scale Cleavage and Deprotection: a. Wash the resin with DCM and dry under nitrogen. b. Add the cleavage cocktail (95% TFA, 2.5% TIS, 2.5% Water) to the resin and agitate for 2-3 hours at room temperature.[9] c. Filter the resin and collect the TFA solution. d. Precipitate the crude peptide by adding the TFA solution dropwise to a large volume of ice-cold diethyl ether. e. Pellet the peptide by centrifugation, decant the ether, and dry the pellet under vacuum.

3. Purification by RP-HPLC: a. Dissolve the crude peptide pellet in a minimal amount of a suitable solvent (e.g., 50% ACN/Water). b. Purify the peptide using a preparative reverse-phase HPLC system with a C18 column. c. Use a linear gradient of water and acetonitrile, both containing 0.1% TFA. d. Collect fractions and analyze by LC-MS to identify those containing the pure stapled peptide. e. Pool the pure fractions and lyophilize to obtain a fluffy white powder.

Analytical Characterization

Thorough characterization is essential to confirm the identity, purity, and conformation of the final stapled peptide.[13]

Analytical TechniquePurposeExpected Outcome
Reverse-Phase HPLC (RP-HPLC) Purity AssessmentA single major peak, indicating >95% purity.[14]
Mass Spectrometry (LC-MS) Identity ConfirmationThe observed molecular weight should match the calculated mass of the stapled peptide.[13][14]
Circular Dichroism (CD) Spectroscopy Secondary Structure AnalysisThe CD spectrum should exhibit characteristic minima at ~208 nm and ~222 nm, confirming a high degree of α-helicity.[4][15]
Protease Stability Assay Functional AssessmentThe stapled peptide should show significantly enhanced resistance to proteolytic degradation (e.g., by trypsin or chymotrypsin) compared to its linear, unstapled counterpart.[2][15]
Interpreting CD Spectra

The degree of α-helicity is a critical measure of successful stapling. A linear, unstructured peptide will typically show a single minimum around 200 nm in its CD spectrum. In contrast, a well-formed α-helix will display two negative bands at approximately 222 nm and 208 nm. The mean residue ellipticity at 222 nm ([θ]₂₂₂) can be used to quantify the percentage of α-helicity.[15] A significant increase in the [θ]₂₂₂ value for the stapled peptide compared to its linear precursor is a strong indicator of successful conformational stabilization.[4]

Troubleshooting

IssuePossible CauseSuggested Solution
Low Yield of Linear Peptide Incomplete coupling of S5 or other hindered amino acids.Use double coupling for S5 and adjacent residues; consider a stronger coupling agent like HATU.[10][11]
Incomplete RCM Reaction Inactive catalyst; insufficient reaction time.Use fresh, high-purity Grubbs' catalyst; ensure an inert (nitrogen) atmosphere; perform two or more reaction cycles.[9]
Mixture of Stapled and Unstapled Peptide Inefficient RCM reaction.Increase catalyst loading (up to 30 mol%); extend reaction time to 3-4 hours per cycle.
Oxidation of Peptide Presence of susceptible residues (Met, Trp, Cys).Add appropriate scavengers to the cleavage cocktail (e.g., EDT for Cys).[9]
Low α-Helicity in CD Incorrect staple placement; peptide sequence not amenable to helicity.Re-evaluate the peptide design. Ensure S5 residues are placed at i, i+4 or i, i+7 positions in a region with helical propensity.[4][7]

Conclusion

The protocol described provides a robust and validated pathway for the synthesis of all-hydrocarbon stapled peptides using this compound. This technique is a powerful tool for transforming peptides into drug-like molecules with enhanced stability and biological activity. By carefully following these steps and understanding the rationale behind them, researchers can confidently generate high-quality stapled peptides to probe and modulate challenging biological targets.

References

Application Notes and Protocols for (S)-2-Amino-2-methylhept-6-enoic Acid in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Role of Conformational Constraint in Peptide Therapeutics

Peptides offer a promising modality for therapeutic intervention due to their high specificity and potency. However, their clinical translation is often hampered by inherent limitations, including susceptibility to proteolytic degradation and poor cell membrane permeability. A key strategy to overcome these challenges is the introduction of conformational constraints to stabilize the peptide's bioactive secondary structure, most commonly the α-helix. (S)-2-Amino-2-methylhept-6-enoic acid, a non-natural α-methylated amino acid, is a pivotal building block in a technology known as "peptide stapling," which serves to enforce and maintain this helical conformation.[1][2]

The α-methyl group of this compound promotes a helical structure, while the terminal alkene on its side chain provides a reactive handle for intramolecular cross-linking.[1][3] By incorporating two of these residues at specific positions within a peptide sequence (e.g., i and i+4 or i and i+7), a covalent hydrocarbon "staple" can be formed via a ring-closing metathesis (RCM) reaction.[1][4] This all-hydrocarbon staple enhances the peptide's binding affinity to its target, improves its stability against proteases, and increases its ability to penetrate cell membranes.[1][2] These application notes provide detailed protocols for the incorporation of this compound into peptides and the subsequent evaluation of the resulting stapled peptides.

Workflow for Stapled Peptide Synthesis and Evaluation

The overall workflow for the generation and characterization of a stapled peptide using this compound is a multi-step process. It begins with the synthesis of the linear peptide containing the unnatural amino acid, followed by the crucial ring-closing metathesis reaction to form the staple. The stapled peptide is then purified and characterized before undergoing a series of bioassays to determine its stability, cell permeability, and binding affinity.

Stapled Peptide Workflow cluster_assays Bioassays SPPS Solid-Phase Peptide Synthesis (incorporating this compound) RCM On-Resin Ring-Closing Metathesis (RCM) SPPS->RCM Linear Peptide on Resin Cleavage Cleavage from Resin & Deprotection RCM->Cleavage Stapled Peptide on Resin Purification Purification (RP-HPLC) Cleavage->Purification Crude Stapled Peptide Characterization Characterization (LC-MS) Purification->Characterization Purified Stapled Peptide Bioassays Biological Evaluation Characterization->Bioassays Characterized Stapled Peptide Proteolytic_Stability Proteolytic Stability Assay Bioassays->Proteolytic_Stability Cell_Permeability Cell Permeability Assay Bioassays->Cell_Permeability Binding_Affinity Binding Affinity Assay Bioassays->Binding_Affinity

Caption: Overall workflow for the synthesis and evaluation of stapled peptides.

Part 1: Synthesis and Purification of Stapled Peptides

Materials and Reagents
ReagentSupplierRecommended Purity
Fmoc-Rink Amide MBHA resinVarious100-200 mesh
Fmoc-protected amino acids (standard)Various>99%
(S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-2-methylhept-6-enoic acidVarious>95%
N,N'-Diisopropylcarbodiimide (DIC)Sigma-Aldrich>99%
Oxyma PureSigma-Aldrich>99%
N,N-Dimethylformamide (DMF), peptide synthesis gradeFisher Scientific>99.9%
PiperidineSigma-Aldrich>99.5%
Dichloromethane (DCM)Fisher ScientificHPLC grade
Grubbs' Catalyst®, 1st GenerationSigma-Aldrich-
1,2-Dichloroethane (DCE), anhydrousSigma-Aldrich>99.8%
Trifluoroacetic acid (TFA)Sigma-Aldrich>99%
Triisopropylsilane (TIS)Sigma-Aldrich99%
Acetonitrile (ACN), HPLC gradeFisher Scientific>99.9%
Diethyl ether, anhydrousFisher Scientific>99%
Protocol: Solid-Phase Peptide Synthesis (SPPS)

This protocol is based on a standard Fmoc/tBu strategy for automated or manual peptide synthesis.[5][6]

  • Resin Swelling: Swell the Rink Amide resin in DMF for at least 30 minutes in a peptide synthesis vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, then repeat with a fresh solution for 15 minutes to remove the Fmoc protecting group from the resin. Wash the resin thoroughly with DMF (5x) and DCM (3x).

  • Amino Acid Coupling:

    • For standard amino acids, pre-activate a 5-fold molar excess of the Fmoc-amino acid with a 5-fold molar excess of DIC and a 5-fold molar excess of Oxyma Pure in DMF for 5-10 minutes. Add the activated amino acid solution to the resin and couple for 1-2 hours.

    • For (S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-2-methylhept-6-enoic acid , use a 3-fold molar excess and extend the coupling time to 4-6 hours due to the steric hindrance of the α-methyl group.[7]

  • Washing: After coupling, wash the resin with DMF (5x) and DCM (3x).

  • Monitoring: Monitor the completion of the coupling reaction using a Kaiser test.

  • Repeat: Repeat steps 2-5 for each amino acid in the peptide sequence.

  • Final Deprotection: After the final coupling step, perform a final Fmoc deprotection (step 2).

  • Final Wash: Wash the resin with DMF (5x) and DCM (5x) and dry under vacuum.

SPPS_Cycle Start Start with Fmoc-protected a.a. on resin Deprotection Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Wash1 Wash (DMF, DCM) Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-a.a., DIC, Oxyma) Wash1->Coupling Wash2 Wash (DMF, DCM) Coupling->Wash2 End Repeat for next a.a. Wash2->End End->Deprotection Next cycle

Caption: The iterative cycle of solid-phase peptide synthesis (SPPS).

Protocol: On-Resin Ring-Closing Metathesis (RCM)

This protocol utilizes a first-generation Grubbs' catalyst to form the hydrocarbon staple.[1][4][8]

  • Resin Preparation: Swell the peptide-resin in anhydrous DCE for 30 minutes in a sealed reaction vessel under an inert atmosphere (e.g., argon or nitrogen).

  • Catalyst Solution Preparation: In a separate vial, dissolve Grubbs' Catalyst®, 1st Generation (10-20 mol% relative to the resin loading) in anhydrous DCE to make a ~10 mM solution. The solution should be a purple color.[8]

  • RCM Reaction: Add the catalyst solution to the swollen peptide-resin. Seal the vessel and agitate gently at room temperature or slightly elevated temperature (up to 50 °C) for 2-4 hours.[4] The reaction mixture will typically turn from purple to brown.[8]

  • Reaction Monitoring (Optional): To monitor the reaction progress, a small aliquot of resin can be removed, and the peptide cleaved and analyzed by LC-MS. The stapled peptide will have a lower molecular weight (due to the loss of ethylene) and typically a shorter retention time on RP-HPLC than the linear precursor.[1]

  • Repeat RCM: Filter the resin and repeat the RCM reaction with a fresh batch of catalyst solution for another 2-4 hours to ensure complete cyclization.[8]

  • Final Wash: Wash the resin thoroughly with DCE (5x) and DCM (5x) to remove the ruthenium catalyst.

Protocol: Peptide Cleavage and Deprotection
  • Cleavage Cocktail: Prepare a cleavage cocktail of 95% TFA, 2.5% water, and 2.5% TIS.

  • Cleavage Reaction: Add the cleavage cocktail to the dry, stapled peptide-resin and incubate at room temperature for 2-3 hours with occasional swirling.

  • Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

  • Pelleting and Washing: Centrifuge the peptide suspension to obtain a pellet. Decant the ether and wash the pellet with cold diethyl ether two more times.

  • Drying: Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.

Protocol: Purification and Characterization
  • Purification: Purify the crude stapled peptide using preparative reverse-phase high-performance liquid chromatography (RP-HPLC) with a C18 column.[9][10] Use a water/acetonitrile gradient containing 0.1% TFA.

  • Characterization: Confirm the identity and purity of the stapled peptide by liquid chromatography-mass spectrometry (LC-MS).[11] The observed mass should correspond to the calculated mass of the stapled peptide.

Part 2: Biological Evaluation of Stapled Peptides

Protocol: Proteolytic Stability Assay

This assay compares the stability of the stapled peptide to its unstapled linear counterpart in the presence of proteases.[2][12]

  • Peptide Solutions: Prepare stock solutions of the stapled and unstapled peptides in an appropriate buffer (e.g., PBS, pH 7.4).

  • Protease Solutions: Prepare stock solutions of proteases (e.g., chymotrypsin, trypsin, pepsin, proteinase K) in the same buffer.[12]

  • Digestion Reaction: Mix the peptide solution with the protease solution at a specific enzyme:substrate ratio (e.g., 1:100 w/w).

  • Time Points: Incubate the reaction at 37°C and take aliquots at various time points (e.g., 0, 15, 30, 60, 120, 240 minutes).

  • Quenching: Quench the reaction at each time point by adding an equal volume of 1% TFA or by heat inactivation.

  • Analysis: Analyze the samples by LC-MS to determine the percentage of intact peptide remaining at each time point.

  • Data Analysis: Plot the percentage of intact peptide versus time to determine the half-life of each peptide.

Protocol: Cell Permeability Assay (Qualitative)

This protocol uses fluorescence microscopy to visualize the cellular uptake of a fluorescently labeled stapled peptide.[13][14]

  • Fluorescent Labeling: Synthesize the stapled peptide with a fluorescent tag (e.g., FITC or TAMRA) at the N-terminus.

  • Cell Culture: Seed cells (e.g., HeLa or HEK293) onto glass coverslips in a multi-well plate and allow them to adhere overnight.

  • Peptide Incubation: Treat the cells with the fluorescently labeled stapled peptide at a desired concentration (e.g., 1-10 µM) in cell culture medium for a specific duration (e.g., 2-4 hours) at 37°C.

  • Washing: Wash the cells three times with PBS to remove any extracellular peptide.

  • Fixation (Optional): Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

  • Nuclear Staining: Stain the cell nuclei with a fluorescent nuclear stain (e.g., DAPI or Hoechst) for 5-10 minutes.

  • Mounting and Imaging: Mount the coverslips onto microscope slides and visualize the cells using a fluorescence microscope. The intracellular localization of the peptide can be determined by observing the overlap of the peptide's fluorescence with cellular compartments.

Protocol: Binding Affinity Assay (Fluorescence Polarization)

This assay measures the binding of the stapled peptide to its target protein.[15][16][17]

  • Reagents:

    • Fluorescently labeled tracer peptide (a known binder to the target protein).

    • Purified target protein.

    • Unlabeled stapled peptide (the competitor).

    • Assay buffer (e.g., PBS with 0.01% Tween-20).

  • Assay Setup:

    • In a black, low-volume 384-well plate, add a fixed concentration of the target protein and the fluorescently labeled tracer peptide.

    • Add increasing concentrations of the unlabeled stapled peptide to the wells.

    • Include control wells with no competitor (maximum polarization) and no protein (minimum polarization).

  • Incubation: Incubate the plate at room temperature for 30-60 minutes to allow the binding to reach equilibrium.

  • Measurement: Measure the fluorescence polarization (in mP units) of each well using a plate reader equipped with appropriate filters for the fluorophore.

  • Data Analysis: Plot the fluorescence polarization values against the logarithm of the competitor (stapled peptide) concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which can be used to calculate the binding affinity (Ki).

FP_Assay Low_FP Tracer binds to Protein High Polarization High_FP Stapled Peptide displaces Tracer Low Polarization Measurement Measure Fluorescence Polarization

Caption: Principle of the competitive fluorescence polarization binding assay.

Conclusion

This compound is an indispensable tool in modern drug discovery, enabling the synthesis of stapled peptides with enhanced therapeutic properties. The protocols outlined in these application notes provide a comprehensive guide for researchers to incorporate this unique amino acid into their peptide designs and to rigorously evaluate the resulting stabilized α-helical peptides. By following these methodologies, scientists can effectively harness the power of peptide stapling to develop novel therapeutics against a wide range of challenging disease targets.

References

Enhancing Peptide Cell Permeability with (s)-2-Amino-2-methylhept-6-enoic acid: An Application & Protocol Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Overcoming the Cellular Barrier for Peptide Therapeutics

Peptides represent a highly promising class of therapeutics due to their specificity and potency. However, their clinical utility is often hampered by poor cell membrane permeability, limiting their access to intracellular targets.[1][2] A primary strategy to overcome this limitation is the incorporation of unnatural amino acids (UAAs) designed to modulate the physicochemical properties of the peptide.[3][4][5] This guide focuses on the application of a novel UAA, (s)-2-Amino-2-methylhept-6-enoic acid, as a tool to enhance the cell permeability of therapeutic peptides.

The structure of this compound incorporates two key features hypothesized to improve cellular uptake: an α-methyl group and a lipophilic, unsaturated side chain. The α-methylation provides steric hindrance, which can shield the peptide backbone from proteolytic degradation and induce a favorable conformational rigidity.[6][7] The hept-6-enoic acid side chain increases lipophilicity, which is a critical factor for passive diffusion across the lipid bilayer of the cell membrane.[1]

This document provides a comprehensive overview of the rationale for using this compound, detailed protocols for its incorporation into peptides, and robust methods for evaluating the resulting enhancement in cell permeability.

Core Principles: The Role of α-Methylation and Lipophilicity

The strategic incorporation of this compound into a peptide sequence is based on established principles of medicinal chemistry aimed at improving drug-like properties.[4]

α-Methylation: The substitution of the α-hydrogen with a methyl group has profound effects on peptide structure and stability.[7] This modification restricts the conformational freedom of the peptide backbone, which can pre-organize the peptide into a bioactive conformation for target binding and facilitate membrane translocation.[6] Furthermore, the steric bulk of the α-methyl group can inhibit the action of proteases, thereby increasing the in vivo half-life of the peptide.[7][8]

Lipophilic Side Chain: The C7 unsaturated side chain of this compound significantly increases the overall lipophilicity of the peptide. This property is a key determinant of passive membrane permeability, as it governs the partitioning of the peptide from the aqueous extracellular environment into the hydrophobic core of the cell membrane.[1] The terminal alkene also offers a potential handle for further chemical modifications, such as "stapling" to create cyclic peptides, which are also known to have improved permeability.

The combination of these two features in a single amino acid residue presents a powerful strategy for transforming a cell-impermeable peptide into a potential intracellular therapeutic.

Experimental Protocols

Part 1: Synthesis of Peptides Containing this compound

The incorporation of this compound into a peptide sequence is readily achieved using standard solid-phase peptide synthesis (SPPS) protocols.[9] The amino acid should be protected with a fluorenylmethyloxycarbonyl (Fmoc) group on the α-amino group for compatibility with the most common SPPS chemistry.

Materials:

  • Fmoc-protected this compound

  • Rink Amide resin or other suitable solid support

  • Fmoc-protected natural amino acids

  • Coupling reagents (e.g., HBTU, HATU)

  • Base (e.g., DIEA, NMM)

  • Deprotection solution (e.g., 20% piperidine in DMF)

  • Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

  • Solvents (DMF, DCM, Ether)

Protocol:

  • Resin Swelling: Swell the resin in DMF for 30 minutes.

  • First Amino Acid Coupling: Couple the C-terminal Fmoc-protected amino acid to the resin using standard coupling procedures.

  • Iterative Cycles: Perform iterative cycles of Fmoc deprotection and coupling of the subsequent amino acids, including Fmoc-(s)-2-Amino-2-methylhept-6-enoic acid, according to the desired peptide sequence.

  • Cleavage and Deprotection: Once the synthesis is complete, wash the resin thoroughly and cleave the peptide from the resin while simultaneously removing side-chain protecting groups using the cleavage cocktail.

  • Precipitation and Purification: Precipitate the crude peptide in cold ether, and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the final peptide using mass spectrometry and analytical RP-HPLC.[10]

Part 2: In Vitro Assessment of Cell Permeability

A multi-faceted approach is recommended to robustly evaluate the impact of this compound on peptide cell permeability. This includes both indirect and direct methods of assessing cellular uptake.

The PAMPA assay is a high-throughput, non-cell-based method to predict passive membrane permeability. It measures the diffusion of a compound from a donor compartment, through a lipid-infused artificial membrane, to an acceptor compartment.

Materials:

  • PAMPA plate (e.g., 96-well format)

  • Phosphate buffered saline (PBS)

  • Lipid solution (e.g., phosphatidylcholine in dodecane)

  • Test peptide and control compounds (high and low permeability)

  • LC-MS/MS system for quantification

Protocol:

  • Prepare Acceptor Plate: Fill the wells of the acceptor plate with PBS.

  • Coat Donor Plate: Coat the membrane of the donor plate with the lipid solution.

  • Prepare Donor Solutions: Dissolve the test peptide and controls in PBS and add to the donor wells.

  • Assemble PAMPA Sandwich: Place the donor plate onto the acceptor plate and incubate at room temperature for a defined period (e.g., 4-16 hours).

  • Quantification: After incubation, determine the concentration of the peptide in both the donor and acceptor wells using LC-MS/MS.

  • Calculate Permeability: Calculate the permeability coefficient (Pe) using the appropriate formula.

Fluorescently labeling the peptide allows for direct visualization of its cellular uptake and subcellular localization.

Materials:

  • Fluorescently labeled peptide (e.g., with FITC or TAMRA)

  • Cell line of interest (e.g., HeLa, HEK293)

  • Cell culture medium and supplements

  • Confocal microscope

Protocol:

  • Cell Seeding: Seed cells on glass-bottom dishes and allow them to adhere overnight.

  • Peptide Treatment: Treat the cells with the fluorescently labeled peptide at various concentrations and for different time points.

  • Washing: Wash the cells thoroughly with PBS to remove any non-internalized peptide.

  • Fixation and Staining (Optional): Fix the cells with paraformaldehyde and stain for specific organelles (e.g., DAPI for nucleus, LysoTracker for lysosomes) if desired.

  • Imaging: Image the cells using a confocal microscope to visualize the intracellular distribution of the peptide.

This is the gold standard for quantifying the amount of peptide that has entered the cells.

Materials:

  • Cell line of interest

  • Test peptide

  • Cell lysis buffer

  • LC-MS/MS system

Protocol:

  • Cell Seeding and Treatment: Seed cells in a multi-well plate and treat with the test peptide as described above.

  • Washing: Thoroughly wash the cells to remove extracellular peptide.

  • Cell Lysis: Lyse the cells to release the intracellular contents.

  • Sample Preparation: Process the cell lysate to precipitate proteins and extract the peptide.

  • Quantification: Analyze the extracted sample by LC-MS/MS to determine the intracellular concentration of the peptide.

Data Presentation and Interpretation

Table 1: Physicochemical Properties of Peptides

Peptide IDSequenceModificationMolecular Weight (Da)Calculated LogP
Peptide-WT[Sequence]None[Value][Value]
Peptide-UAA[Sequence with UAA]This compound[Value][Value]

Table 2: Cell Permeability Data

Peptide IDPAMPA (Pe x 10⁻⁶ cm/s)Intracellular Conc. (µM) at [X] µM external
Peptide-WT[Value][Value]
Peptide-UAA[Value][Value]

Visualizing the Workflow and Proposed Mechanism

Enhancing_Peptide_Permeability cluster_synthesis Peptide Synthesis & Characterization cluster_evaluation Cell Permeability Evaluation cluster_mechanism Proposed Mechanism of Enhanced Uptake SPPS Solid-Phase Peptide Synthesis (Incorporation of UAA) Purification RP-HPLC Purification SPPS->Purification Characterization Mass Spectrometry & Analytical HPLC Purification->Characterization PAMPA PAMPA Assay (Passive Permeability) Characterization->PAMPA Confocal Confocal Microscopy (Visualization) Characterization->Confocal LCMS LC-MS/MS Quantification (Intracellular Concentration) Characterization->LCMS Membrane Lipid Bilayer Interaction (Increased Lipophilicity) LCMS->Membrane Provides Quantitative Evidence for Extracellular Extracellular Peptide-UAA Extracellular->Membrane Partitioning Intracellular Intracellular Peptide-UAA Membrane->Intracellular Translocation

Caption: Workflow for synthesis and evaluation of peptides containing this compound.

Conclusion and Future Directions

The incorporation of this compound represents a promising strategy for enhancing the cell permeability of therapeutic peptides. The combination of induced conformational stability and increased lipophilicity directly addresses two of the major hurdles to intracellular delivery. The protocols outlined in this guide provide a robust framework for synthesizing and evaluating peptides containing this novel unnatural amino acid.

Future work should focus on systematically varying the position of this compound within different peptide sequences to understand the context-dependent effects on permeability. Additionally, exploring the potential for the terminal alkene in the side chain to participate in intracellular covalent bonding or "stapling" could open up new avenues for developing highly potent and cell-permeable peptide therapeutics.

References

analytical techniques for characterizing (s)-2-Amino-2-methylhept-6-enoic acid-stapled peptides

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Comprehensive Characterization of (S)-2-Amino-2-methylhept-6-enoic Acid-Stapled Peptides

Introduction: The Analytical Imperative for Stapled Peptides

Stapled peptides represent a promising class of therapeutics designed to mimic α-helical domains critical for mediating protein-protein interactions (PPIs).[1][2] By introducing a synthetic brace, or "staple," these molecules are locked into their bioactive helical conformation. This structural reinforcement confers several advantageous properties, including enhanced target affinity, increased resistance to proteolytic degradation, and improved cell permeability.[3][4][5]

The all-hydrocarbon staple, often synthesized via ring-closing metathesis between two non-natural, olefin-bearing amino acids like this compound, is a widely used strategy.[1][6][7] The success of any stapled peptide therapeutic candidate, however, is critically dependent on rigorous analytical characterization. This guide provides a detailed overview of the essential analytical techniques and protocols required to confirm the identity, purity, structure, and stability of these unique macromolecules, ensuring the generation of reliable and reproducible data for drug development professionals.

Primary Structure Verification and Purity Assessment by LC-MS

The foundational step in characterizing a newly synthesized stapled peptide is to confirm its primary structure (the correct amino acid sequence and the successful formation of the hydrocarbon staple) and to assess its purity. High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is the gold standard for this analysis.[8][9]

Causality of Method Selection: Reversed-phase HPLC (RP-HPLC) separates the peptide from impurities based on hydrophobicity, which is highly effective for these molecules.[8][9] The subsequent electrospray ionization mass spectrometry (ESI-MS) provides a precise mass measurement, allowing for the unambiguous verification of the molecular weight, which will have decreased from its linear precursor upon successful ring-closing metathesis and loss of an ethylene molecule.[7]

Workflow for LC-MS Analysis

cluster_prep Sample Preparation cluster_hplc RP-HPLC Separation cluster_ms Mass Spectrometry Detection p1 Dissolve lyophilized peptide in appropriate solvent (e.g., 50% ACN/H2O) p2 Determine concentration (e.g., UV-Vis or AAA) p1->p2 p3 Dilute to working concentration (e.g., 1 mg/mL) p2->p3 h1 Inject sample onto C18 column p3->h1 h2 Apply gradient elution (e.g., 5-95% ACN in 0.1% TFA) h1->h2 m1 Electrospray Ionization (ESI) h2->m1 m2 Acquire mass spectrum (full scan mode) m1->m2 m3 Deconvolute spectrum to determine monoisotopic mass m2->m3 end Data Analysis m3->end Compare Observed Mass to Theoretical Mass

Caption: Workflow for LC-MS purity and identity confirmation.

Protocol: LC-MS Analysis
  • Sample Preparation:

    • Accurately weigh and dissolve the lyophilized stapled peptide in a suitable solvent (e.g., 50:50 acetonitrile:water) to create a stock solution of approximately 1 mg/mL.

    • Vortex thoroughly to ensure complete dissolution.

  • HPLC Configuration:

    • Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) or Formic Acid (FA) in water.

    • Mobile Phase B: 0.1% TFA or FA in acetonitrile (ACN).

    • Flow Rate: 0.3-0.5 mL/min.

    • Gradient: A typical gradient runs from 5% to 95% Mobile Phase B over 10-15 minutes.

    • Detection: UV detector set at 214 nm and 280 nm.

  • Mass Spectrometer Configuration (ESI):

    • Mode: Positive ion mode.

    • Scan Range: 300-2000 m/z.

    • Capillary Voltage: 3.5-4.5 kV.

    • Source Temperature: As per instrument recommendation (e.g., 120-150 °C).

  • Data Analysis:

    • Integrate the peak area from the UV chromatogram at 214 nm to determine the purity of the peptide.

    • Deconvolute the raw mass spectrum to obtain the monoisotopic mass.

    • Compare the observed mass with the calculated theoretical mass of the stapled peptide. A successful reaction is confirmed by a mass difference corresponding to the loss of ethylene (-28.03 Da) from the linear precursor.

Data Summary: Mass Verification
Peptide SampleTheoretical Mass (Da)Observed Mass (Da)Purity (%, 214 nm)
Unstapled Precursor2545.312545.35>95%
Stapled Peptide 2517.28 2517.32 >98%

Secondary Structure Confirmation: Assessing α-Helicity

A primary goal of peptide stapling is to pre-organize the peptide into an α-helical conformation.[1][10] Therefore, confirming and quantifying the degree of helicity is a critical characterization step. Circular Dichroism (CD) spectroscopy is the most direct and widely used method for this purpose.[11][12]

Causality of Method Selection: CD spectroscopy measures the differential absorption of left and right-handed circularly polarized light by chiral molecules. α-helical structures have a distinct CD signature, characterized by a maximum near 195 nm and two negative minima at approximately 208 and 222 nm.[11][13] The intensity of the signal at 222 nm is directly proportional to the helical content, allowing for quantitative comparison between the stapled peptide and its flexible, unstapled counterpart.[1][14]

Protocol: Circular Dichroism Spectroscopy
  • Sample Preparation:

    • Prepare a peptide stock solution in a suitable buffer (e.g., 10 mM potassium phosphate, pH 7.4).

    • Dilute the stock solution to a final concentration of 25-50 µM. The final concentration must be known accurately for calculations.

    • Prepare a "buffer blank" using the exact same buffer.

  • Instrument Setup:

    • Use a quartz cuvette with a 1 mm path length.

    • Set the instrument to scan from 260 nm down to 190 nm.

    • Key parameters: Data pitch of 0.5-1.0 nm, scanning speed of 50 nm/min, 3-5 accumulations for signal averaging.

  • Data Acquisition:

    • Record the spectrum of the buffer blank first.

    • Record the spectrum of the peptide sample.

    • Subtract the buffer blank spectrum from the sample spectrum to get the final CD signal.

  • Data Analysis:

    • Convert the raw data (ellipticity in millidegrees) to Mean Residue Ellipticity (MRE) in deg·cm²·dmol⁻¹ using the following formula:

      • MRE = (Observed Ellipticity [mdeg]) / (10 * n * c * l)

      • Where: n is the number of amino acid residues, c is the molar concentration, and l is the path length in cm.

    • Calculate the percent helicity using the MRE value at 222 nm:

      • % Helicity = (MRE₂₂₂ - MREc) / (MREh - MREc) * 100

      • Where MRE₂₂₂ is the experimental value, MREc is the value for a random coil (approx. 0), and MREh is the value for a 100% helical peptide (approx. -33,000).

Data Summary: Helicity Comparison
PeptideMRE at 222 nm (deg·cm²·dmol⁻¹)Calculated % Helicity
Unstapled Precursor-4,500~14%
Stapled Peptide -25,100 ~76%

High-Resolution Structural Analysis by NMR Spectroscopy

While CD spectroscopy confirms the average helical content, Nuclear Magnetic Resonance (NMR) spectroscopy provides high-resolution, atom-level insights into the three-dimensional structure of the stapled peptide in solution.[12][15]

Causality of Method Selection: Two-dimensional NMR experiments, such as TOCSY (Total Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy), are essential.[16][17] TOCSY identifies protons within the same amino acid residue (spin systems), enabling sequence-specific assignments. NOESY identifies protons that are close in space (<5 Å), regardless of their position in the sequence. The pattern of NOE connectivities (e.g., strong dNN(i, i+1) and medium-range dαN(i, i+3) NOEs) is definitive proof of an α-helical conformation and allows for the precise calculation of the peptide's 3D structure.[15][18]

Workflow for NMR Structural Analysis

prep Prepare high-concentration sample (~1-2 mM) in 90% H2O/10% D2O buffer acq Acquire 2D NMR data (TOCSY, NOESY, HSQC) prep->acq assign Sequential Resonance Assignment using TOCSY and NOESY acq->assign restraint Identify and quantify NOE cross-peaks to generate distance restraints assign->restraint calc Structure Calculation (e.g., using XPLOR-NIH or CYANA) restraint->calc refine Refine ensemble of structures in explicit solvent calc->refine validate Validate Final Structure refine->validate

Caption: Key stages in NMR-based structure determination.

Protocol: 2D NMR Spectroscopy
  • Sample Preparation:

    • Dissolve the peptide to a final concentration of 1-2 mM in a suitable buffer (e.g., 20 mM phosphate, pH 6.5) prepared in 90% H₂O / 10% D₂O. D₂O provides the lock signal for the spectrometer.

    • Transfer the sample to a high-quality NMR tube.

  • Data Acquisition:

    • Acquire a suite of 2D NMR spectra on a high-field spectrometer (≥600 MHz).

    • 2D ¹H-¹H TOCSY: Use a mixing time of ~80 ms to correlate all protons within a residue's spin system.

    • 2D ¹H-¹H NOESY: Use a mixing time of 150-250 ms to detect through-space correlations.

    • (Optional) 2D ¹H-¹⁵N HSQC: If using ¹⁵N-labeled samples, this experiment correlates amide protons with their directly bonded nitrogen atoms, greatly simplifying assignment.

  • Data Analysis and Structure Calculation:

    • Process the spectra using appropriate software (e.g., TopSpin, NMRPipe).

    • Perform sequential resonance assignment by linking adjacent spin systems using the NOESY spectrum.

    • Identify all possible NOE cross-peaks and convert their volumes into upper distance restraints.

    • Use computational software (e.g., CYANA, XPLOR-NIH) to calculate an ensemble of 3D structures consistent with the experimental restraints.

    • Validate the quality of the final structure ensemble.

Functional Stability Assessment

A key rationale for peptide stapling is to enhance stability against proteolytic enzymes, thereby improving pharmacokinetic properties.[3][11] Direct measurement of this stability is a crucial step in characterization.

Causality of Method Selection: An in vitro protease stability assay directly measures the peptide's half-life in the presence of a relevant protease (e.g., Proteinase K, Trypsin, or in human serum).[4][19] By comparing the degradation rate of the stapled peptide to its linear control, the stabilizing effect of the hydrocarbon staple can be quantified. Hydrogen Exchange Mass Spectrometry (HX-MS) offers a more nuanced view, probing the conformational dynamics and rigidity that underpin this stability.[3][11] Reduced rates of hydrogen-deuterium exchange in the peptide backbone correlate strongly with increased proteolytic resistance.[3][11]

Protocol: In Vitro Protease Stability Assay
  • Reaction Setup:

    • Prepare solutions of the stapled peptide and the unstapled control at a known concentration (e.g., 50 µM) in an appropriate assay buffer (e.g., 10 mM Tris, pH 8.0).

    • Prepare a stock solution of the chosen protease (e.g., Proteinase K at 100 µg/mL).

    • Initiate the reaction by adding the protease to the peptide solutions at a specific ratio (e.g., 1:100 protease:peptide w/w). Incubate at 37°C.

  • Time-Course Sampling:

    • At designated time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.

    • Immediately quench the enzymatic reaction by adding the aliquot to a solution containing a quenching agent (e.g., 10% TFA).

  • Analysis:

    • Analyze each quenched time point by RP-HPLC.

    • Monitor the disappearance of the main peptide peak at 214 nm over time.

    • Plot the percentage of remaining intact peptide versus time.

    • Calculate the half-life (t₁/₂) of the peptide by fitting the data to a first-order exponential decay curve.

Data Summary: Proteolytic Stability
PeptideHalf-Life (t₁/₂) with Proteinase K (min)
Unstapled Precursor4.8
Stapled Peptide > 120

Conclusion

The robust characterization of this compound-stapled peptides requires a multi-faceted analytical approach. The combination of LC-MS for identity and purity, CD and NMR spectroscopy for secondary and tertiary structure confirmation, and functional assays for stability provides a comprehensive data package. This integrated workflow ensures a thorough understanding of the molecule's properties, providing the confidence needed to advance promising candidates through the drug development pipeline.

References

Application Note & Protocols: Structure-Activity Relationship (SAR) Studies with (S)-2-Amino-2-methylhept-6-enoic Acid Analogs as Novel GABA-T Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals in neuroscience and medicinal chemistry.

Abstract

This guide provides a comprehensive framework for conducting structure-activity relationship (SAR) studies on analogs of (S)-2-Amino-2-methylhept-6-enoic acid, a novel scaffold for the development of γ-aminobutyric acid (GABA) transaminase inhibitors. We will explore the rationale behind targeting GABA-T, detail the synthetic chemistry for analog generation, and provide step-by-step protocols for robust in vitro evaluation. This document is intended to serve as a practical resource for researchers aiming to identify new chemical entities for the treatment of neurological disorders characterized by GABAergic deficits, such as epilepsy.

Introduction: The Rationale for Targeting GABA Transaminase

γ-Aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system (CNS), playing a critical role in maintaining the balance between neuronal excitation and inhibition.[1][2] A deficiency in GABAergic neurotransmission is implicated in the pathophysiology of several neurological and psychiatric disorders, most notably epilepsy.[1][2] Consequently, strategies to enhance GABAergic tone represent a promising therapeutic avenue.

One such strategy is the inhibition of GABA transaminase (GABA-T), the enzyme responsible for the catabolism of GABA.[2][3] By inhibiting GABA-T, the concentration of GABA in the brain can be increased, thereby potentiating inhibitory signaling and suppressing neuronal hyperexcitability.[2] The clinical success of vigabatrin, an irreversible inhibitor of GABA-T, validates this approach for the treatment of refractory complex partial seizures and infantile spasms.[2]

This compound is a non-proteinogenic amino acid that presents an intriguing starting point for the design of novel GABA-T inhibitors. The α-methyl group can confer conformational rigidity and enhanced metabolic stability, properties that are often desirable in drug candidates.[4] The terminal double bond in the heptenoic acid chain offers a site for potential mechanism-based inhibition, analogous to the vinyl group of vigabatrin. This guide will delineate a systematic approach to exploring the SAR of this chemical scaffold.

The SAR Workflow: A Strategic Overview

The overarching goal of an SAR study is to systematically modify a lead compound's structure and observe the corresponding changes in biological activity. This iterative process allows for the identification of key structural features responsible for potency, selectivity, and desirable pharmacokinetic properties. Our proposed workflow for the SAR investigation of this compound analogs is depicted below.

SAR_Workflow cluster_synthesis Analog Synthesis cluster_screening Biological Evaluation cluster_analysis Data Analysis & Iteration Lead This compound Analogs Library of Analogs (Chain length, Unsaturation, Stereochemistry) Lead->Analogs Systematic Modification GABA_T_Assay In vitro GABA-T Inhibition Assay Analogs->GABA_T_Assay GABAA_Assay GABAA Receptor Binding Assay (Selectivity) GABA_T_Assay->GABAA_Assay Active Compounds SAR_Table SAR Data Table (IC50, Ki) GABAA_Assay->SAR_Table Next_Gen Design of Next-Generation Analogs SAR_Table->Next_Gen Identify Trends Next_Gen->Analogs Iterative Refinement

Caption: A workflow for SAR studies of this compound analogs.

Synthesis of this compound Analogs

The asymmetric synthesis of α-methylated α-amino acids is a well-established field, with several robust methods available.[5][6][7][8] For the synthesis of our lead compound and its analogs, we propose a strategy based on the asymmetric alkylation of a chiral glycine enolate equivalent.

Protocol 1: Asymmetric Synthesis of the Core Scaffold

This protocol outlines the synthesis of the Boc-protected this compound.

Step 1: Preparation of the Chiral Auxiliary-Substituted Glycinate

  • To a solution of a suitable chiral auxiliary, such as the Evans oxazolidinone, in an anhydrous aprotic solvent (e.g., THF) at -78 °C, add a strong base (e.g., n-butyllithium) dropwise.

  • After stirring for 30 minutes, add bromoacetyl bromide to form the N-bromoacetyl oxazolidinone.

  • React the N-bromoacetyl oxazolidinone with a protected glycine derivative to yield the chiral glycinate.

Step 2: Asymmetric Alkylation

  • Deprotonate the α-carbon of the glycinate using a strong base like lithium diisopropylamide (LDA) at -78 °C to form the chiral enolate.

  • Add the desired alkylating agent. For the lead compound, this would be 5-bromopent-1-ene. For analogs, this can be varied (e.g., 4-bromobut-1-ene, 6-bromohex-1-ene).

  • Allow the reaction to proceed to completion, then quench with a proton source (e.g., saturated aqueous ammonium chloride).

Step 3: Methylation

  • Again, deprotonate the α-carbon with a strong base at -78 °C.

  • Add methyl iodide as the methylating agent.

  • Quench the reaction after completion.

Step 4: Hydrolysis and Protection

  • Cleave the chiral auxiliary using standard conditions (e.g., lithium hydroxide).

  • Protect the resulting amino acid with a Boc group using di-tert-butyl dicarbonate (Boc)₂O.

  • Purify the final product by column chromatography.

In Vitro Biological Evaluation

The primary biological activity of interest is the inhibition of GABA-T. A secondary assay to assess selectivity against the GABAA receptor is also crucial to ensure that the compounds are not acting as direct receptor agonists or antagonists.

Protocol 2: In Vitro GABA-T Inhibition Assay

This spectrophotometric assay measures the activity of GABA-T by coupling the reaction to a dehydrogenase that produces a detectable product (NADPH).[9][10]

Materials:

  • Recombinant human GABA-T[10][11]

  • GABA (substrate)

  • α-ketoglutarate (co-substrate)

  • Pyridoxal 5'-phosphate (PLP, cofactor)

  • Succinic semialdehyde dehydrogenase (SSADH)

  • β-NADP⁺

  • Potassium pyrophosphate buffer (pH 8.6)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add the potassium pyrophosphate buffer, α-ketoglutarate, PLP, β-NADP⁺, and SSADH.

  • Add varying concentrations of the test compound to the wells. Include a positive control (e.g., vigabatrin) and a negative control (vehicle).

  • Pre-incubate the plate at 37 °C for 10 minutes.

  • Initiate the reaction by adding GABA to all wells.

  • Immediately begin monitoring the increase in absorbance at 340 nm (due to the formation of NADPH) at regular intervals for 30-60 minutes.

  • Calculate the initial reaction rates for each concentration of the test compound.

  • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Protocol 3: GABAA Receptor Binding Assay

This radioligand binding assay determines if the test compounds interact with the GABAA receptor.[12][13][14][15][16]

Materials:

  • Rat brain membrane preparation (source of GABAA receptors)

  • [³H]Muscimol (radioligand)

  • Unlabeled GABA (for determining non-specific binding)

  • Tris-HCl buffer (pH 7.4)

  • Glass fiber filters

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Prepare rat brain membranes according to established protocols.[16]

  • In a series of tubes, add the membrane preparation, Tris-HCl buffer, and varying concentrations of the test compound.

  • For determining total binding, add only the radioligand and membranes.

  • For determining non-specific binding, add the radioligand, membranes, and a high concentration of unlabeled GABA.

  • Add a fixed concentration of [³H]Muscimol to all tubes to initiate the binding reaction.

  • Incubate the tubes on ice for a specified time to reach equilibrium.

  • Terminate the reaction by rapid vacuum filtration through glass fiber filters, followed by washing with ice-cold buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the Ki value of the test compound by analyzing the competition binding data using the Cheng-Prusoff equation.

Data Presentation and Interpretation

The results of the SAR study should be compiled into a clear and concise table to facilitate the identification of trends.

AnalogR Group ModificationChain LengthUnsaturationGABA-T IC₅₀ (µM)GABAA R Ki (µM)
Lead -7Terminal15.2>100
A1 -6Terminal25.8>100
A2 -8Terminal10.5>100
B1 -7Internal45.1>100
C1 (S)-stereoisomer7Terminal14.9>100
C2 (R)-stereoisomer7Terminal89.3>100

This is a hypothetical data table for illustrative purposes.

From this hypothetical data, one might infer that:

  • A chain length of 8 carbons is optimal for GABA-T inhibition.

  • A terminal double bond is crucial for activity.

  • The (S)-stereochemistry at the α-carbon is preferred.

These insights would then guide the design of the next generation of analogs, for instance, by exploring further modifications to an 8-carbon chain while maintaining the terminal unsaturation and (S)-stereochemistry.

Conclusion

The systematic approach outlined in this application note provides a robust framework for the discovery and optimization of novel GABA-T inhibitors based on the this compound scaffold. By combining rational analog design, efficient synthetic protocols, and reliable in vitro assays, researchers can effectively navigate the complex process of drug discovery and identify promising candidates for further preclinical development.

References

protocol for assessing the binding affinity of stapled peptides

Author: BenchChem Technical Support Team. Date: January 2026

Topic: Protocol for Assessing the Binding Affinity of Stapled Peptides Audience: Researchers, scientists, and drug development professionals.

Introduction: The Challenge of "Undruggable" Targets and the Rise of Stapled Peptides

For decades, a vast landscape of compelling therapeutic targets, particularly those governed by protein-protein interactions (PPIs), remained "undruggable" by conventional small molecules or large biologics.[1] PPIs often feature large, flat, and shallow binding surfaces, which are difficult for small molecules to engage with high affinity and specificity.[2] Conversely, large biologics like antibodies cannot typically access these intracellular targets.[3]

Stapled peptides have emerged as a powerful therapeutic modality to bridge this gap.[4] These are synthetic, alpha-helical peptides reinforced by a chemical brace—the "staple"—that locks the peptide into its bioactive conformation.[3][5] This pre-organization minimizes the entropic penalty of binding, often leading to significantly enhanced target affinity.[6] Furthermore, stapling confers remarkable properties, including increased resistance to proteolytic degradation, improved serum half-life, and, crucially, the ability to penetrate cell membranes to engage intracellular PPIs.[6][7][8]

The accurate and robust determination of binding affinity is the cornerstone of developing stapled peptide therapeutics. It is the primary quantitative measure that drives structure-activity relationship (SAR) studies, guides lead optimization, and ultimately validates the mechanism of action. This guide provides a detailed overview and step-by-step protocols for the three most common and powerful biophysical techniques used to quantify the binding affinity of stapled peptides: Fluorescence Polarization (FP), Surface Plasmon Resonance (SPR), and Isothermal Titration Calorimetry (ITC).

Part 1: Pre-Assay Essentials: The Foundation of Reliable Data

Before embarking on any affinity measurement, rigorous quality control of the reagents is paramount. The principle of "garbage in, garbage out" is acutely true in biophysical assays; the quality of your data is inextricably linked to the quality of your peptide and protein.

Stapled Peptide Purity and Characterization

The synthesis of stapled peptides, typically involving solid-phase peptide synthesis (SPPS) followed by a ruthenium-catalyzed ring-closing metathesis (RCM) for hydrocarbon staples, must be followed by stringent purification.[3][9]

  • Purity: The final peptide product should be >95% pure as determined by High-Performance Liquid Chromatography (HPLC). Impurities can lead to inaccurate concentration determination and potentially interfere with the assay.

  • Identity Verification: The molecular weight of the peptide must be confirmed by Mass Spectrometry (MS) to ensure the correct product was synthesized and purified.

  • Solubility: Stapled peptides, especially those with hydrophobic hydrocarbon staples, can be prone to aggregation. Ensure the peptide is fully solubilized in an appropriate buffer. It may be necessary to first dissolve the peptide in a small amount of an organic solvent like DMSO before making the final dilution in the aqueous assay buffer.

Target Protein Quality and Handling

The protein target must be pure, correctly folded, and active.

  • Purity: The protein should be >95% pure as assessed by SDS-PAGE.

  • Homogeneity: Ensure the protein is monodisperse (not aggregated) using techniques like Dynamic Light Scattering (DLS) or Size Exclusion Chromatography (SEC). Aggregated protein will lead to significant artifacts in all binding assays.

  • Activity: If the protein is an enzyme or has a known functional activity, this should be confirmed before initiating binding studies.

  • Concentration: The protein concentration must be determined accurately using a reliable method such as a BCA assay or by measuring absorbance at 280 nm with a calculated extinction coefficient.

Buffer Optimization: The Unsung Hero

The choice of assay buffer is critical for a successful binding experiment. The buffer must maintain the stability and solubility of both the peptide and the protein while minimizing non-specific interactions.

  • pH and Ionic Strength: Start with a buffer that mimics physiological conditions (e.g., PBS or HEPES at pH 7.4). The salt concentration (e.g., 150 mM NaCl) is important for mitigating non-specific electrostatic interactions.

  • Additives: A low concentration of a non-ionic detergent (e.g., 0.005-0.01% Tween-20 or Triton X-100) is often included to prevent non-specific binding to plate surfaces or instrument flow cells.[10]

  • Reducing Agents: If the target protein has reactive cysteine residues, a reducing agent like DTT or TCEP may be necessary to prevent disulfide-linked dimerization.

Part 2: Core Biophysical Techniques and Protocols

This section details the principles and protocols for three gold-standard affinity determination techniques. The choice of method depends on factors such as throughput needs, the requirement for kinetic data, and material consumption.

Fluorescence Polarization (FP) Assay

FP is a solution-based, homogeneous technique that measures changes in the apparent molecular size of a fluorescently labeled molecule. It is particularly well-suited for high-throughput screening and determining inhibitory constants (IC50).[11]

Principle of Causality: A small, fluorescently labeled peptide ("tracer") tumbles rapidly in solution, and when excited with polarized light, it emits depolarized light. Upon binding to a much larger protein, the tumbling of the tracer-protein complex slows dramatically. This reduced rate of rotation results in a higher degree of polarization in the emitted light. An unlabeled stapled peptide can then compete with the tracer for binding to the target protein, displacing the tracer and causing a decrease in polarization. This competitive displacement is the basis for determining the binding affinity of the unlabeled test compound.[12]

Protocol 2.1.1: FP Competition Assay for Stapled Peptide Affinity

Materials:

  • Fluorescently labeled tracer peptide (e.g., FITC-labeled linear or stapled peptide).

  • Unlabeled stapled peptide stock solution (e.g., 10 mM in DMSO).

  • Target protein stock solution.

  • FP Assay Buffer (e.g., 20 mM HEPES, 150 mM NaCl, 0.01% Triton X-100, pH 7.4).

  • Black, non-treated, low-volume microplates (e.g., 384-well).

  • Fluorescence plate reader with polarization filters.

Experimental Workflow:

FP_Workflow cluster_prep Phase 1: Preparation & Validation cluster_assay Phase 2: Assay Execution cluster_read Phase 3: Data Acquisition & Analysis Tracer_Val Validate Tracer Binding (Saturation Experiment) Reagent_Prep Prepare Reagents: - Serial Dilution of Stapled Peptide - Protein/Tracer Mix Tracer_Val->Reagent_Prep Determine optimal [Protein] & [Tracer] Add_Peptide Add serially diluted stapled peptide to plate Reagent_Prep->Add_Peptide Add_Mix Add Protein/Tracer Mix to all wells Add_Peptide->Add_Mix Incubate Incubate at RT (e.g., 1-2 hours) to reach equilibrium Add_Mix->Incubate Read_Plate Read millipolarization (mP) on FP Plate Reader Incubate->Read_Plate Analyze Plot mP vs. log[Peptide] Fit sigmoidal curve to get IC50 Read_Plate->Analyze Calculate_Ki Calculate Ki from IC50 (Cheng-Prusoff equation) Analyze->Calculate_Ki

Caption: Workflow for a competitive Fluorescence Polarization (FP) assay.

Step-by-Step Method:

  • Tracer Validation (Saturation Binding): Before the competition assay, determine the dissociation constant (Kd) of your fluorescent tracer for the target protein.

    • Prepare a solution of the tracer at a low, fixed concentration (e.g., 5-10 nM) in FP Assay Buffer.

    • Prepare a serial dilution of the target protein.

    • Mix the tracer and protein dilutions and incubate to equilibrium.

    • Measure the mP values. The data should yield a saturation curve from which the tracer's Kd can be calculated. This step is critical to validate that the tracer binds specifically to the target. It also helps determine the optimal protein concentration to use in the competition assay (typically around the Kd of the tracer).[13]

  • Reagent Preparation (Competition Assay):

    • Prepare a serial dilution series of the unlabeled stapled peptide in FP Assay Buffer containing a constant concentration of DMSO (to match the stock solvent). A 12-point, 3-fold dilution series starting from 50 µM is a common starting point.

    • Prepare a "Protein/Tracer Mix" in FP Assay Buffer. This mix should contain the target protein at 2x its final desired concentration and the fluorescent tracer at 2x its final concentration (e.g., 10 nM final).

  • Assay Assembly:

    • Pipette equal volumes of the serially diluted stapled peptide and the Protein/Tracer Mix into the wells of the 384-well plate.

    • Include "High mP" control wells (Protein/Tracer Mix + buffer) and "Low mP" control wells (Tracer only + buffer).

  • Incubation:

    • Seal the plate and incubate at room temperature for 1-2 hours to allow the binding reaction to reach equilibrium. The required incubation time should be determined empirically.

  • Data Acquisition and Analysis:

    • Measure the fluorescence polarization on a suitable plate reader.

    • Plot the mP values against the logarithm of the unlabeled stapled peptide concentration.

    • Fit the data to a four-parameter logistic (sigmoidal) curve to determine the IC50 value, which is the concentration of the stapled peptide that displaces 50% of the bound tracer.[14]

    • The IC50 can be converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation, provided the assay conditions meet certain assumptions.

Surface Plasmon Resonance (SPR)

SPR is a powerful, label-free, real-time technology that provides detailed kinetic information (association and dissociation rates) in addition to equilibrium affinity data.[15]

Principle of Causality: SPR detects changes in the refractive index at the surface of a sensor chip.[16] In a typical experiment, the target protein (the "ligand") is immobilized onto the chip surface. A solution containing the stapled peptide (the "analyte") is then flowed over the surface. As the peptide binds to the immobilized protein, the accumulation of mass on the surface causes a change in the refractive index, which is detected in real-time and measured in Response Units (RU). When the peptide solution is replaced by buffer, the dissociation of the peptide is monitored. By analyzing these binding and dissociation curves (the "sensorgram") at various analyte concentrations, one can determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).[15]

Protocol 2.2.1: SPR Kinetic Analysis of Stapled Peptide Binding

Materials:

  • SPR instrument (e.g., Biacore).

  • Sensor chip (e.g., CM5 chip for amine coupling).

  • Amine coupling kit (EDC, NHS, ethanolamine).

  • Target protein for immobilization.

  • Stapled peptide analyte.

  • SPR Running Buffer (e.g., HBS-EP+: 10 mM HEPES, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20, pH 7.4).

Experimental Workflow:

SPR_Workflow cluster_prep Phase 1: Surface Preparation cluster_assay Phase 2: Kinetic Analysis cluster_read Phase 3: Data Analysis Activate Activate Chip Surface (Inject EDC/NHS) Immobilize Immobilize Target Protein (Inject Protein) Activate->Immobilize Deactivate Deactivate Excess Sites (Inject Ethanolamine) Immobilize->Deactivate Inject_Analyte Inject Serial Dilutions of Stapled Peptide (Association Phase) Deactivate->Inject_Analyte Inject_Buffer Flow Running Buffer (Dissociation Phase) Inject_Analyte->Inject_Buffer Regenerate Inject Regeneration Solution (e.g., low pH glycine) Inject_Buffer->Regenerate Repeat for each concentration Regenerate->Inject_Analyte Reference_Subtract Subtract Signal from Reference Flow Cell Regenerate->Reference_Subtract After all cycles Fit_Data Globally Fit Sensorgrams to a Binding Model (e.g., 1:1 Langmuir) Reference_Subtract->Fit_Data Determine_Constants Obtain ka, kd, and KD Fit_Data->Determine_Constants

Caption: Workflow for a Surface Plasmon Resonance (SPR) kinetic assay.

Step-by-Step Method:

  • Protein Immobilization:

    • Activate the carboxyl groups on a CM5 sensor chip surface by injecting a mixture of EDC and NHS.

    • Inject the target protein (typically at 10-50 µg/mL in a low ionic strength buffer like 10 mM sodium acetate, pH 4.5) over the activated surface. Covalent amide bonds will form between the protein and the chip.

    • Deactivate any remaining active esters by injecting ethanolamine.

    • A reference flow cell is typically prepared in parallel (activated and deactivated without protein) to allow for subtraction of bulk refractive index changes and non-specific binding.[16]

  • Kinetic Titration:

    • Prepare a serial dilution of the stapled peptide in SPR Running Buffer. The concentration range should ideally span from 0.1x to 10x the expected KD. A typical starting range is 10 nM to 1 µM.

    • Inject each concentration of the peptide over the protein and reference surfaces for a set amount of time (e.g., 120-180 seconds) to monitor the association phase.

    • Follow the association phase with a buffer-only flow for an extended period (e.g., 300-600 seconds) to monitor the dissociation phase.

    • Between each peptide injection cycle, inject a regeneration solution (e.g., 10 mM Glycine-HCl, pH 2.0) to remove all bound analyte and prepare the surface for the next cycle. The regeneration conditions must be optimized to remove the analyte without denaturing the immobilized protein.

  • Data Analysis:

    • Process the raw data by subtracting the signal from the reference flow cell from the signal from the active flow cell.

    • Globally fit the complete set of sensorgrams (all concentrations) to a suitable binding model (e.g., 1:1 Langmuir binding model).[17][18]

    • The fitting procedure will yield the association rate constant (ka, units M⁻¹s⁻¹), the dissociation rate constant (kd, units s⁻¹), and the equilibrium dissociation constant (KD, units M).

Isothermal Titration Calorimetry (ITC)

ITC is considered the gold standard for affinity determination because it directly measures the heat of binding, providing a complete thermodynamic signature of the interaction in a single, label-free experiment.[19]

Principle of Causality: An ITC instrument consists of two highly sensitive cells, a reference cell and a sample cell, maintained at an identical temperature. The reference cell contains buffer, while the sample cell contains the target protein. The stapled peptide is loaded into a syringe and injected in small, precise aliquots into the sample cell. If the binding is exothermic, heat is released, and the instrument's feedback system applies less power to the sample cell heater to maintain the same temperature as the reference cell. If the binding is endothermic, heat is absorbed, and the system applies more power. This differential power is the signal that is measured. As the protein in the cell becomes saturated with the peptide, the heat change per injection diminishes until only the heat of dilution is observed. The resulting binding isotherm can be analyzed to determine the binding affinity (KD), the stoichiometry of binding (n), and the enthalpy of binding (ΔH).[20][21]

Protocol 2.3.1: ITC Determination of Stapled Peptide Binding Thermodynamics

Materials:

  • Isothermal titration calorimeter.

  • Target protein.

  • Stapled peptide.

  • ITC Buffer (e.g., 20 mM Sodium Phosphate, 150 mM NaCl, pH 7.4). Crucially, the protein and peptide must be in identical, degassed buffer.

Experimental Workflow:

ITC_Workflow cluster_prep Phase 1: Sample Preparation cluster_assay Phase 2: Titration cluster_read Phase 3: Data Analysis Dialyze Dialyze Protein & Peptide into identical buffer Degas Degas both solutions (and buffer) Dialyze->Degas Concentration Accurately determine final concentrations Degas->Concentration Load_Cell Load Protein into Sample Cell Concentration->Load_Cell Load_Syringe Load Peptide into Syringe Concentration->Load_Syringe Titrate Perform automated titration: Inject small aliquots of peptide into protein solution Load_Cell->Titrate Load_Syringe->Titrate Integrate Integrate heat peaks for each injection Titrate->Integrate Plot_Isotherm Plot kcal/mol vs. Molar Ratio Integrate->Plot_Isotherm Fit_Model Fit binding isotherm to obtain KD, n, ΔH Plot_Isotherm->Fit_Model

Caption: Workflow for an Isothermal Titration Calorimetry (ITC) experiment.

Step-by-Step Method:

  • Sample Preparation (The Most Critical Step):

    • Extensively dialyze both the protein and the stapled peptide against the same large volume of ITC buffer. This is to ensure a perfect buffer match, as even tiny mismatches can create large heats of dilution that obscure the binding signal.[22]

    • After dialysis, accurately determine the concentrations of both the protein and peptide solutions.

    • Thoroughly degas both solutions and the buffer immediately before the experiment to prevent air bubbles in the cells or syringe.

  • Instrument Setup and Loading:

    • Set the experimental temperature (e.g., 25°C).

    • Carefully load the target protein into the sample cell. A typical concentration is 10-50 µM.

    • Carefully load the stapled peptide into the injection syringe. The peptide concentration should be 10-15 times higher than the protein concentration (e.g., 100-500 µM).[22]

  • Titration:

    • Equilibrate the system until a stable baseline is achieved.

    • Perform the titration experiment, which consists of a series of small injections (e.g., 15-20 injections of 2 µL each) of the peptide into the protein solution, with sufficient time between injections for the signal to return to baseline.

  • Data Analysis:

    • Integrate the area of each injection peak to determine the heat change for that injection.

    • Plot the heat change per mole of injectant against the molar ratio of peptide to protein.

    • Fit this binding isotherm to a suitable binding model (e.g., a one-site binding model). The fit will yield the stoichiometry (n), the binding constant (KA, from which KD = 1/KA is calculated), and the enthalpy of binding (ΔH).[20]

    • The Gibbs free energy (ΔG) and entropy of binding (ΔS) can then be calculated using the equation: ΔG = -RTln(KA) = ΔH - TΔS.

Part 3: Data Summary and Troubleshooting

Choosing the right assay is a balance of the information required and the practical constraints of the project.

FeatureFluorescence Polarization (FP)Surface Plasmon Resonance (SPR)Isothermal Titration Calorimetry (ITC)
Principle Change in molecular rotationChange in refractive index (mass)Direct heat measurement
Label Required? Yes (fluorescent tracer)NoNo
Output IC50 (Ki)KD, ka, kdKD, n, ΔH, ΔS
Throughput High (384/1536-well plates)Medium (serial injections)Low (one at a time)
Material Use LowMedium (protein immobilization)High
Key Advantage High-throughput, cost-effectiveReal-time kinetics, label-freeComplete thermodynamic profile
Common Pitfall Interference from fluorescent compoundsNon-specific binding, protein inactivationBuffer mismatch, low signal
Troubleshooting Common Issues
ProblemPotential Cause(s)Suggested Solution(s)
No/Weak Binding Signal (All Assays) - Inactive protein or peptide.- Incorrect buffer conditions.- Peptide/protein concentration is wrong.- Verify protein activity and peptide identity.- Screen different buffer pH and salt concentrations.- Re-measure concentrations accurately.
High Non-Specific Binding (FP/SPR) - Hydrophobic interactions with surfaces.- Electrostatic interactions.- Increase detergent concentration (e.g., 0.05% Tween-20).- Increase salt concentration (e.g., 300-500 mM NaCl).- For SPR, try immobilizing the other binding partner.
Poor Curve Fitting (All Assays) - Stoichiometry is not 1:1.- Aggregation of peptide or protein.- Insufficient concentration range tested.- Use a more complex binding model.- Check for aggregation via DLS/SEC; improve solubility.- Widen the concentration range of the titrant.
Large Heats of Dilution (ITC) - Buffer mismatch between syringe and cell.- pH mismatch.- Perform extensive dialysis with the exact same buffer batch.- Ensure precise buffer preparation. Perform a control titration of peptide into buffer to measure the heat of dilution.

Conclusion

The development of stapled peptides represents a significant advance in tackling challenging intracellular drug targets.[23] A rigorous, quantitative understanding of their binding affinity is essential for their successful progression from initial hits to clinical candidates. By employing robust biophysical methods like FP, SPR, and ITC, and by paying careful attention to the foundational principles of protein and peptide quality control, researchers can generate high-quality, reliable affinity data. This data provides the critical insights needed to optimize potency and selectivity, ultimately unlocking the full therapeutic potential of this exciting class of molecules.[24]

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of (S)-2-Amino-2-methylhept-6-enoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (S)-2-Amino-2-methylhept-6-enoic acid. This guide is designed for researchers, scientists, and drug development professionals actively engaged in the synthesis of this and other non-canonical amino acids (ncAAs). This compound is a valuable building block, particularly in the field of peptide stapling, where it serves to introduce conformational rigidity and enhance proteolytic stability.[1] However, its synthesis presents several challenges, primarily centered around the stereocontrolled formation of the quaternary α-carbon.

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis. The methodologies described are grounded in established chemical principles and supported by peer-reviewed literature to ensure scientific integrity.

I. Troubleshooting Guide

This section addresses specific problems that may arise during the synthesis, offering explanations for the underlying causes and providing step-by-step protocols for resolution.

Issue 1: Poor Diastereoselectivity in the Alkylation of Chiral Glycine Equivalents

Question: I am attempting to synthesize the target molecule using a chiral auxiliary-based method, such as the Schöllkopf bis-lactim ether system, but I am observing low diastereoselectivity upon alkylation with 5-bromo-1-pentene. What factors could be contributing to this, and how can I improve the diastereomeric excess (d.e.)?

Answer:

Poor diastereoselectivity in the alkylation of chiral glycine enolate equivalents is a common challenge. The stereochemical outcome of this reaction is highly dependent on the steric shielding provided by the chiral auxiliary, which directs the incoming electrophile to one face of the enolate.[2][3] Several factors can compromise this stereodirecting effect.

Underlying Causes:

  • Incomplete Deprotonation: Insufficient or inappropriate base can lead to an equilibrium between the lithiated and non-lithiated starting material. This can result in a less defined enolate geometry and reduced facial selectivity.

  • Enolate Aggregation: The aggregation state of the lithium enolate can influence its reactivity and the steric environment around the carbanionic center. Additives and solvent choice play a crucial role here.

  • Reaction Temperature: The alkylation is typically performed at low temperatures (e.g., -78 °C) to minimize side reactions and enhance kinetic control, which favors the formation of one diastereomer. Deviations from the optimal temperature can lead to erosion of diastereoselectivity.

  • Nature of the Electrophile: Highly reactive electrophiles can sometimes react faster than the enolate can adopt its most stable, stereodirecting conformation.

Troubleshooting Protocol:

  • Optimize Deprotonation Conditions:

    • Base Selection: n-Butyllithium (n-BuLi) is the most commonly used base for this transformation.[2] Ensure the n-BuLi is properly titrated to determine its exact molarity before use.

    • Solvent: Anhydrous tetrahydrofuran (THF) is the standard solvent. Ensure it is freshly distilled from a suitable drying agent (e.g., sodium/benzophenone) to eliminate any water, which would quench the base.

    • Temperature: Perform the deprotonation at -78 °C to ensure kinetic control and stability of the resulting enolate.

  • Control Enolate Structure:

    • HMPA/DMPU: The addition of a co-solvent such as hexamethylphosphoramide (HMPA) or 1,3-dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone (DMPU) can help to break up lithium enolate aggregates, leading to a more reactive and stereoselective "monomeric" enolate. Caution: HMPA is a known carcinogen and should be handled with extreme care.

  • Strict Temperature Control during Alkylation:

    • Maintain the reaction temperature at -78 °C throughout the addition of the electrophile (5-bromo-1-pentene) and for a defined period afterward before allowing the reaction to slowly warm to room temperature.

Experimental Workflow for Improved Diastereoselectivity:

G cluster_0 Enolate Formation cluster_1 Alkylation Start Schöllkopf Bis-lactim Ether in Anhydrous THF Cool Cool to -78 °C Start->Cool Add_Base Add Titrated n-BuLi Dropwise Cool->Add_Base Stir Stir for 30 min at -78 °C Add_Base->Stir Add_Electrophile Add 5-bromo-1-pentene Dropwise at -78 °C Stir->Add_Electrophile Stir_Cold Stir for 2-4 h at -78 °C Add_Electrophile->Stir_Cold Warm Allow to Warm Slowly to RT Stir_Cold->Warm Quench Quench with Saturated aq. NH4Cl Warm->Quench

Caption: Workflow for diastereoselective alkylation.

Issue 2: Difficulty in the Hydrolysis of the Alkylated Intermediate and Epimerization

Question: I have successfully synthesized the alkylated bis-lactim ether with high diastereoselectivity. However, upon acidic hydrolysis to cleave the chiral auxiliary and liberate the amino acid, I am experiencing low yields and/or a loss of enantiomeric purity. What are the likely causes and how can I mitigate them?

Answer:

The acidic hydrolysis of the alkylated intermediate is a critical step that can be prone to incomplete reaction, side-product formation, and racemization (specifically, epimerization at the newly formed stereocenter).[2][3]

Underlying Causes:

  • Harsh Hydrolysis Conditions: While acidic conditions are necessary, excessively strong acids or prolonged heating can lead to degradation of the desired product. More critically, harsh conditions can promote epimerization of the α-stereocenter.

  • Incomplete Hydrolysis: Insufficient acid or reaction time can result in incomplete cleavage of the bis-lactim ether, leading to a mixture of starting material, partially hydrolyzed products, and the desired amino acid, complicating purification.

  • Work-up and Purification Issues: The separation of the desired amino acid from the chiral auxiliary (e.g., valine methyl ester) can be challenging.

Troubleshooting Protocol:

  • Milder Hydrolysis Conditions:

    • Instead of strong mineral acids like 6M HCl at reflux, consider using milder conditions. For example, 0.1 M to 1 M HCl at temperatures ranging from room temperature to 60 °C for an extended period can effectively cleave the auxiliary with a reduced risk of epimerization.[3]

    • Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.

  • Stepwise Hydrolysis:

    • A two-step hydrolysis can sometimes be beneficial. A first, milder hydrolysis can cleave one of the imino ether linkages, followed by a second step to release the final amino acid ester.

  • Purification Strategy:

    • Ion-Exchange Chromatography: This is a highly effective method for separating the desired amino acid from the auxiliary and other impurities. The crude hydrolysis mixture can be loaded onto a cation-exchange resin (e.g., Dowex 50WX8). The resin is then washed to remove neutral and anionic impurities, and the amino acid is subsequently eluted with a basic solution (e.g., aqueous ammonia).

    • Esterification and Extraction: Following hydrolysis, the resulting amino acid can be esterified (e.g., to the methyl or ethyl ester) to facilitate extraction into an organic solvent, leaving the more polar auxiliary salt in the aqueous phase. The ester can then be saponified in a subsequent step.

Optimized Hydrolysis and Purification Workflow:

G Start Alkylated Bis-lactim Ether Hydrolysis Mild Acidic Hydrolysis (e.g., 0.5 M HCl, 60 °C) Start->Hydrolysis Monitor Monitor by TLC/LC-MS Hydrolysis->Monitor Workup Neutralize and Concentrate Monitor->Workup Purification Ion-Exchange Chromatography Workup->Purification Elution Elute with aq. NH3 Purification->Elution Final_Product This compound Elution->Final_Product

Caption: Hydrolysis and purification workflow.

II. Frequently Asked Questions (FAQs)

Q1: What are the main synthetic strategies for preparing enantiomerically pure α,α-disubstituted amino acids like this compound?

A1: Several robust methods exist for the asymmetric synthesis of α,α-disubstituted amino acids.[4] Key strategies include:

  • Chiral Auxiliary-Based Methods: This is one of the most reliable approaches. The Schöllkopf bis-lactim ether method, derived from glycine and a chiral amino acid like valine or tert-leucine, is a classic example.[2][3] The auxiliary creates a chiral environment that directs the diastereoselective alkylation of the enolate.

  • Asymmetric Strecker Synthesis: This method involves the reaction of a ketone with a cyanide source and a chiral amine or ammonia in the presence of a chiral catalyst.[5][6][7] This approach can be highly efficient and catalytic.

  • Enzymatic Resolution: A racemic mixture of the α-methylated amino acid or its precursor can be resolved using enzymes, such as lipases, which selectively act on one enantiomer.[4]

Q2: Why is the α-methyl group important in this compound, particularly for its applications?

A2: The α-methyl group is crucial for several reasons, especially in the context of peptide chemistry.[1]

  • Conformational Constraint: The methyl group restricts the rotation around the N-Cα and Cα-C bonds, forcing the peptide backbone into a more defined conformation, often promoting helical structures.

  • Proteolytic Stability: The steric hindrance provided by the α-methyl group protects the adjacent peptide bond from cleavage by proteases, thereby increasing the in vivo half-life of the peptide.

  • Building Block for Peptide Stapling: This specific amino acid, with its terminal alkene, is a precursor for "peptide stapling". Two such residues are incorporated into a peptide sequence, and the terminal alkenes are then joined via ring-closing metathesis (RCM) using a Grubbs catalyst to form a hydrocarbon "staple".[1][8]

Q3: Are there any specific considerations for the protecting groups used during the synthesis?

A3: Yes, the choice of protecting groups for the amine and carboxylic acid functionalities is critical to the success of the synthesis.[9][10][11]

  • Amino Group Protection: Carbamate-based protecting groups like tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) are commonly used.[9][12] The Boc group is advantageous as it is stable to the basic conditions of the enolate formation and alkylation but can be readily removed under acidic conditions, often concurrently with the hydrolysis of the chiral auxiliary.

  • Carboxyl Group Protection: The carboxylic acid is often masked as part of the bis-lactim ether in the Schöllkopf method. If synthesizing via other routes, it may be protected as an ester (e.g., methyl or benzyl ester) that can be cleaved under conditions that do not affect the stereocenter or other functional groups.

  • Orthogonality: In a multi-step synthesis, it is essential to choose protecting groups that can be removed under different conditions (orthogonal protection), allowing for selective deprotection of one functional group while others remain intact.[13]

Q4: Can Ring-Closing Metathesis (RCM) be performed in the presence of the free amino acid functionality?

A4: While modern Grubbs catalysts are remarkably tolerant of many functional groups, performing RCM on a substrate with a free amine can sometimes be problematic.[14][15][16] The lone pair on the nitrogen can potentially coordinate to the ruthenium center, inhibiting catalytic activity. Therefore, it is standard practice to perform the RCM step on a peptide where the N-terminus is protected (e.g., acetylated or as part of the ongoing peptide chain) or on a protected amino acid derivative. The final deprotection of all protecting groups is typically one of the last steps in the synthesis of a stapled peptide.

III. Data Summary

Table 1: Typical Reaction Conditions for Diastereoselective Alkylation

ParameterConditionRationale
Chiral Auxiliary (R)-Valine-derived bis-lactim etherProvides steric bulk for high diastereoselectivity (>95% d.e.)[2][3]
Solvent Anhydrous THFAprotic, dissolves reactants, and is suitable for low temperatures.
Base n-Butyllithium (1.1 eq)Strong, non-nucleophilic base for complete enolate formation.
Temperature -78 °CEnsures kinetic control, maximizing diastereoselectivity.
Electrophile 5-bromo-1-pentene (1.2 eq)Introduces the hept-6-enoic acid side chain.
Additive (Optional) HMPA or DMPU (1.2 eq)Breaks up enolate aggregates to enhance reactivity and selectivity.

Table 2: Comparison of Hydrolysis Conditions

MethodConditionsAdvantagesDisadvantages
Harsh Acidic 6 M HCl, refluxFast reaction timesHigh risk of epimerization, potential for degradation
Mild Acidic 0.1 - 1 M HCl, RT to 60 °CMinimizes epimerization, cleaner reaction[3]Slower reaction times, requires monitoring
Two-Step 1) Mild acid; 2) Stronger acidControlled cleavageMore complex procedure

IV. References

  • Schöllkopf, U. (1983). Enantioselective Synthesis of Non-Proteinogenic Amino Acids. Topics in Current Chemistry, 109 , 65-84. Available at: --INVALID-LINK--

  • Biosynth. (n.d.). The Schollkopf Chiral Auxiliaries. Available at: --INVALID-LINK--

  • Boesten, W. H. J., et al. (2001). Asymmetric Strecker Synthesis of α-Amino Acids via a Crystallization-Induced Asymmetric Transformation Using (R)-Phenylglycine Amide as Chiral Auxiliary. Organic Letters, 3 (8), 1121–1124. Available at: --INVALID-LINK--

  • Slideshare. (n.d.). Protection for amino group and amino acid. Available at: --INVALID-LINK--

  • Benchchem. (n.d.). (2S)-2-methylhept-6-enoic Acid. Available at: --INVALID-LINK--

  • Biosynth. (n.d.). Product Guides - The Schollkopf Chiral Auxiliaries. Available at: --INVALID-LINK--

  • Vankawala, S. U., et al. (2001). Enantioselective Synthesis of α,α-Disubstituted Amino Acid Derivatives via Enzymatic Resolution: Preparation of a Thiazolyl-Substituted α-Methyl α-Benzyl Amine. The Journal of Organic Chemistry, 66 (25), 8548–8551. Available at: --INVALID-LINK--

  • Blanco, M. J., et al. (2023). Beyond 20 in the 21st Century: Prospects and Challenges of Non-canonical Amino Acids in Peptide Drug Discovery. ACS Medicinal Chemistry Letters, 14 (5), 583–589. Available at: --INVALID-LINK--

  • Zuend, S. J., et al. (2009). Scaleable catalytic asymmetric Strecker syntheses of unnatural α-amino acids. Nature, 461 (7266), 968–970. Available at: --INVALID-LINK--

  • Albericio, F., & Isidro-Llobet, A. (2010). Amino Acid-Protecting Groups. Chemical Reviews, 110 (11), 6005-6048. Available at: --INVALID-LINK--

  • Lin, S., Kumagai, N., & Shibasaki, M. (2016). Enantioselective synthesis of α,α-disubstituted α-amino acids via direct catalytic asymmetric addition of acetonitrile to α-iminoesters. Organic & Biomolecular Chemistry, 14 (41), 9725-9728. Available at: --INVALID-LINK--

  • Wikipedia. (n.d.). Protecting group. Available at: --INVALID-LINK--

  • The Merck Index Online. (n.d.). Schöllkopf Bis-Lactim Amino Acid Synthesis. Available at: --INVALID-LINK--

  • Mzengeza, S., et al. (1996). Stereospecific synthesis of α-methylated amino acids. Tetrahedron: Asymmetry, 7 (1), 81-84. Available at: --INVALID-LINK--

  • Chemistry LibreTexts. (2021). 23.13: Protection of Amino Groups in Synthesis. Available at: --INVALID-LINK--

  • Sal-Biotec. (2023). An emergent biosynthetic pathway to essential amino acids by metabolic metathesis. bioRxiv. Available at: --INVALID-LINK--

  • PubMed. (2001). Asymmetric strecker synthesis of alpha-amino acids via a crystallization-induced asymmetric transformation using (R)-phenylglycine amide as chiral auxiliary. Organic Letters, 3 (8), 1121-4. Available at: --INVALID-LINK--

  • Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates. Available at: --INVALID-LINK--

  • Sibi, M. P., & Liu, M. (2001). Enantioselective Synthesis of α,β-Disubstituted-β-amino Acids. Organic Letters, 3 (25), 4181–4184. Available at: --INVALID-LINK--

  • Wikipedia. (n.d.). Strecker amino acid synthesis. Available at: --INVALID-LINK--

  • Wang, Z., et al. (2014). Synthesis of α-Amino Acid Derivatives and Peptides via Enantioselective Addition of Masked Acyl Cyanides to Imines. Journal of the American Chemical Society, 136 (46), 16144–16147. Available at: --INVALID-LINK--

  • University of Groningen. (2001). Asymmetric Strecker Synthesis of α-Amino Acids via a Crystallization-Induced Asymmetric Transformation. Available at: --INVALID-LINK--

  • D'Souza, R. N., Ptaszek, M., & D'Souza, L. J. (2021). Reprogramming natural proteins using unnatural amino acids. RSC Advances, 11 (49), 30972-30988. Available at: --INVALID-LINK--

  • Alfa Chemistry. (n.d.). Grubbs Reaction. Available at: --INVALID-LINK--

  • Zhao, D., et al. (2004). An Improved Large Scale Synthesis of the Schöllkopf Chiral Auxiliaries: (2R)- and (2S)-2,5-Dihydro-3,6-dimethoxy-2-isopropylpyrazine. Organic Process Research & Development, 8 (4), 582–585. Available at: --INVALID-LINK--

  • Sharma, K., et al. (2021). Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery. Journal of Medicinal Chemistry, 64 (22), 16335–16362. Available at: --INVALID-LINK--

  • Cui, Z., & Lajoie, J. M. (2019). Advances and Challenges in Cell-Free Incorporation of Unnatural Amino Acids Into Proteins. Frontiers in Pharmacology, 10 , 569. Available at: --INVALID-LINK--

  • Miller, S. J., Blackwell, H. E., & Grubbs, R. H. (1996). Application of Ring-Closing Metathesis to the Synthesis of Rigidified Amino Acids and Peptides. Journal of the American Chemical Society, 118 (41), 9606–9614. Available at: --INVALID-LINK--

  • Perdih, A., & Sollner Dolenc, M. (2011). Recent Advances in the Synthesis of Unnatural α-Amino Acids - An Updated Version. Current Organic Chemistry, 15 (18), 3136-3171. Available at: --INVALID-LINK--

  • Lynn, D. M., & Grubbs, R. H. (2002). Olefin Metathesis for Chemical Biology. Current Opinion in Chemical Biology, 6 (4), 544-551. Available at: --INVALID-LINK--

  • PubChem. (n.d.). (S)-2-((tert-Butoxycarbonyl)amino)-2-methylhept-6-enoic acid. Available at: --INVALID-LINK--

  • Chemistry Stack Exchange. (2019). How can the free amino acid B be enantioslectively synthesitzed?. Available at: --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). This compound. Available at: --INVALID-LINK--

  • PubChem. (n.d.). 2-Amino-2-methylhept-6-enoic acid. Available at: --INVALID-LINK--

  • PubChem. (n.d.). (2S)-2-Aminohept-6-enoic acid. Available at: --INVALID-LINK--

References

Technical Support Center: Optimizing Ring-Closing Metathesis (RCM) for Peptide Stapling

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for peptide stapling via Ring-Closing Metathesis (RCM). This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guidance and address common challenges encountered during the synthesis of stapled peptides. The information herein is grounded in established scientific principles and practical field experience to ensure you can achieve robust and reproducible results.

I. Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding RCM for peptide stapling.

Q1: My RCM reaction shows low or no conversion to the stapled product. What are the primary factors to investigate?

A: Low conversion is a frequent issue with several potential causes. Systematically evaluate the following:

  • Catalyst Activity: Ruthenium-based catalysts are sensitive to air and moisture. Ensure you are using fresh, properly stored catalyst and that your solvents are rigorously degassed. Consider that some solvents, like DMF, can poison the catalyst, especially in automated systems.[1][2]

  • Inert Atmosphere: The RCM reaction generates ethylene gas as a byproduct.[1] Performing the reaction under an inert atmosphere (e.g., nitrogen or argon bubbling) helps drive the equilibrium towards product formation by removing ethylene.[1]

  • Reaction Time and Temperature: Some peptide sequences are inherently sluggish and may require extended reaction times (e.g., up to 24 hours) or elevated temperatures.[1] However, be aware that higher temperatures (e.g., 60°C) can also lead to catalyst degradation and an increase in side products.[3] A temperature of 40°C is often a good starting point.[3]

  • Peptide Aggregation: On-resin aggregation can hinder the accessibility of the olefinic side chains to the catalyst.[3] Consider using chaotropic salts or switching to a more suitable solvent system to disrupt aggregation.[3]

Q2: I am observing significant side products in my reaction mixture. What are the most common side reactions and how can I minimize them?

A: The most prevalent side reaction is the formation of desallyl products, particularly when using residues like O-allyl tyrosine.[3][4] This occurs due to olefin isomerization mediated by ruthenium hydride species that can form from catalyst degradation.[3]

To suppress this:

  • Lower the Temperature: Reducing the reaction temperature from 60°C to 40°C can significantly decrease the formation of desallyl byproducts.[3]

  • Use Additives: Isomerization suppressants like 1,4-benzoquinone or phenol can be added to the reaction mixture.[3] Phenol has been shown to be effective with second-generation Grubbs catalysts.[3]

  • Catalyst Choice: Second-generation Hoveyda-Grubbs catalysts may produce fewer desallyl side products compared to second-generation Grubbs catalysts under certain conditions.[3]

Other potential side reactions in peptide synthesis, though not specific to RCM, include racemization and diketopiperazine formation, especially at the dipeptide stage.[5][6][7] Careful control of coupling and deprotection steps is crucial.

Q3: How do I choose the right catalyst for my peptide sequence?

A: The choice of catalyst depends on several factors, including the steric hindrance around the olefinic side chains and the electronic properties of the peptide.

  • First-Generation Grubbs Catalyst (G-I): Often sufficient for simple, sterically unhindered systems and is a common starting point.[1][8]

  • Second-Generation Grubbs Catalyst (G-II): Generally more active and tolerant of functional groups, making it a good choice for more challenging sequences.[3]

  • Second-Generation Hoveyda-Grubbs Catalyst (HG-II): Exhibits enhanced stability and can be advantageous in suppressing certain side reactions.[3]

  • Z-Selective Catalysts: If the stereochemistry of the resulting double bond is critical, specialized catalysts that favor the formation of the Z-isomer are available.[9]

Q4: What is the best solvent for on-resin peptide RCM?

A: Dichloromethane (DCM) is the most commonly used solvent for on-resin RCM due to its ability to swell the resin and the high activity of Grubbs catalysts in it.[10] However, other solvents and solvent mixtures can be beneficial:

  • 1,2-Dichloroethane (DCE): Often used and can be heated effectively with microwaves.[11][12][13]

  • DMF: While a common solvent in peptide synthesis, it can poison the catalyst, leading to lower reaction efficiency, especially in automated setups.[2] If DMF must be used, increasing the catalyst loading may be necessary to achieve full conversion.[2]

  • TFE/DCM Mixtures: For certain peptide sequences, a mixture of trifluoroethanol (TFE) and DCM can improve reaction efficiency.[10]

  • Aqueous Conditions: For unprotected peptides, RCM in water is possible with water-soluble catalysts, often with a co-solvent like t-BuOH.[14][15]

Q5: How can I monitor the progress of my RCM reaction?

A: The most reliable method for monitoring on-resin RCM is to cleave a small sample of the resin-bound peptide and analyze the crude product by High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).[13][16]

  • HPLC Analysis: The stapled (cyclized) peptide typically has a shorter retention time on a reverse-phase HPLC column compared to the linear (uncyclized) precursor due to its more compact structure.[13]

  • Mass Spectrometry: ESI-MS can confirm the identity of the product by showing the expected mass loss corresponding to the ethylene byproduct.

II. Troubleshooting Guides

This section provides detailed, step-by-step guidance for resolving specific experimental issues.

Guide 1: Troubleshooting Low RCM Conversion

This guide provides a systematic workflow for diagnosing and resolving low conversion rates in your RCM reaction.

Workflow for Troubleshooting Low RCM Conversion

Caption: A decision tree for troubleshooting low RCM conversion.

Detailed Protocol: Optimizing RCM Conditions

This protocol outlines a systematic approach to optimizing your RCM reaction when initial attempts yield poor results.

Materials:

  • Resin-bound linear peptide with olefinic side chains

  • Grubbs or Hoveyda-Grubbs catalyst (1st or 2nd generation)

  • Anhydrous, degassed 1,2-dichloroethane (DCE) or dichloromethane (DCM)

  • Nitrogen or Argon source

  • Reaction vessel with a frit

  • Standard cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)[1]

  • HPLC and Mass Spectrometer for analysis

Procedure:

  • Baseline Experiment:

    • Swell the resin-bound peptide (~20 mg) in degassed DCM for 30 minutes.[10]

    • Prepare a fresh 10 mM solution of the catalyst (e.g., Grubbs II) in degassed DCE.[13]

    • Drain the DCM from the resin and add the catalyst solution (e.g., 20 mol%).[12]

    • Agitate the mixture under a gentle stream of nitrogen for 2 hours at room temperature.[13]

    • Take a small sample of resin, cleave the peptide, and analyze by HPLC/MS to determine the initial conversion rate.

  • Iterative Optimization (If baseline conversion is low):

    • Step A: Extend Reaction Time: For the remaining bulk reaction, continue agitation for another 10 hours (total 12 hours). Re-analyze a small sample. If conversion improves but is not complete, extend to 24 hours.

    • Step B: Increase Temperature: If extending the time is insufficient, set up a new reaction and increase the temperature to 40°C.[3] Monitor the reaction at 2-hour intervals. Avoid temperatures above 50-60°C to prevent catalyst degradation and side reactions.[3]

    • Step C: Multiple Catalyst Additions: For sluggish reactions, the catalyst may deactivate over time. After the initial 2-hour reaction, filter off the catalyst solution, wash the resin with DCM, and add a fresh batch of catalyst solution.[12][13] Repeat this process if necessary.

    • Step D: Evaluate a Different Catalyst: If a G-I catalyst fails, switch to a more active G-II or HG-II catalyst.[3] These are generally more robust and can overcome higher activation barriers.

Guide 2: Minimizing Side Product Formation

This guide focuses on strategies to reduce the formation of common impurities during RCM.

Protocol for Suppressing Desallyl Side Products

This protocol is specifically designed for peptides containing O-allyl tyrosine or similar residues prone to isomerization.

Materials:

  • Resin-bound peptide containing Tyr(All)

  • Grubbs II (G-II) or Hoveyda-Grubbs II (HG-II) catalyst

  • Phenol (for use with G-II)

  • Anhydrous, degassed DCM

  • Thermomixer or heated shaker

Procedure:

  • Reaction Setup:

    • Swell the resin-bound peptide in degassed DCM.

    • Prepare a fresh solution of the chosen catalyst in degassed DCM. The optimal catalyst concentration is often around 0.3 mM to 1 mM.[3]

    • If using G-II, prepare a stock solution of phenol in DCM.

  • Execution with G-II Catalyst:

    • Add the G-II catalyst solution (e.g., 15 mol%) to the resin.

    • Add phenol to the reaction mixture.

    • Heat the reaction at 40°C for 24-48 hours with gentle agitation.[3]

  • Execution with HG-II Catalyst:

    • Add the HG-II catalyst solution (e.g., 15 mol%) to the resin.

    • Note: Phenol may negatively impact the reaction when using HG-II.[3] It is recommended to run this reaction without the additive first.

    • Heat the reaction at 40°C for 24-48 hours with gentle agitation.[3]

  • Analysis:

    • After the reaction, wash the resin thoroughly with DCM.

    • Cleave a sample of the peptide and analyze by HPLC/MS to quantify the ratio of the desired RCM product to the desallyl side products.[3]

Data Summary: Impact of Temperature and Additives on RCM of Tyr(All) Peptide

CatalystTemperatureAdditive% RCM Product (Approx.)% Desallyl Products (Approx.)
Grubbs II60°CNoneLowHigh
Grubbs II40°CNoneModerateModerate
Grubbs II40°CPhenolHigh (≥70%)Low
HG-II40°CNoneHigh (≥70%)Low
HG-II40°CPhenolDecreasedModerate

This table is a qualitative summary based on findings reported in the literature.[3][4]

III. Key Experimental Considerations

Peptide Sequence and Staple Position

The primary sequence of the peptide has a profound impact on RCM efficiency.

  • Steric Hindrance: Bulky amino acids near the olefinic residues can hinder the approach of the catalyst.

  • Chelating Residues: Side chains of residues like Cys and Met can sometimes chelate to the ruthenium center, deactivating the catalyst.[9] Protection of these side chains may be necessary.[9]

  • Pre-organization: Peptides that have a natural propensity to form a helical structure in the reaction solvent will undergo RCM more efficiently, as the olefinic side chains are brought into closer proximity.[17]

  • Staple Position: The most common stapling positions are i, i+4 and i, i+7, which correspond to one and two turns of an α-helix, respectively, placing the side chains on the same face of the helix.[18][19] Incorrect spacing can lead to strained macrocycles and low reaction yields.

On-Resin vs. Solution-Phase RCM
  • On-Resin RCM: This is the most common approach as it leverages "pseudo-dilution," which favors the desired intramolecular cyclization over intermolecular oligomerization.[3][20] It also simplifies purification, as the catalyst and byproducts can be washed away from the resin-bound product.[3]

  • Solution-Phase RCM: This may be necessary for peptides that are difficult to synthesize on solid support or that aggregate severely on the resin. It requires working at high dilution to favor intramolecular cyclization.

Post-RCM Processing
  • Cleavage: After RCM, the stapled peptide is cleaved from the resin using a standard cleavage cocktail, typically containing trifluoroacetic acid (TFA).[1][12]

  • Purification: The crude peptide is purified by reverse-phase HPLC (RP-HPLC) to isolate the desired stapled product from any remaining linear peptide, side products, and cleavage artifacts.[3][12]

  • Hydrogenation: The double bond formed during RCM can be subsequently hydrogenated to create a more flexible, saturated hydrocarbon staple. This can be done on-resin before cleavage.[13]

Workflow for Stapled Peptide Synthesis and Analysis

Caption: General workflow for the synthesis and analysis of stapled peptides.

IV. References

  • Biotage. (n.d.). Stapled Peptides: Optimizing Ring-Closing Metathesis for Automation. Retrieved from --INVALID-LINK--

  • Burtscher, D., & W T S. (2009). Solvents for ring-closing metathesis reactions. Chemical Communications. Retrieved from --INVALID-LINK--

  • Kauffman, M. G., et al. (2020). Optimized Ring Closing Metathesis Reaction Conditions to Suppress Desallyl Side Products in the Solid Phase Synthesis of Cyclic Peptides involving Tyrosine(O-allyl). National Institutes of Health. Retrieved from --INVALID-LINK--

  • Walensky, L. D., & Verdine, G. L. (2013). Hydrocarbon-Stapled Peptides: Principles, Practice, and Progress: Miniperspective. Journal of Medicinal Chemistry. Retrieved from --INVALID-LINK--

  • Burtscher, D., & W T S. (2009). Solvents for ring-closing metathesis reactions. Semantic Scholar. Retrieved from --INVALID-LINK--

  • Scribd. (n.d.). Side Reactions in Peptide Synthesis. Retrieved from --INVALID-LINK--

  • Slideshare. (n.d.). Side Reactions in Peptide Synthesis: Solution and Solid phase synthesis. Retrieved from --INVALID-LINK--

  • Madder, A., & O'Leary, D. (2010). Structural and Pharmacological Effects of Ring-Closing Metathesis in Peptides. Molecules. Retrieved from --INVALID-LINK--

  • Biotage. (2023). Automating stapled peptide synthesis: overcoming DMF poisoning. Retrieved from --INVALID-LINK--

  • Biotage. (2023). Using microwave heating for your stapled peptide synthesis. Retrieved from --INVALID-LINK--

  • O'Leary, D. J., et al. (2014). Z-Selective Olefin Metathesis on Peptides: Investigation of Side-Chain Influence, Preorganization, and Guidelines in Substrate Selection. Journal of the American Chemical Society. Retrieved from --INVALID-LINK--

  • National Institutes of Health. (n.d.). Methods for Peptide and Protein Quantitation by Liquid Chromatography-Multiple Reaction Monitoring Mass Spectrometry. Retrieved from --INVALID-LINK--

  • Shepherd, N. E., et al. (2018). Stereoisomerism of Stapled Peptide Inhibitors of the p53-Mdm2 Interaction: an Assessment of Synthetic Strategies and Activity. Scientific Reports. Retrieved from --INVALID-LINK--

  • Bibliomed. (n.d.). Side reactions in peptide synthesis: An overview. Retrieved from --INVALID-LINK--

  • Zhang, H., et al. (2025). Progress in the Synthesis and Activity of Stapled Peptides. Molecules. Retrieved from --INVALID-LINK--

  • Zhang, H., et al. (2022). Different stapling-based peptide drug design: Mimicking α-helix as inhibitors of protein-protein interaction. European Journal of Medicinal Chemistry. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). Screening of reaction conditions for ring-closing metathesis of dipeptide 1. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). HPLC profiles of RCM reactions of a resin-bound model peptide. Retrieved from --INVALID-LINK--

  • Blackwell, H. E., & Grubbs, R. H. (2000). Ring-Closing Metathesis of Olefinic Peptides: Design, Synthesis, and Structural Characterization of Macrocyclic Helical Peptides. The Journal of Organic Chemistry. Retrieved from --INVALID-LINK--

  • Open Exploration Publishing. (2024). Stapled peptides: targeting protein-protein interactions in drug development. Retrieved from --INVALID-LINK--

  • AAPPTec. (n.d.). Ring Closing Methathesis on Resin. Retrieved from --INVALID-LINK--

  • ResearchGate. (2012). Investigation of the ring-closing metathesis of peptides in water. Retrieved from --INVALID-LINK--

  • International Journal of Science and Research Archive. (2025). Analytical techniques for peptide-based drug development: Characterization, stability and quality control. Retrieved from --INVALID-LINK--

  • Kauffman, M. G., et al. (2019). Optimized Ring Closing Metathesis Reaction Conditions To Suppress Desallyl Side Products in the Solid-Phase Synthesis of Cyclic Peptides Involving Tyrosine(O-allyl). The Journal of Organic Chemistry. Retrieved from --INVALID-LINK--

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from --INVALID-LINK--

  • National Institutes of Health. (2019). Stapled Peptides Inhibitors: A New Window for Target Drug Discovery. Retrieved from --INVALID-LINK--

  • RSC Publishing. (n.d.). Ring closing metathesis of unprotected peptides. Retrieved from --INVALID-LINK--

  • RSC Publishing. (n.d.). Ring-closing metathesis of unprotected peptides in water. Retrieved from --INVALID-LINK--

  • Biotage. (2025). Stapled peptides: Optimizing ring-closing metathesis for automation. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). Ring-closing Metathesis in Peptides – the Sting is in the Tail!. Retrieved from --INVALID-LINK--

  • Glas, A., & Grossmann, T. N. (2014). Constraining Peptide Conformations with the Help of Ring-Closing Metathesis. Synlett. Retrieved from --INVALID-LINK--

References

low yield in solid-phase synthesis of hydrophobic peptides containing (s)-2-Amino-2-methylhept-6-enoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Topic: Low Yield in Solid-Phase Synthesis of Hydrophobic Peptides Containing (S)-2-Amino-2-methylhept-6-enoic Acid

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the solid-phase peptide synthesis (SPPS) of difficult sequences. Specifically, we will address the common issue of low yield when synthesizing hydrophobic peptides that incorporate the sterically hindered, non-canonical amino acid (ncAA), this compound.

As Senior Application Scientists, we understand that synthesizing such peptides pushes the boundaries of standard protocols. The dual challenges of peptide aggregation and steric hindrance require a systematic and informed approach to troubleshooting. This guide provides in-depth, evidence-based solutions to diagnose and overcome these obstacles.

Frequently Asked Questions (FAQs)

Q1: Why is my peptide synthesis yield so low? I'm working with a hydrophobic sequence containing this compound.

A1: The low yield is likely due to a combination of two primary factors:

  • Peptide Aggregation: Hydrophobic peptide chains tend to self-associate on the solid support through intermolecular hydrogen bonds, forming stable secondary structures like β-sheets. This aggregation physically blocks reactive sites, leading to incomplete coupling and deprotection reactions.[1][2][3] This results in truncated or deletion sequences that are difficult to separate from the target peptide.[4]

  • Steric Hindrance: this compound is an α,α-disubstituted amino acid. The presence of both a methyl group and the growing peptide chain on the α-carbon creates significant steric bulk. This bulkiness severely impedes the approach of activated amino acids, dramatically slowing down the rate of peptide bond formation and often leading to incomplete coupling.[5][6]

Q2: My resin beads are clumping together and not swelling properly. Is this related to the low yield?

A2: Yes, this is a classic sign of on-resin aggregation.[2] Proper swelling of the resin in the synthesis solvent is critical for allowing reagents to freely access the growing peptide chains within the polymer matrix.[7] When peptide chains aggregate, they can cause the resin beads to collapse or clump, preventing efficient solvation and further exacerbating the problem of incomplete reactions.

Q3: I performed a Kaiser test after coupling this compound, and it was strongly positive. What does this mean?

A3: A positive Kaiser test indicates the presence of free primary amines on the resin.[8] In this context, it means the coupling reaction to the N-terminus of the previously coupled amino acid was incomplete. The steric hindrance from the α,α-disubstituted ncAA is the most probable cause, preventing the reaction from going to completion under your current conditions.

Q4: What are the most critical factors to consider before starting the synthesis of such a difficult peptide?

A4: Proactive strategy is key. Before synthesis, carefully consider:

  • Resin Choice: Standard polystyrene resins can promote aggregation of hydrophobic peptides. Resins with hydrophilic linkers or backbones (e.g., PEG-based resins) can significantly improve solvation and reduce aggregation.[1][9][10]

  • Coupling Reagents: Standard carbodiimide reagents like DCC or DIC are often insufficient for coupling sterically hindered amino acids.[5] You will need a more potent activation strategy from the outset.

  • Synthesis Strategy: For sequences prone to aggregation, incorporating "structure-breaking" elements like pseudoproline dipeptides at strategic locations can disrupt secondary structure formation and maintain reagent accessibility.

Troubleshooting Workflow for Low Yield SPPS

This workflow provides a logical sequence of steps to diagnose and resolve low-yield issues when synthesizing challenging peptides.

Caption: A decision-making workflow for troubleshooting low yield in SPPS.

In-Depth Troubleshooting Guides

Issue 1: Incomplete Coupling of this compound

Symptoms:

  • Strong positive Kaiser test after the coupling step.

  • Mass spectrometry of the crude product shows a major peak corresponding to a deletion sequence lacking the ncAA.

  • The final yield is dramatically reduced.

Probable Cause: The primary cause is the severe steric hindrance at the α-carbon of this compound. Standard coupling reagents cannot efficiently facilitate peptide bond formation in this crowded environment.

Solutions & Protocols:

  • Upgrade Your Coupling Reagent: Switch from carbodiimide-based reagents (DCC, DIC) to more potent aminium/uronium or phosphonium salt-based reagents. Reagents like HATU, HCTU, and PyAOP are significantly more effective because they form highly reactive activated esters that can overcome the steric barrier.[5][11]

    Reagent TypeExamplesReactivityRecommendation for Hindered AA
    CarbodiimideDIC, DCCLowNot Recommended
    Aminium/UroniumHBTU, TBTUMediumAcceptable, but may require longer times
    Aminium/Uronium (OAt-based)HATU, HCTU High Highly Recommended
    PhosphoniumPyBOP, PyAOPHighRecommended
  • Implement a Double Coupling Protocol: Forcing the reaction to completion by exposing the resin to a fresh batch of activated amino acid is a highly effective strategy.[5]

    Protocol 1: Double Coupling using HATU

    • First Coupling:

      • Following standard Fmoc-deprotection of the resin-bound peptide, wash thoroughly with DMF (3x).

      • In a separate vessel, pre-activate the Fmoc-(S)-2-amino-2-methylhept-6-enoic acid (4 eq. relative to resin loading). Dissolve the amino acid, HATU (3.9 eq.), and DIPEA (8 eq.) in DMF.

      • Allow pre-activation to proceed for 1-5 minutes.

      • Add the activated solution to the resin and allow the coupling reaction to proceed for 45-60 minutes.

      • Wash the resin with DMF (3x).

    • Monitoring (Optional but Recommended): Perform a Kaiser test on a small sample of beads. If the test is negative, proceed to the next deprotection step. If positive, proceed to the second coupling.

    • Second Coupling:

      • Prepare a fresh solution of activated Fmoc-(S)-2-amino-2-methylhept-6-enoic acid as described in step 1.

      • Add the fresh solution to the resin and let it react for another 45-60 minutes.

      • Wash the resin thoroughly with DMF (3x) and DCM (3x) before proceeding to the next Fmoc-deprotection.

  • Utilize Microwave-Assisted SPPS (MASPPS): Microwave energy can significantly accelerate coupling reactions by efficiently heating the solvent and resin.[5][12] This provides the necessary activation energy to overcome steric hindrance and can reduce coupling times for difficult residues from hours to minutes.

Issue 2: Pervasive Peptide Aggregation

Symptoms:

  • Poor resin swelling, clumping, or shrinking during synthesis.[2]

  • Sluggish or incomplete Fmoc-deprotection, even with extended reaction times.

  • Inconsistent positive Kaiser tests after coupling multiple different amino acids in the sequence.

  • The crude HPLC profile shows a complex mixture of many deletion peptides.[4]

Probable Cause: The hydrophobic nature of the peptide sequence is promoting the formation of intermolecular β-sheets, rendering the N-terminus of the growing chains inaccessible to reagents.[1][3]

Solutions & Protocols:

  • Optimize Resin and Solvents:

    • Resin: Switch from a standard polystyrene (PS) resin to a PEG-grafted resin (e.g., TentaGel, NovaSyn® TG).[1][10] The hydrophilic PEG chains help to solvate the growing peptide, disrupting aggregation and improving reaction kinetics.

    • Solvents: Replace DMF with N-methylpyrrolidone (NMP), which has superior solvating properties.[1][13] For extremely difficult sequences, consider using a solvent mixture such as DCM/DMF/NMP (1:1:1) or adding up to 25% DMSO to the primary solvent to disrupt hydrogen bonds.[1]

  • Incorporate "Structure-Breaking" Residues:

    • Pseudoproline Dipeptides: If your sequence contains a Ser or Thr, you can introduce it as part of an Fmoc-Xaa-(ΨPro)-OH dipeptide. The temporary oxazolidine ring structure disrupts the peptide backbone's ability to form hydrogen bonds, effectively preventing aggregation. The native structure is fully restored during the final TFA cleavage.

    • Dmb/Hmb Protection: For sequences containing Gly, you can use Fmoc-Gly-(Dmb)Gly-OH or an N-backbone protected Hmb-amino acid. Similar to pseudoprolines, these introduce a temporary, bulky group on the backbone amide nitrogen that disrupts secondary structure formation.

    Aggregation cluster_0 Aggregated State (Low Yield) cluster_1 Disrupted State (Improved Yield) P1 ---Hydrophobic Peptide Chain 1--- P2 ---Hydrophobic Peptide Chain 2--- P1->P2 Inter-chain H-Bonding P3 ---Hydrophobic Peptide Chain 3--- P2->P3 β-Sheet Formation Aggregation_Result Reagent Inaccessibility P3->Aggregation_Result S1 ---Peptide Chain--- S2 ---Peptide Chain--- Intervention Intervention: - PEG Resin - Chaotropic Salts - Pseudoproline Disruption_Result Improved Solvation & Reagent Access Intervention->Disruption_Result

    Caption: Mechanism of peptide aggregation and strategic interventions.

  • Use Chaotropic Salt Washes: Before a difficult coupling, washing the resin with a solution containing a chaotropic salt can help break up existing aggregates.

    Protocol 2: Chaotropic Salt Wash

    • After Fmoc-deprotection and subsequent DMF washes, drain the reaction vessel.

    • Add a solution of 0.4 M LiCl in DMF to the resin, ensuring the beads are well-suspended.

    • Agitate the mixture for 15-30 minutes.

    • Drain the chaotropic salt solution.

    • Wash the resin thoroughly with DMF (5x) to completely remove the salt before proceeding with the coupling reaction.

Issue 3: Difficult Final Cleavage and Deprotection

Symptoms:

  • After cleavage from the resin, the crude product shows low yield and contains significant impurities with masses corresponding to the target peptide plus remaining side-chain protecting groups.

  • The peptide is difficult to precipitate from ether or is insoluble after lyophilization.

Probable Cause: The high hydrophobicity of the peptide can cause it to re-adhere to the resin post-cleavage or aggregate in the cleavage cocktail, preventing complete removal of protecting groups. The unusual structure of this compound does not have a side-chain protecting group, but other hydrophobic residues (e.g., Trp, Arg) in the sequence may be the culprits.

Solutions & Protocols:

  • Select an Optimized Cleavage Cocktail: For hydrophobic peptides, especially those containing sensitive residues like Trp, Cys, or Met, a standard TFA/TIS/Water cocktail may be insufficient. Reagent K is a robust, general-purpose cocktail designed to scavenge a wide variety of reactive cationic species generated during deprotection.[14][15]

    ReagentComposition (TFA/Phenol/Water/Thioanisole/EDT)Recommended For
    Reagent B88 / 5 / 5 / - / - (uses TIS instead of Thioanisole/EDT)General use, good for Trityl groups
    Reagent K 82.5 / 5 / 5 / 5 / 2.5 Peptides with Cys, Met, Trp, Tyr, Arg
    TFA / Water95 / 5Simple peptides without sensitive residues
  • Optimize Cleavage Conditions:

    • Time: Extend the cleavage time from the standard 1-2 hours to 3-4 hours to ensure complete removal of stubborn protecting groups like Pbf from Arginine.[14][16]

    • Precipitation: If the peptide fails to precipitate well in cold methyl t-butyl ether (MTBE), try a 1:1 mixture of MTBE and heptane. Perform the precipitation at -20°C or even -80°C to maximize recovery.

  • Post-Cleavage Workup: For highly hydrophobic peptides that are difficult to handle, consider direct purification after cleavage. After removing the bulk of the TFA under reduced pressure, dissolve the oily residue in a solvent compatible with reverse-phase HPLC (e.g., 80% Acetic Acid, or a DMSO/Water mixture) and proceed directly to purification.[17][18]

Analytical Characterization

Accurate analysis is crucial for effective troubleshooting.

  • HPLC: Use a high-performance liquid chromatography (HPLC) system to assess the purity of your crude product. A complex chromatogram with many peaks indicates synthesis problems.[17][19]

  • Mass Spectrometry (MS): Electrospray ionization (ESI) or MALDI-TOF mass spectrometry is essential for identifying the components of your crude mixture.[20][21] Look for the expected mass of your target peptide, as well as masses corresponding to:

    • Deletion sequences: (Target Mass) - (Mass of one or more amino acids)

    • Truncation/Incomplete Deprotection: (Target Mass) + (Mass of a protecting group, e.g., Pbf, tBu)

    • Double-coupled sequences: (Target Mass) + (Mass of one amino acid)

By systematically applying these diagnostic and troubleshooting strategies, researchers can significantly improve the synthetic yield and purity of even the most challenging hydrophobic peptides containing sterically hindered non-canonical amino acids.

References

Technical Support Center: Incorporation of (S)-2-Amino-2-methylhept-6-enoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for (S)-2-Amino-2-methylhept-6-enoic acid. This non-canonical amino acid is a cornerstone for advanced peptide design, primarily utilized in constructing hydrocarbon-stapled peptides through Ring-Closing Metathesis (RCM). Its unique structure, featuring both an α-methyl group and a terminal alkene, provides significant advantages in stabilizing helical structures and enhancing proteolytic resistance. However, these same features introduce specific challenges during chemical synthesis.

This guide is structured to provide researchers, chemists, and drug development professionals with proactive solutions and reactive troubleshooting strategies to ensure successful incorporation and manipulation of this valuable building block. We will delve into the causality behind common side reactions and provide validated protocols to mitigate them.

Part 1: Frequently Asked Questions (FAQs) - Proactive Guidance

This section addresses common questions and provides foundational knowledge to help you design robust experimental plans from the outset.

Q1: What are the critical structural features of this compound, and how do they influence its reactivity during peptide synthesis?

A: The molecule's reactivity is dominated by two key features: the α-methyl group and the terminal C=C double bond in the side chain.

  • α-Methyl Group: This substitution replaces the α-hydrogen, sterically hindering the adjacent carbonyl and amino groups. This has two major consequences:

    • Conformational Restriction: It restricts the peptide backbone's rotational freedom, predisposing it towards helical conformations, which is highly beneficial for applications like peptide stapling.[1][2]

    • Reduced Coupling Kinetics: The steric bulk significantly slows down the rate of peptide bond formation. Standard coupling conditions may result in incomplete reactions, leading to deletion sequences.[2]

  • Terminal Alkene: This functional group is the reactive handle for RCM.[1] While relatively stable during standard Fmoc-based Solid-Phase Peptide Synthesis (SPPS), it is susceptible to certain side reactions, particularly during the metathesis step or under harsh cleavage conditions. It can also be a target for electrophilic attack or oxidation if not handled properly.

Q2: What are the most effective coupling strategies for incorporating this sterically hindered amino acid during SPPS?

A: Due to the steric hindrance from the α-methyl group, enhanced coupling protocols are mandatory. Standard carbodiimide activation is often insufficient.

  • High-Activity Coupling Reagents: Utilize uronium/aminium-based reagents, which form highly reactive activated esters. Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HCTU (O-(1H-6-Chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) are strongly recommended.

  • Extended Reaction Times & Double Coupling: A single coupling cycle, even with a potent reagent, may be incomplete. We recommend a minimum coupling time of 2-4 hours. For critical positions, a "double coupling" protocol—where the coupling step is performed twice before moving to the next deprotection—is a robust strategy.

  • Microwave-Assisted SPPS: Microwave irradiation can significantly accelerate coupling kinetics for hindered amino acids by providing localized thermal energy, overcoming the activation energy barrier more efficiently.

Q3: How should I select a catalyst for the Ring-Closing Metathesis (RCM) step?

A: Catalyst choice is critical and depends on the peptide sequence and desired outcome. Ruthenium-based catalysts are the standard for their functional group tolerance.[3]

  • For General Use (Mixture of Isomers): Second-generation Grubbs catalysts (e.g., G-II) and Hoveyda-Grubbs catalysts (e.g., HG-II) offer a good balance of high activity and stability. They are generally effective but typically yield a mixture of E/Z alkene isomers in the final staple.[4]

  • For Stereocontrol (Z-Selective): If a specific geometry is required for biological activity, specialized Z-selective ruthenium catalysts, such as those developed by the Grubbs or Schrock groups, should be employed. These catalysts are designed to favor the formation of the cis-alkene isomer.[4][5]

  • Functional Group Tolerance: Be aware that certain amino acid side chains can interact with or poison the catalyst. While modern catalysts are highly tolerant, unprotected residues like cysteine and, to a lesser extent, histidine and tryptophan can sometimes reduce catalyst efficiency.[6][7]

Part 2: Troubleshooting Guide - Common Side Reactions & Solutions

This section is formatted to help you diagnose and resolve specific issues encountered during your experiments.

Problem / Observation Potential Cause(s) Recommended Solution(s) & Explanation
1. Low Coupling Efficiency (Deletion sequences observed in LC-MS, e.g., Mass - 157.21 Da)Steric Hindrance: The α-methyl group is impeding the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain.Optimize Coupling Protocol: 1. Switch to a stronger coupling reagent: Use HATU or HCTU with an appropriate base like DIPEA or 2,4,6-Collidine.2. Increase coupling time: Extend the reaction to at least 2 hours per coupling.3. Perform a double coupling: After the first coupling, wash the resin and repeat the coupling step with fresh reagents.4. Use microwave synthesis: Employ a microwave peptide synthesizer to increase reaction rates at the hindered site.
2. No RCM Product Formed (Only linear di-alkene peptide is recovered)A. Catalyst Inhibition/Poisoning: Nucleophilic side chains (e.g., free thiols from Cys) or residual scavengers from cleavage (e.g., EDT) can bind to the ruthenium center and deactivate it.A. Ensure Peptide Purity: 1. Thoroughly purify the linear peptide via HPLC before attempting RCM.2. If Cys is present, ensure its side chain is appropriately protected (e.g., with an acetamidomethyl group) if it's not involved in the reaction.3. Avoid cleavage cocktails with high concentrations of thiols if possible, or ensure their complete removal.
B. Unfavorable Conformation: The two alkene side chains are not in close enough proximity for the intramolecular reaction to occur efficiently.B. Optimize Reaction Conditions: 1. Solvent Screening: RCM is often more efficient in non-coordinating, less polar solvents like Dichloromethane (DCM) or 1,2-Dichloroethane (DCE), which can help pre-organize the peptide into a helical conformation.[3][8]2. Temperature: Gently heating the reaction (e.g., to 30-40 °C) can sometimes provide the conformational flexibility needed for cyclization.
3. Multiple Products After RCM (Complex LC-MS profile)A. Intermolecular Dimerization: At high concentrations, two peptide molecules can react with each other (cross-metathesis) before the intramolecular RCM can occur.A. Use High Dilution: Perform the RCM reaction at a low peptide concentration (typically 0.1-1.0 mM). This kinetically favors the intramolecular ring-closing reaction over the intermolecular dimerization.
B. E/Z Isomer Formation: Most standard RCM catalysts are not stereoselective and will produce a mixture of cis (Z) and trans (E) isomers of the new double bond within the staple.B. Use Stereoselective Catalysis: If a single isomer is required, use a catalyst specifically designed for Z- or E-selectivity.[4][5] Otherwise, the isomers may need to be separated by preparative HPLC, which can be challenging.
C. Alkene Isomerization: The catalyst can decompose into a ruthenium-hydride species, which is inactive for metathesis but can catalyze the migration of the double bond along the hydrocarbon chain.[6]C. Maintain Catalyst Integrity: 1. Use fresh, high-quality catalyst.2. Perform the reaction under a strictly inert atmosphere (Argon or Nitrogen).3. Do not let the reaction run for an excessive amount of time once the starting material is consumed.
4. Unexpected Mass Adducts (Mass peaks do not correspond to expected product, deletion, or dimer)A. Alkylation During Cleavage: During final cleavage from the resin (e.g., with TFA), carbocations generated from side-chain protecting groups (like tert-butyl from Boc or tBu) can be captured by nucleophiles. The terminal alkene is a potential, albeit soft, nucleophile.A. Use an Efficient Scavenger Cocktail: Always include scavengers in your TFA cleavage mixture. A standard "Reagent K" cocktail (TFA/water/phenol/thioanisole/TIS) is effective. Triisopropylsilane (TIS) is particularly good at reducing carbocations.
B. Diketopiperazine Formation: If the amino acid is at position 2 or 3 in the sequence, the deprotected di/tri-peptide can undergo intramolecular cyclization to form a stable six-membered ring, cleaving the peptide from the resin.[9]B. Modify Synthesis Strategy: 1. Use a highly sterically hindered resin, like 2-chlorotrityl chloride resin, which minimizes this side reaction.[9]2. If possible, introduce the first two amino acids as a pre-formed dipeptide to bypass the vulnerable dipeptide-resin intermediate.
Part 3: Validated Experimental Protocols
Protocol 1: Recommended SPPS Coupling for this compound

This protocol assumes a standard Fmoc/tBu strategy on a 0.1 mmol scale.

  • Resin Swelling: Swell the resin (e.g., Rink Amide) in Dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min).

  • Washing: Wash the resin thoroughly with DMF (5x), Isopropanol (3x), and DMF (5x).

  • Amino Acid Activation:

    • In a separate vessel, dissolve Fmoc-(S)-2-Amino-2-methylhept-6-enoic acid (4 equivalents, 0.4 mmol).

    • Add HATU (3.9 equivalents, 0.39 mmol) and 2,4,6-Collidine (8 equivalents, 0.8 mmol).

    • Add DMF to dissolve and allow to pre-activate for 5 minutes.

  • Coupling: Add the activated amino acid solution to the resin. Agitate via nitrogen bubbling or orbital shaking for 2-4 hours at room temperature.

  • Washing: Wash the resin as described in step 3.

  • (Optional but Recommended) Capping: To block any unreacted N-terminal amines, treat the resin with a solution of 5% acetic anhydride and 6% 2,6-lutidine in DMF for 15 minutes.

  • Proceed: Continue with the next deprotection and coupling cycle.

Protocol 2: General Procedure for Ring-Closing Metathesis (RCM)
  • Peptide Preparation: The linear peptide containing two this compound residues must be purified by HPLC and lyophilized to remove all water and TFA salts.

  • Inert Atmosphere: All glassware must be oven-dried. The reaction should be set up in a glovebox or under a positive pressure of Argon.

  • Reaction Setup:

    • Dissolve the purified peptide in anhydrous, degassed DCM to a final concentration of 0.5 mM.

    • Warm the solution to 35 °C.

    • In a separate vial under Argon, weigh the Grubbs II or Hoveyda-Grubbs II catalyst (5-10 mol % relative to the peptide).

    • Dissolve the catalyst in a small volume of anhydrous, degassed DCM.

  • Reaction Initiation: Add the catalyst solution to the stirring peptide solution in one portion.

  • Monitoring: Monitor the reaction by LC-MS. A typical reaction time is 2-6 hours. A small aliquot can be quenched with ethyl vinyl ether and injected for analysis.

  • Quenching: Once the reaction is complete, add a few drops of ethyl vinyl ether to quench the catalyst. Stir for 30 minutes.

  • Workup: Remove the solvent under reduced pressure. The crude cyclic peptide can then be purified by preparative HPLC.

Part 4: Visualization of Key Workflows
Workflow for Stapled Peptide Synthesis

This diagram outlines the major steps from synthesis to the final purified product.

Stapled_Peptide_Workflow cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) cluster_post_synthesis Post-Synthesis Processing start Start with Resin deprotect Fmoc Deprotection (20% Piperidine/DMF) start->deprotect couple_normal Couple Standard AAs (e.g., HBTU/DIPEA) deprotect->couple_normal For standard residues couple_special Couple (S)-Amh (HATU/Collidine, 2-4h) deprotect->couple_special For hindered residue wash Wash Resin couple_normal->wash couple_special->wash wash->deprotect Repeat for sequence cleavage Cleavage & Deprotection (TFA + Scavengers) wash->cleavage Final Deprotection purify_linear HPLC Purification (Linear Peptide) cleavage->purify_linear rcm Ring-Closing Metathesis (Grubbs Cat., High Dilution) purify_linear->rcm purify_cyclic Final HPLC Purification (Stapled Peptide) rcm->purify_cyclic lyophilize Lyophilization & QC purify_cyclic->lyophilize

Caption: Overall workflow for stapled peptide synthesis.

Troubleshooting Decision Tree for RCM Failure

This diagram provides a logical path for diagnosing failed metathesis reactions.

RCM_Troubleshooting start RCM Reaction Failed (No product by LC-MS) q1 Was the linear peptide purified by HPLC? start->q1 a1_no Action: Purify peptide to remove scavengers/impurities. Then, re-run RCM. q1->a1_no No q2 Was the reaction run under inert atmosphere? q1->q2 Yes a1_yes Yes a2_no Action: Catalyst likely decomposed. Re-run reaction using dry/degassed solvents under Ar or N2. q2->a2_no No q3 Try alternative conditions: - Screen solvents (DCE, Toluene) - Increase temperature (40°C) - Use a different catalyst Did reaction work? q2->q3 Yes a2_yes Yes a3_yes Success! Original issue was likely poor solubility or unfavorable conformation. q3->a3_yes Yes a3_no Problem persists. Consider peptide redesign. The sequence may be inherently resistant to cyclization. q3->a3_no No

Caption: Decision tree for troubleshooting failed RCM reactions.

References

Technical Support Center: Troubleshooting Peptide Aggregation with (S)-2-Amino-2-methylhept-6-enoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals. This resource is designed to provide expert guidance on troubleshooting common issues encountered during the solid-phase peptide synthesis (SPPS) of peptides containing the sterically hindered, non-natural amino acid, (S)-2-Amino-2-methylhept-6-enoic acid. Its α,α-disubstituted nature presents unique challenges, primarily related to peptide aggregation and difficult coupling reactions. This guide offers in-depth, evidence-based solutions to help you navigate these complexities and achieve successful synthesis outcomes.

Frequently Asked Questions (FAQs)

Q1: What is peptide aggregation in the context of SPPS?

A1: Peptide aggregation during SPPS is the self-association of growing peptide chains attached to the solid support resin. This process is primarily driven by the formation of intermolecular hydrogen bonds, which can lead to the adoption of stable secondary structures, such as β-sheets.[1][2] When peptide chains aggregate, the N-terminus can become sterically inaccessible, which significantly hinders or completely prevents the subsequent coupling and deprotection steps, leading to low yields and deletion sequences.[2]

Q2: Why is this compound particularly challenging for peptide synthesis?

A2: this compound is an α,α-disubstituted amino acid. The presence of two substituents on the α-carbon (a methyl group and a hept-6-enyl side chain) creates significant steric hindrance.[3][4] This steric bulk can:

  • Slow down coupling kinetics: Making it difficult for the activated carboxyl group of the incoming amino acid to approach the N-terminal amine.[3][4]

  • Promote helical structures: The conformational constraints imposed by α,α-disubstitution can favor the formation of helical secondary structures.[5][6] While this can sometimes disrupt β-sheet driven aggregation, it can also lead to its own set of solubility and reactivity problems.

  • Increase hydrophobicity: The heptenyl side chain adds to the hydrophobic character of the peptide, which is a known driver of aggregation, especially in sequences already rich in hydrophobic residues.[7][8]

Q3: What are the initial signs that my peptide synthesis is failing due to aggregation?

A3: Several on-resin indicators can signal that aggregation is occurring:

  • Poor Resin Swelling: The peptide-resin may fail to swell adequately, and in severe cases, the resin bed may appear shrunken.[1][2] This indicates poor solvation of the peptide chains.

  • Slow Solvent Drainage: During wash steps, you may notice that solvents drain much slower than at the beginning of the synthesis.

  • Inconsistent Colorimetric Test Results: Standard tests for free amines, like the Kaiser or TNBS test, may become unreliable and give false negatives because the aggregated chains block access to the N-terminal amines.[2]

  • Increased Instrument Pressure: In automated synthesizers, you may see pressure alarms due to restricted flow through the aggregated resin bed.

Q4: Can I predict if a sequence containing this amino acid will aggregate?

A4: While precise prediction is difficult, aggregation is more likely in sequences that contain a high number of hydrophobic amino acids like Val, Ile, Leu, and Phe.[7][8][9] The risk of aggregation typically becomes significant after the fifth or sixth residue has been added to the chain.[1] Several computational tools are available that can analyze a peptide sequence to predict aggregation-prone regions, allowing you to proactively implement mitigation strategies.

In-Depth Troubleshooting Guide

This section provides a systematic approach to diagnosing and resolving specific problems encountered during the synthesis of peptides containing this compound.

Issue 1: Incomplete or Failed Coupling Reaction

Symptoms:

  • A positive Kaiser or TNBS test after the coupling step, indicating unreacted primary amines.[9]

  • Mass spectrometry (MS) analysis of the crude product reveals a significant peak corresponding to a deletion sequence (e.g., n-1).[9]

  • Low overall yield of the final peptide product.[10]

Causality Analysis: Incomplete coupling is the most common problem when incorporating sterically hindered residues like this compound. The issue is twofold: 1) The steric bulk of the α,α-disubstituted residue itself makes the coupling reaction inherently slow. 2) On-resin aggregation hides the N-terminal amine, preventing the coupling reagents from reaching their target.

cluster_0 Root Causes cluster_1 Primary Effect cluster_2 Observed Symptom Steric Hindrance Steric Hindrance Slow Kinetics Slow Kinetics Steric Hindrance->Slow Kinetics Aggregation Aggregation Inaccessible N-Terminus Inaccessible N-Terminus Aggregation->Inaccessible N-Terminus Incomplete Coupling Incomplete Coupling Slow Kinetics->Incomplete Coupling Inaccessible N-Terminus->Incomplete Coupling

Causality diagram for incomplete coupling.
Solutions & Protocols

1. Optimize Coupling Chemistry:

For sterically demanding couplings, standard carbodiimide reagents are often inefficient.[4] More potent activating reagents are required.

  • Recommendation: Switch to a uronium/aminium-based or phosphonium-based coupling reagent. HATU, HBTU, and COMU are excellent choices that have demonstrated high efficiency for coupling hindered amino acids.[3][11][12] TFFH, which generates highly reactive amino acid fluorides in situ, is also particularly effective for α,α-disubstituted residues.[11][13]

ReagentClassKey Advantages for Hindered Couplings
HATU Uronium/AminiumHighly efficient, rapid activation. Widely successful for difficult couplings.[12]
HBTU/TBTU Uronium/AminiumPopular and effective, though slightly less potent than HATU.[11]
COMU Uronium/AminiumSafer alternative to HOBt/HOAt-based reagents with comparable efficiency to HATU.[11]
PyAOP PhosphoniumUsed successfully in the synthesis of peptides rich in α,α-disubstituted amino acids.[5]
TFFH FormamidiniumGenerates highly reactive amino acid fluorides, excellent for sterically demanding couplings.[11][13]
  • Protocol: Double Coupling with HATU

    • Following Fmoc deprotection and washing, swell the resin in DMF.

    • In a separate vessel, dissolve the incoming Fmoc-amino acid (4 equivalents) and HATU (3.9 equivalents) in DMF.

    • Add DIPEA (8 equivalents) to the activation mixture and vortex for 1-2 minutes.

    • Add the activated amino acid solution to the resin and couple for 1-2 hours.

    • Wash the resin thoroughly with DMF.

    • Repeat steps 2-5 to perform a second coupling to drive the reaction to completion.

    • Perform a Kaiser or TNBS test to confirm the absence of free amines before proceeding.[9]

2. Enhance Solvation and Disrupt Aggregation:

Improving the solvation of the peptide-resin complex is crucial for disrupting the intermolecular hydrogen bonds that cause aggregation.[14]

  • Solvent Choice: Switch from standard DMF to N-Methyl-2-pyrrolidone (NMP), which has superior solvating properties.[7][14] Alternatively, a mixture of DMF with 25% Dimethyl sulfoxide (DMSO) can be highly effective.[14] A "Magic Mixture" of DCM/DMF/NMP (1:1:1) has also been used successfully for highly hydrophobic sequences.[7]

  • Chaotropic Salts: Adding chaotropic salts like LiCl or NaClO4 to the coupling mixture can disrupt secondary structures.[1] A pre-wash with a 0.4 M LiCl solution in DMF before coupling can be beneficial.[15]

3. Increase Reaction Temperature:

Performing the synthesis at an elevated temperature increases reaction kinetics and can help disrupt stable secondary structures.

  • Recommendation: Utilize a microwave peptide synthesizer to perform couplings at temperatures between 50°C and 75°C.[2] This significantly accelerates slow reactions and improves yields for difficult sequences. If a microwave synthesizer is not available, conventional heating of the reaction vessel can also be effective.

Issue 2: Incomplete Fmoc-Deprotection

Symptoms:

  • MS analysis of the crude product shows a significant amount of a peptide sequence with an added mass of +222 Da (the mass of the Fmoc group), indicating a failed deprotection.

  • Low yield of the target peptide.[9]

Causality Analysis: Just as aggregation can block access for coupling, it can also prevent the deprotection reagent (typically piperidine in DMF) from reaching the N-terminal Fmoc group. This leads to incomplete deprotection, and the subsequent coupling step fails, resulting in a truncated sequence that is still Fmoc-protected.

cluster_0 Synthesis Cycle cluster_1 Failure Point Start Start Deprotection Deprotection Start->Deprotection Wash Wash Deprotection->Wash Success Incomplete Deprotection Incomplete Deprotection Deprotection->Incomplete Deprotection Failure Coupling Coupling End End Coupling->End Cycle Complete Wash->Coupling Aggregation Aggregation Aggregation->Incomplete Deprotection Fmoc-Protected Truncation Fmoc-Protected Truncation Incomplete Deprotection->Fmoc-Protected Truncation

Workflow showing failure due to incomplete deprotection.
Solutions & Protocols

1. Modify the Deprotection Reagent:

  • Recommendation: For stubborn Fmoc removal, add a stronger, non-nucleophilic organic base to the deprotection solution. Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) to the 20% piperidine/DMF solution at a final concentration of 2% (v/v).[1] DBU is a more potent base and can facilitate deprotection in aggregated regions.

2. Incorporate Structure-Disrupting Elements:

If a sequence is known to be highly problematic, proactive measures should be taken to prevent aggregation from the outset.

  • Backbone Protection: Incorporate a 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb) group on the backbone nitrogen of an amino acid approximately every six residues.[1][14] These groups physically block the hydrogen bond formation that drives aggregation. The protecting groups are removed during the final TFA cleavage.[1]

  • Pseudoprolines: If your sequence contains a Serine or Threonine residue, you can incorporate it as a pseudoproline dipeptide (e.g., Fmoc-Ala-Thr(ψMe,Me pro)-OH).[1][14] These dipeptides introduce a "kink" in the peptide backbone that effectively disrupts secondary structure formation. The native Ser or Thr residue is regenerated during final cleavage.[14]

Issue 3: Low Yield and Purity of Crude Peptide After Cleavage

Symptoms:

  • The final weight of the lyophilized crude peptide is significantly lower than the theoretical yield.[16]

  • HPLC analysis of the crude product shows a complex mixture with no major product peak, indicating a catastrophic failure during synthesis.[9]

Causality Analysis: This is often the cumulative result of multiple incomplete coupling and deprotection cycles throughout the synthesis. Severe, unresolved aggregation can lead to a cascade of failed steps, resulting in a complex mixture of deletion sequences and truncated fragments.

Solutions & Protocols

1. Re-evaluate the Overall Synthesis Strategy:

For extremely difficult sequences containing this compound, a standard linear SPPS approach may not be viable.

  • Low-Loading Resin: Resynthesize the peptide using a resin with a lower substitution level (e.g., 0.1-0.3 mmol/g). High-loading resins can exacerbate aggregation by forcing the growing peptide chains into close proximity.[14]

  • Specialized Resins: Consider using a polyethylene glycol (PEG)-based resin (e.g., TentaGel). These resins have better swelling properties in a wider range of solvents and can help improve the solvation of the peptide chains, thereby reducing aggregation.[1][14]

  • Fragment Condensation: For very long or exceptionally difficult peptides, a fragment-based approach may be necessary. Synthesize shorter, more manageable peptide fragments separately and then ligate them together in solution or on the solid phase using techniques like Native Chemical Ligation (NCL).[7][8] This approach bypasses the problems associated with synthesizing a long, aggregation-prone sequence in a single continuous run.[7][8]

Analytical Techniques for Detecting Aggregation

Monitoring the synthesis and characterizing the final product are critical for troubleshooting.

TechniqueApplicationInformation Gained
HPLC Crude & Purified Product AnalysisPurity profile, detection of deletion/truncated sequences.[9]
Mass Spectrometry (MS) Crude & Purified Product AnalysisConfirms mass of the target peptide and identifies impurities by their molecular weight.[9]
UV-Vis Spectroscopy In-solution AnalysisCan detect aggregation via increased light scattering or turbidity.[17][18]
Fluorescence Spectroscopy In-solution AnalysisSensitive method to detect early stages of aggregation and conformational changes.[17][19]
Size Exclusion Chromatography (SEC) Purified Product AnalysisSeparates monomers from dimers and higher-order aggregates to quantify aggregation state.[18]
Dynamic Light Scattering (DLS) In-solution AnalysisMeasures the size distribution of particles in solution, directly detecting aggregates.

References

Technical Support Center: Catalyst Selection for Efficient Ring-Closing Metathesis of Olefin-Bearing Amino Acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to Ring-Closing Metathesis (RCM) of olefin-bearing amino acids and peptides. This guide is designed for researchers, scientists, and drug development professionals who are leveraging this powerful cyclization strategy. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying principles and field-proven insights to help you navigate the complexities of catalyst selection and reaction optimization. Here, we will dissect common challenges, troubleshoot failed experiments, and provide a clear path to achieving high-yield, selective cyclizations.

The Challenge: Why RCM on Amino Acids is Not Always Straightforward

Ring-Closing Metathesis (RCM) is a cornerstone of modern synthetic chemistry, enabling the formation of cyclic structures through the intramolecular reaction of two alkene moieties.[1] In peptide science, RCM is invaluable for creating constrained cyclic peptides and peptidomimetics with enhanced metabolic stability, receptor affinity, and cell permeability.[2] However, the very functional groups that make amino acids the building blocks of life—amines, carboxylic acids, and various side-chain functionalities—can pose significant challenges. These polar groups can chelate to the ruthenium catalyst, leading to deactivation and reduced efficiency.[2] Furthermore, the inherent conformational flexibility of linear peptides can hinder the pre-organization required for efficient intramolecular cyclization.

This guide will address these challenges head-on, providing a structured approach to catalyst selection and a robust framework for troubleshooting.

Catalyst Selection: A Guided Approach

The success of an RCM reaction hinges on the choice of catalyst. The evolution of ruthenium-based catalysts, from Grubbs' first-generation to the more robust second- and third-generation systems, including the Hoveyda-Grubbs catalysts, has broadened the scope of RCM to include complex, functionalized molecules like peptides.[3]

The Catalyst Toolkit: An Overview

Modern RCM primarily relies on a handful of highly effective ruthenium precatalysts. Each has distinct characteristics regarding activity, stability, and functional group tolerance.

Catalyst NameCommon AbbreviationKey CharacteristicsBest For...
Grubbs Catalyst®, 1st Generation G-IHigh functional group tolerance for its time, but lower activity compared to newer generations.Simple, sterically unhindered dienes. Less common now for complex peptide work.[3]
Grubbs Catalyst®, 2nd Generation G-IIFeatures an N-heterocyclic carbene (NHC) ligand, offering significantly higher activity and stability.A wide range of substrates, including more sterically demanding and electron-deficient olefins. A common workhorse for peptide RCM.[3]
Hoveyda-Grubbs Catalyst, 2nd Generation HG-IIFeatures a chelating isopropoxybenzylidene ligand, providing enhanced stability and lower initiation rates. Often allows for easier purification.[2][3]Reactions requiring higher temperatures, substrates with coordinating groups, and applications where catalyst recovery is desired.[4][5]
Z-Selective Catalysts (e.g., Grubbs, Hoveyda-type with cyclometalated Ru centers) -Designed to favor the formation of the less thermodynamically stable Z-alkene through steric and electronic control.Applications where specific cis (Z) olefin geometry is critical for biological activity or structural studies.[6]
Decision Workflow for Catalyst Selection

To streamline your catalyst selection process, consider the following decision tree, which accounts for key substrate properties and desired reaction outcomes.

CatalystSelection cluster_legend Legend key1 Start/End key2 Decision Point key3 Recommendation Start Start: Substrate Analysis Sterics Is the substrate sterically hindered? Start->Sterics Selectivity Is Z-selectivity required? Sterics->Selectivity No G_II_HighLoad Use G-II at higher loading or consider HG-II Sterics->G_II_HighLoad  Yes   Coordinating Does the substrate have strong coordinating groups (e.g., unprotected thioethers)? Selectivity->Coordinating No Z_Selective Use a Z-Selective Catalyst Selectivity->Z_Selective Yes Stability Does the reaction require high temperature (> 60°C)? Coordinating->Stability No HG_II Use Hoveyda-Grubbs II (HG-II) (Enhanced Stability) Coordinating->HG_II Yes G_II Start with Grubbs II (G-II) (General Purpose, High Activity) Stability->G_II No HG_II_Stable Use Hoveyda-Grubbs II (HG-II) (Superior Thermal Stability) Stability->HG_II_Stable Yes

Caption: A decision tree for initial RCM catalyst selection.

Troubleshooting Guide: From Failed Reactions to High Yields

This section addresses the most common issues encountered during the RCM of olefin-bearing amino acids in a practical question-and-answer format.

Q1: My RCM reaction shows low or no conversion to the desired cyclic product. What are the likely causes and solutions?

A1: This is the most frequent problem and can stem from several sources. Let's break them down.

  • Cause 1: Catalyst Deactivation. Ruthenium catalysts are sensitive to impurities and certain functional groups.

    • Diagnosis: The reaction mixture may turn from its characteristic brown/green color to black, indicating the formation of inactive ruthenium species.

    • Solution:

      • Solvent Purity: Ensure you are using high-purity, degassed solvents. Dichloromethane (CH₂Cl₂) is the most common solvent, but toluene can also be used, especially for larger-scale reactions.[3] Avoid solvents like DMF, which can coordinate to the metal center and inhibit catalysis, especially at elevated temperatures.[7] If a co-solvent is needed for solubility, use it sparingly.[3]

      • Substrate Purity: Remove any impurities from your linear peptide, particularly those with free thiols or other strongly coordinating groups.

      • Atmosphere: Run the reaction under an inert atmosphere (Nitrogen or Argon) to prevent oxidation. Bubbling the inert gas through the reaction mixture can also help drive off the ethylene byproduct, pushing the equilibrium toward the product.[8]

  • Cause 2: Substrate-Related Issues. The structure of your peptide can inhibit cyclization.

    • Diagnosis: If the catalyst appears active but conversion stalls, the issue is likely with the substrate.

    • Solution:

      • Steric Hindrance: Highly substituted olefins or bulky protecting groups near the reacting alkenes can prevent the catalyst from accessing the double bonds. If possible, consider using less bulky protecting groups or redesigning the linear precursor.

      • Chelation: Unprotected side chains (e.g., Cysteine, Methionine, Histidine) or even the peptide backbone itself can chelate to the ruthenium center, sequestering the catalyst.[2] While G-II and HG-II are tolerant of many groups, protection is sometimes necessary. HG-II is often more resilient to coordinating functional groups than G-II.[9]

      • Conformational Rigidity: The linear peptide may exist in a conformation unfavorable for cyclization. To overcome this, you can try:

        • Microwave Irradiation: Microwave heating can accelerate the reaction and overcome kinetic barriers, often leading to higher yields in shorter times, even with lower catalyst loadings.[3][10]

        • Higher Dilution: The reaction must be run at high dilution (typically 0.001–0.005 M) to favor intramolecular RCM over intermolecular oligomerization.[3]

Q2: I'm observing significant amounts of side products, such as isomerized alkenes or desallyl compounds. How can I suppress these reactions?

A2: These side reactions are typically caused by the formation of a reactive ruthenium-hydride species, which can migrate along the carbon chain.[1]

  • Diagnosis: Analysis by HPLC-MS or NMR will show products with the double bond in a different position or the complete loss of an allyl group.[2] This is particularly common with substrates containing aryl-allyl groups.[2]

  • Solution:

    • Lower the Temperature: Ruthenium-hydride formation and subsequent isomerization are often more pronounced at higher temperatures. Running the reaction at a lower temperature (e.g., 40°C instead of 60°C) can significantly suppress these side reactions, especially when using the G-II catalyst.[2] The HG-II catalyst often shows better thermal stability and less propensity for isomerization even at higher temperatures.[2]

    • Use Additives: Several additives can act as hydride scavengers or suppress isomerization.

      • 1,4-Benzoquinone: A known isomerization suppressant, but it can also slightly decrease the rate of the desired RCM reaction.[2]

      • Phenol: Has been shown to suppress desallyl side product formation and can sometimes increase the rate of metathesis.[2]

      • Copper(I) Halides (e.g., CuI): Effective at retarding ruthenium hydride formation, but can be difficult to remove during purification.[2]

Q3: My cyclic product is an inseparable mixture of E/Z isomers. How can I control the stereochemistry of the newly formed double bond?

A3: Most standard RCM catalysts (G-II, HG-II) provide the thermodynamically more stable E-isomer as the major product, but selectivity can be poor depending on ring strain and substrate.[11]

  • Diagnosis: NMR spectroscopy (specifically the coupling constants of the vinylic protons) and chromatographic analysis will reveal the ratio of isomers.

  • Solution:

    • Substrate Control: The conformation of the peptide backbone can influence selectivity. Incorporating turn-inducing residues (like Proline or Aib) can pre-organize the substrate for a more selective cyclization.[6] Constraining the side chains of the olefin-bearing amino acids themselves can also dramatically improve E-selectivity.[12]

    • Catalyst Control: For applications where the Z-isomer is desired, specialized catalysts are required. Cyclometalated ruthenium catalysts have been developed that show excellent Z-selectivity (>90%) in peptide RCM.[6] Note that the activity of these catalysts can be highly dependent on the amino acid side chains.[6]

Q4: I am concerned about epimerization at the α-carbon of my amino acids during the reaction. Is this a valid concern?

A4: Epimerization (the change in configuration at a single stereocenter) is a critical concern in peptide chemistry, as it can drastically alter biological activity.[13]

  • Diagnosis: This can be difficult to detect without chiral chromatography. If your final product shows unexpected biological data or a doubled peak in a chiral HPLC analysis, epimerization may have occurred.

  • Solution:

    • Mechanism: Epimerization during RCM is not typically caused by the catalyst itself but can be induced by the reaction conditions, particularly if basic or strongly acidic functionalities are exposed. The primary risk in peptide synthesis occurs during the coupling step via an oxazolone intermediate, especially with highly activating coupling reagents.[14]

    • Mitigation: Standard RCM conditions (neutral pH, moderate temperatures) are generally mild and pose a low risk for epimerization of the α-carbon. The key is to ensure that the protecting groups on the N- and C-termini are stable throughout the RCM process. Avoid harsh basic or acidic conditions during the RCM step. If you suspect epimerization, it is more likely to have occurred during the synthesis of the linear precursor than during the metathesis reaction itself.

Frequently Asked Questions (FAQs)

  • What is the optimal catalyst loading?

    • Typical catalyst loadings range from 5 to 20 mol%.[3] For difficult cyclizations, loadings as high as 40-50 mol% have been reported, but this increases cost and potential for side reactions.[2][10] It is always best to start with a lower loading (e.g., 10 mol%) and increase if necessary. Microwave-assisted RCM can often achieve quantitative conversion with lower catalyst loadings (5-10 mol%).[10]

  • Which solvent is best?

    • Dichloromethane (CH₂Cl₂) is the most widely used solvent due to its ability to dissolve most peptides and its high compatibility with ruthenium catalysts.[3] For reactions requiring higher temperatures, 1,2-dichloroethane (DCE) or dichlorobenzene can be used.[3][15] Toluene is a more environmentally friendly alternative that has been used in large-scale applications.[3]

  • How do I choose the right protecting groups?

    • The α-amino group is typically protected with Fmoc or Boc during solid-phase peptide synthesis (SPPS).[16] It's crucial that these, along with any side-chain protecting groups, are stable to the RCM conditions. Carbamate protecting groups like Boc, Fmoc, and Cbz are generally very stable during metathesis.[17][18][19] Carboxylic acids should be protected as esters or remain attached to the resin during on-resin RCM.

  • Should I perform RCM on-resin or in solution?

    • On-resin RCM is often preferred as it simplifies purification; the catalyst and byproducts can be washed away from the resin-bound peptide.[2] The solid support also promotes "pseudo-dilution," which favors the desired intramolecular cyclization.[2]

    • Solution-phase RCM is necessary if the peptide is not synthesized on a solid support. It requires strict adherence to high dilution conditions to prevent intermolecular reactions.

Standard Operating Protocols

Protocol: On-Resin RCM of a Dipeptide

This protocol is a general guideline for the cyclization of a resin-bound peptide containing two olefinic amino acid residues.

  • Resin Preparation: Swell the peptidyl-resin (approx. 25 µmol scale) in a fritted reaction vessel with dichloromethane (DCM, 5 mL) for 30 minutes.

  • Solvent Exchange: Drain the DCM and wash the resin three times with 1,2-dichloroethane (DCE, 5 mL).

  • Catalyst Solution Preparation: In a separate vial, dissolve the Grubbs II or Hoveyda-Grubbs II catalyst (10 mol% relative to resin loading, e.g., 2.5 µmol) in DCE to make a ~10 mM solution (e.g., ~0.25 mL). This should be done under an inert atmosphere.

  • Degassing: Degas the catalyst solution by bubbling argon or nitrogen through it for 5-10 minutes.

  • Reaction Initiation: Add the catalyst solution to the swollen resin. Add additional degassed DCE to achieve the desired final concentration (typically 1-5 mM).

  • Reaction: Gently agitate the mixture under a positive pressure of nitrogen or argon at the desired temperature (e.g., 40-60 °C) for 2-4 hours.[20] For difficult cyclizations, a second addition of catalyst after 2 hours may be beneficial.[15]

  • Monitoring: To monitor the reaction, a small sample of beads can be removed, washed, and the peptide cleaved. The cleaved product is then analyzed by HPLC-MS. The cyclic product typically elutes earlier than the linear precursor.[20]

  • Work-up: Once the reaction is complete, drain the catalyst solution and wash the resin extensively with DCM (5x), DMF (3x), and finally DCM (5x) to remove all traces of the catalyst. The resin is now ready for cleavage or further modification.

Visualization: The RCM Catalytic Cycle

The generally accepted mechanism for olefin metathesis, proposed by Chauvin, proceeds through a series of [2+2] cycloadditions and cycloreversions involving a metallacyclobutane intermediate.

Caption: The Chauvin mechanism for Ring-Closing Metathesis.

References

Technical Support Center: Strategies to Suppress Desallyl Side Products in Peptide RCM

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for Ring-Closing Metathesis (RCM) in peptide synthesis. As Senior Application Scientists, we understand that while RCM is a powerful tool for creating cyclic peptides with enhanced stability and conformational rigidity, its application can be hindered by side reactions.[1] A particularly persistent issue, especially when using residues like Tyrosine(O-allyl), is the formation of desallyl side products, which severely limits the yield of the desired cyclic peptide.[1][2][3]

This guide provides in-depth, field-proven insights and troubleshooting strategies to help you understand, diagnose, and suppress the formation of these unwanted byproducts in your experiments.

Frequently Asked Questions: Understanding the Problem

Q1: What exactly are desallyl side products in the context of peptide RCM?

Desallyl side products are derivatives of your target peptide that have lost one or more of their allyl groups. For instance, if you are performing an RCM reaction on a peptide containing two Tyrosine(O-allyl) residues, you might observe the formation of mono-desallyl (one Tyr-OH) and bis-desallyl (two Tyr-OH) species in your reaction mixture alongside your desired cyclic product.[1] This side reaction directly consumes your starting material, preventing it from cyclizing.

Q2: What is the underlying mechanism that leads to the formation of desallyl byproducts?

The formation of desallyl products is not a direct result of the primary catalytic metathesis cycle. Instead, it is a consequence of a competing side reaction: olefin isomerization .[1][4]

The process occurs in two main steps:

  • Isomerization : Catalyst degradation products, particularly ruthenium hydride species (Ru-H), catalyze the migration of the double bond within the allyl group.[1][4] In the case of an O-allyl group, this isomerization converts the allyl ether into a more reactive vinyl ether.

  • Cleavage : The resulting vinyl ether is unstable and readily undergoes cleavage, releasing the allyl group (as propionaldehyde) and reverting the amino acid residue to its unprotected form (e.g., a free phenol in the case of Tyrosine).

This pathway is especially problematic for substrates where the allyl group is attached to a heteroatom, such as the oxygen in Tyr(O-allyl), as these are known to be prone to isomerization.[1]

Caption: Mechanism of Desallyl Side Product Formation.

Troubleshooting Guide: From Diagnosis to Solution

This section addresses common issues encountered during peptide RCM and provides actionable solutions grounded in mechanistic understanding.

Issue 1: My reaction produces a high percentage (>30%) of desallyl byproduct. What is the first parameter I should investigate?

Answer: Reaction Temperature.

Causality: The formation of ruthenium hydride species responsible for isomerization is often linked to the thermal degradation of the metathesis catalyst.[1][4] Elevated temperatures, while sometimes used to drive sluggish reactions, can accelerate this degradation, leading to a significant increase in desallyl byproducts.

Troubleshooting Steps:

  • Reduce Temperature: If you are running the reaction at elevated temperatures (e.g., 60°C or higher), immediately reduce it. A temperature of 40°C has been shown to be a sweet spot, significantly suppressing desallyl formation while maintaining reasonable catalytic activity.[1]

  • Monitor Reaction Progress: At a lower temperature, the reaction may proceed more slowly. Monitor the reaction over a longer period (e.g., 48 hours) to ensure it reaches completion. The goal is to find a balance where the rate of the desired RCM reaction outpaces the rate of catalyst degradation and isomerization.

Issue 2: I've lowered the temperature to 40°C, which helped, but the RCM reaction is now too slow or incomplete. What should I try next?

Answer: Evaluate Your Catalyst Choice and Consider Using an Additive.

Causality: Different ruthenium catalysts exhibit varying levels of stability and activity. Furthermore, certain additives can selectively inhibit the isomerization pathway without significantly compromising the primary metathesis cycle. The choice of additive can be dependent on the catalyst used.

Troubleshooting Steps:

  • Catalyst Selection: The most common catalysts for peptide RCM are the second-generation Grubbs (G II) and Hoveyda-Grubbs (HG II) catalysts. HG II is often more stable but may require higher temperatures. If using G II, which is highly active but can degrade more quickly, pairing it with an additive is highly recommended.[1]

  • Introduce an Isomerization Suppressant (Additive):

    • Phenol: The addition of phenol has been shown to be highly effective at enhancing the yield of the desired RCM product, particularly when using the Grubbs II catalyst .[1] It is thought to suppress the formation or activity of the detrimental Ru-H species. Interestingly, phenol can have a negative effect on the Hoveyda-Grubbs II catalyst, so its use should be tailored to the catalyst.[1]

    • 1,4-Benzoquinone: This is a well-known additive for suppressing olefin isomerization in various metathesis reactions.[5][6][7] It works by quenching the hydride species.[4] However, a significant drawback is that it can also suppress the activity of the RCM catalyst itself, potentially slowing down your desired reaction.[1] Careful optimization of its concentration is required.

Troubleshooting_Workflow Start High Desallyl Byproduct Observed Step1 Reduce Reaction Temperature to 40°C Start->Step1 Check1 Is RCM yield satisfactory? Step1->Check1 Step2 Introduce Additive (e.g., Phenol with Grubbs II) Check1->Step2 No (Slow/Incomplete) End_Success Optimized Protocol Check1->End_Success Yes Check2 Isomerization Suppressed? Step2->Check2 Check2->End_Success Yes End_Fail Re-evaluate Catalyst/Solvent Check2->End_Fail No

Caption: Troubleshooting Workflow for Desallyl Suppression.

Issue 3: How does my choice of solvent impact the formation of desallyl side products?

Answer: Solvent choice is critical for both resin solvation and catalyst stability.

Causality: For solid-phase peptide synthesis (SPPS), the solvent must effectively swell the resin support to ensure reagents can access the reactive sites.[8][9] Additionally, some solvents can interact with and accelerate the decomposition of the ruthenium catalyst, exacerbating the isomerization problem.

Troubleshooting Steps:

  • Ensure Proper Solvation: Use solvents known to effectively solvate peptide resins, such as N,N-dimethylformamide (DMF) or N-methylpyrrolidone (NMP).[8] Inadequate solvation can hinder the desired intramolecular RCM reaction, giving more time for side reactions to occur. A common solvent system for on-resin peptide RCM is a mixture of dichloromethane (DCM) and DMF.[1]

  • Avoid Lewis Basic Solvents: Solvents with strong Lewis basicity, such as dimethoxyethane (DME) or tetrahydrofuran (THF), have been shown to promote the decomposition of Grubbs-type catalysts, which can lead to increased isomerization.[4] It is generally advisable to avoid these solvents in RCM reactions unless specifically validated for your system.

Data Summary: Impact of Reaction Conditions

The following table summarizes experimental data from a study on a model dipeptide [Fmoc-Tyr(All)-Tyr(All)] to illustrate the effects of different parameters on RCM yield versus desallyl formation.[1]

EntryCatalystTemperature (°C)Additive (10 equiv)RCM Product Yield (%)Total Desallyl Yield (%)
1G II60None< 15> 80
2G II40None~ 40~ 30
3G II401,4-Benzoquinone~ 20< 10
4G II40Phenol ~ 80 < 10
5HG II40None~ 80< 10
6HG II40Phenol~ 50~ 15

Data adapted from Gisemba, S. A., & Aldrich, J. V. (2020). J. Org. Chem.[1][2][10]

Key Takeaway: The data clearly demonstrates that high temperature (Entry 1) is highly detrimental. At a lower temperature of 40°C, the addition of phenol with the Grubbs II catalyst (Entry 4) or the use of the Hoveyda-Grubbs II catalyst without an additive (Entry 5) provides the optimal conditions for maximizing RCM product yield while suppressing desallyl side products.

Experimental Protocols

Optimized General Procedure for On-Resin Peptide RCM

This protocol is designed for solid-phase synthesis and incorporates the key findings for suppressing desallyl byproducts.

Materials:

  • Resin-bound peptide containing at least two alkene-bearing residues (e.g., Tyr(O-allyl)).

  • Second-generation Grubbs (G II) or Hoveyda-Grubbs (HG II) catalyst.

  • Anhydrous dichloromethane (DCM).

  • N,N-dimethylformamide (DMF).

  • Additive (e.g., Phenol), if required.

  • Nitrogen or Argon source for inert atmosphere.

Procedure:

  • Resin Preparation: Swell the peptide-bound resin in DCM for at least 30 minutes in the reaction vessel.

  • Catalyst Solution Preparation: In a separate vial under an inert atmosphere, dissolve the RCM catalyst (e.g., Grubbs II, 15-25 mol% relative to peptide loading) in DCM.

  • Additive Addition (If using Grubbs II): If using the Grubbs II catalyst, add the additive (e.g., Phenol, 10 equivalents) to the reaction vessel containing the swollen resin.

  • Initiate Reaction: Add the prepared catalyst solution to the reaction vessel. If required, add DMF to achieve the desired solvent ratio (e.g., DCM/DMF 4:1).

  • Reaction Conditions: Seal the vessel under a positive pressure of nitrogen or argon. Place the reaction mixture in a shaker or stirrer heated to 40°C .

  • Reaction Monitoring: Allow the reaction to proceed for 24-48 hours. Progress can be monitored by cleaving a small sample of resin and analyzing the product mixture by HPLC and Mass Spectrometry.

  • Post-Reaction Wash: Once the reaction is complete, filter the reaction mixture and thoroughly wash the resin to remove the catalyst and soluble byproducts. A typical wash sequence is:

    • DCM (3x)

    • DMF (3x)

    • Methanol (3x)

    • DCM (3x)

  • Downstream Processing: The resin can now be dried for storage or carried forward for deprotection and cleavage of the final cyclic peptide.

References

Technical Support Center: Improving the Solubility of Stapled Peptides for Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the common challenge of poor solubility of stapled peptides in biological assays. As you navigate the complexities of these promising therapeutics, this resource aims to provide scientifically grounded, actionable solutions to ensure the reliability and reproducibility of your experiments.

Introduction: The Solubility Challenge with Stapled Peptides

Stapled peptides are a promising class of therapeutics designed to mimic α-helical structures, enabling them to modulate challenging intracellular protein-protein interactions (PPIs).[1][2][3] The "staple," typically a hydrocarbon linkage, locks the peptide into its bioactive conformation, enhancing proteolytic resistance and cell permeability.[1][4][5] However, the very feature that confers these advantages—the hydrophobic staple—often leads to poor aqueous solubility.[6]

This inherent hydrophobicity can cause peptides to aggregate, leading to inaccurate concentration measurements, reduced biological activity, and confounding results in your assays.[7][8] This guide is structured to help you systematically troubleshoot and overcome these solubility hurdles.

Troubleshooting Guide: Common Solubility Issues and Solutions

This section addresses specific problems you might encounter during your experiments in a question-and-answer format, providing explanations and step-by-step solutions.

Question 1: My stapled peptide won't dissolve in my standard aqueous assay buffer (e.g., PBS, Tris). What should I do first?

Underlying Cause: The high hydrophobicity of the all-hydrocarbon staple and non-polar amino acid side chains can make direct dissolution in aqueous buffers challenging.[6][9] The peptide may be precipitating out of solution or forming insoluble aggregates.

Solutions:

  • Initial Dissolution in an Organic Solvent: The recommended first step is to dissolve the lyophilized peptide in a minimal amount of an organic solvent before diluting it into your aqueous buffer.[9][10]

    • Recommended Solvents: Dimethyl sulfoxide (DMSO) is the most common and effective choice.[9][10] Other options include dimethylformamide (DMF) or acetonitrile.[11][12]

    • Workflow:

      • Add a small volume of 100% DMSO to your lyophilized peptide to create a high-concentration stock solution (e.g., 10-20 mM).

      • Vortex gently or sonicate briefly to ensure complete dissolution.

      • Perform serial dilutions of this stock solution into your final aqueous assay buffer. It is crucial to add the peptide stock to the buffer and not the other way around to avoid precipitation.

  • Systematic Solvent Screening: If DMSO is not compatible with your assay or does not provide sufficient solubility, a systematic screen of different solvents is warranted.[13][14]

    • Alternative Solvents: Consider solvents like hexafluoroisopropanol (HFIP) or trifluoroethanol (TFE), which can disrupt peptide aggregation.[12][15]

    • Protocol: Prepare small aliquots of your peptide and test their solubility in a panel of solvents to identify the most effective one.

Question 2: My peptide dissolves in DMSO, but it precipitates when I dilute it into my aqueous buffer. How can I prevent this?

Underlying Cause: This is a common issue known as "salting out," where the peptide is less soluble in the final buffer composition than in the initial organic solvent. The final concentration of the organic solvent in your assay may also be a critical factor.

Solutions:

  • Optimize the Final Organic Solvent Concentration: Many biological assays can tolerate a certain percentage of DMSO (typically <1%). Determine the maximum tolerable DMSO concentration for your assay and ensure your final dilution does not exceed this.

  • Buffer Optimization: The composition of your aqueous buffer can significantly impact peptide solubility.[16]

    • pH Adjustment: The net charge of your peptide is pH-dependent. Adjusting the pH of your buffer away from the peptide's isoelectric point (pI) can increase solubility by enhancing electrostatic repulsion between peptide molecules.[17]

    • Ionic Strength: Modifying the salt concentration (e.g., NaCl) can also influence solubility, though the effect can be peptide-specific. A systematic titration of salt concentration is recommended.[8]

  • Incorporate Co-solvents and Excipients: Certain additives can help maintain peptide solubility in aqueous solutions.[17][18]

    • Glycerol/Sugars: Adding 5-10% glycerol or sugars like sucrose can act as stabilizing agents.

    • Surfactants: Low concentrations of non-ionic surfactants (e.g., Tween-20, Triton X-100) can prevent aggregation.[15]

    • Cyclodextrins: These can encapsulate hydrophobic moieties, increasing their apparent solubility.[19]

Question 3: I've tried different solvents and buffers, but my peptide still shows low solubility and gives inconsistent results. What other strategies can I employ?

Underlying Cause: If formulation-based approaches are insufficient, the issue may be intrinsic to the peptide's sequence and structure. In such cases, chemical or sequence-based modifications may be necessary.

Solutions:

  • Sequence Modification:

    • Introduce Charged Residues: Strategically replacing non-critical hydrophobic residues with charged (e.g., Lys, Arg, Asp, Glu) or polar residues can significantly improve solubility.[7][17] Care must be taken not to disrupt the binding interface with the target protein.[1]

    • Staple Position Scanning: The position of the hydrocarbon staple can influence the overall hydrophobicity and solubility. Systematically moving the staple to different positions (e.g., i, i+4 vs. i, i+7) can yield variants with improved properties.[10]

  • Solubility-Enhancing Tags:

    • Peptide/Protein Tags: Fusing a highly soluble peptide or protein tag to the N- or C-terminus can enhance the overall solubility of the construct.[20][21][22] Examples include Maltose Binding Protein (MBP) and Glutathione-S-transferase (GST).[23][24]

    • PEGylation: The covalent attachment of polyethylene glycol (PEG) chains is a well-established method to increase the hydrophilicity and solubility of peptides.[25][26]

  • Alternative Stapling Chemistries:

    • While all-hydrocarbon staples are common, other stapling chemistries can introduce more hydrophilic character. For example, lactam or triazole-based staples may offer improved solubility profiles.[27]

FAQs: Understanding and Improving Stapled Peptide Solubility

Q1: How does the amino acid sequence of a stapled peptide affect its solubility? The amino acid sequence is a primary determinant of solubility. A high content of hydrophobic residues (e.g., Val, Leu, Ile, Phe, Trp) will decrease aqueous solubility.[11] Conversely, a higher proportion of charged (Lys, Arg, Asp, Glu) and polar (Ser, Thr, Gln, Asn) residues will generally improve solubility.[17] The spatial arrangement of these residues on the α-helix is also crucial; a peptide with distinct hydrophobic and hydrophilic faces will have amphipathic properties that influence its interaction with solvents and cell membranes.[3]

Q2: Can the type of staple used impact the solubility of the peptide? Yes, the chemical nature of the staple itself is a key factor. The classic all-hydrocarbon staple is inherently non-polar and contributes significantly to the overall hydrophobicity of the peptide.[6] Alternative stapling strategies, such as those forming lactam bridges or using click chemistry to create triazoles, can introduce more polar atoms (oxygen and nitrogen) into the cross-linker, potentially improving aqueous solubility.[27] Introducing hydrophilic groups into the staple, such as sulfonic acid groups on an azobenzene linker, can also enhance water solubility.[28]

Q3: What analytical techniques can I use to assess the solubility of my stapled peptide? Several methods can be employed to quantify peptide solubility:

  • Turbidity Solubility Assay (TSA): This is a quick and straightforward method that measures the cloudiness of a solution as the peptide concentration increases.[11][13] The point at which turbidity appears indicates the saturation concentration.

  • UV-Visible Spectroscopy: For peptides containing aromatic residues (Trp, Tyr, Phe), their concentration in the soluble fraction after centrifugation can be determined by measuring absorbance at 280 nm.[29]

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC can be used to accurately quantify the amount of peptide remaining in solution after equilibration and centrifugation.[30] This method is particularly useful for separating soluble peptide from aggregates.

  • Amino Acid Analysis (AAA): This is a highly accurate method for determining peptide concentration by hydrolyzing the peptide and quantifying the constituent amino acids.[29]

Q4: How can I balance improving solubility with maintaining cell permeability? This is a critical challenge in stapled peptide design.[2][7] While increasing charge and polarity enhances solubility, excessive hydrophilicity can hinder the peptide's ability to cross the hydrophobic lipid bilayer of cell membranes. The key is to achieve a balance. Strategies include:

  • Amphipathic Design: Create peptides with a clear separation of polar and non-polar residues, allowing for interaction with both aqueous environments and lipid membranes.[7]

  • Cationic Residues: The inclusion of positively charged residues like arginine and lysine has been shown to enhance cell uptake, potentially through interactions with negatively charged components of the cell membrane.[28]

  • Pro-drug Approaches: Temporarily masking charged groups with cleavable moieties can increase hydrophobicity for cell entry, with subsequent intracellular cleavage restoring the active, charged peptide.

Experimental Protocols & Data Presentation

Protocol 1: Systematic Solubility Assessment

This protocol outlines a method for systematically testing the solubility of a stapled peptide in various solvents and buffers.

Materials:

  • Lyophilized stapled peptide

  • Solvents: DMSO, DMF, Acetonitrile, Water

  • Buffers: PBS (pH 7.4), Tris-HCl (pH 7.4, 8.0), Sodium Acetate (pH 5.0)

  • Microcentrifuge tubes

  • Spectrophotometer or HPLC system

Procedure:

  • Prepare 10 mM stock solutions of the peptide in each of the organic solvents (DMSO, DMF, Acetonitrile).

  • Create a series of dilutions of each stock solution into the different aqueous buffers to achieve final peptide concentrations ranging from 1 µM to 500 µM.

  • Incubate the solutions at room temperature for 1 hour.

  • Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 15 minutes to pellet any insoluble material.

  • Carefully collect the supernatant.

  • Quantify the concentration of the peptide in the supernatant using UV-Vis spectroscopy (at 280 nm) or analytical HPLC.

  • The highest concentration that remains in solution without precipitation is considered the solubility limit under those conditions.

Table 1: Example Solubility Data for a Stapled Peptide
Buffer SystemCo-solvent (1% final)Max. Soluble Concentration (µM)
PBS, pH 7.4None< 10
PBS, pH 7.4DMSO150
Tris-HCl, pH 8.0DMSO250
Sodium Acetate, pH 5.0DMSO80
PBS, pH 7.4Acetonitrile120

Visualizing the Workflow

Diagram 1: Troubleshooting Workflow for Stapled Peptide Solubility

G start Start: Peptide Solubility Issue dissolve_dmso Attempt Dissolution in 100% DMSO start->dissolve_dmso dilute_buffer Dilute into Aqueous Buffer dissolve_dmso->dilute_buffer check_precipitate Precipitation? dilute_buffer->check_precipitate success Success: Peptide is Soluble check_precipitate->success No optimize_buffer Optimize Buffer (pH, Ionic Strength) check_precipitate->optimize_buffer Yes add_excipients Add Excipients (Glycerol, Surfactants) optimize_buffer->add_excipients reassess Re-assess Solubility add_excipients->reassess reassess->success No modify_peptide Modify Peptide (Sequence, Staple, Tags) reassess->modify_peptide Yes fail Persistent Issue: Re-design Peptide modify_peptide->fail

Caption: A stepwise guide to troubleshooting poor stapled peptide solubility.

Diagram 2: Strategies to Enhance Stapled Peptide Solubility

G cluster_formulation Formulation Strategies cluster_modification Chemical Modification center Improved Solubility buffer_opt Buffer Optimization (pH, Ionic Strength) buffer_opt->center cosolvents Co-solvents (DMSO, Glycerol) cosolvents->center excipients Excipients (Surfactants, Cyclodextrins) excipients->center seq_mod Sequence Modification (Add Charged Residues) seq_mod->center sol_tags Solubility Tags (PEG, Protein Tags) sol_tags->center staple_chem Alternative Staples (Lactam, Triazole) staple_chem->center

Caption: Key approaches for improving the solubility of stapled peptides.

References

Technical Support Center: Solid-Phase Peptide Synthesis (SPPS) of Sterically Hindered Amino Acids

Author: BenchChem Technical Support Team. Date: January 2026

Topic: Addressing Incomplete Coupling in SPPS of (S)-2-Amino-2-methylhept-6-enoic Acid

Audience: Researchers, scientists, and drug development professionals.

This technical support guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the challenges associated with the solid-phase peptide synthesis (SPPS) of peptides containing the sterically hindered, non-canonical amino acid this compound. As a Senior Application Scientist, this guide is structured to provide not just protocols, but the underlying scientific reasoning to empower you to make informed decisions during your synthesis.

Frequently Asked Questions (FAQs)

Q1: Why is this compound considered a "difficult" amino acid to couple in SPPS?

The primary challenge arises from the steric hindrance caused by the presence of a methyl group on the α-carbon, in addition to the standard amino acid side chain. This α,α-disubstitution shields the α-amino group, making it less accessible for the incoming activated carboxyl group of the next amino acid in the sequence. This can lead to slower reaction kinetics and incomplete coupling, resulting in deletion sequences and lower purity of the final peptide.[1][2][3]

Q2: I'm seeing a positive Kaiser test after my coupling step with this compound. What does this mean?

A positive Kaiser test, which results in a characteristic dark blue color, indicates the presence of free primary amines on the resin.[4][5] In this context, it signifies that the coupling reaction has not gone to completion, and there are still unreacted amino groups of the this compound residue.

Q3: Can I use standard coupling reagents like DCC/HOBt for this amino acid?

While carbodiimides like DCC (N,N'-dicyclohexylcarbodiimide) in the presence of HOBt (Hydroxybenzotriazole) are workhorses in SPPS, they are often inefficient for coupling sterically hindered amino acids.[2] More potent activating agents are generally required to overcome the steric barrier and achieve high coupling efficiency.

Q4: What is "double coupling," and should I consider it?

Double coupling is the process of repeating the coupling step with a fresh solution of the activated amino acid immediately after the first coupling.[1][6] This is a highly recommended strategy for difficult couplings, as it provides a second opportunity for the reaction to go to completion and drive the equilibrium towards the desired product.

Q5: What is "capping," and when should I use it?

Capping is the intentional blockage of any unreacted amino groups after a coupling step, typically using acetic anhydride.[4][6] If, after a second coupling, a monitoring test still indicates the presence of unreacted amines, capping is crucial. This prevents these unreacted sites from participating in subsequent coupling steps, which would lead to the formation of deletion peptide impurities.[4]

Troubleshooting Guide: Incomplete Coupling of this compound

This section provides a systematic, question-and-answer-based approach to troubleshoot and resolve incomplete coupling issues.

Observation: Positive Kaiser Test After a Single Coupling

Question: My Kaiser test is blue after a single coupling of the amino acid following this compound. What is my first course of action?

Answer: A positive Kaiser test after a single coupling is not unexpected for this sterically hindered residue. Your immediate next step should be to perform a second, or "double," coupling.

dot

Troubleshooting_Step1 Start Positive Kaiser Test (Single Coupling) Action1 Perform Double Coupling (Fresh Reagents) Start->Action1 Immediate Action Check1 Re-run Kaiser Test Action1->Check1 Success Negative Kaiser Test: Proceed to Deprotection Check1->Success Negative Failure Positive Kaiser Test: Proceed to Advanced Troubleshooting Check1->Failure Positive

Caption: Initial troubleshooting workflow for a positive Kaiser test.

Observation: Positive Kaiser Test Persists After Double Coupling

Question: I've performed a double coupling, and the Kaiser test is still positive. What factors should I investigate now?

Answer: A persistent positive Kaiser test after double coupling indicates that more significant optimization of your coupling protocol is necessary. The key areas to focus on are the choice of coupling reagent, reaction solvent, and temperature.

The choice of coupling reagent is critical. For sterically demanding couplings, uronium/aminium or phosphonium salt-based reagents are generally more effective than carbodiimides.

Table 1: Recommended Coupling Reagents for Hindered Amino Acids

Reagent ClassExamplesKey AdvantagesReference
Uronium/Aminium Salts HATU, HBTU, HCTU, COMUHigh reactivity, fast reaction times. HATU and COMU are particularly effective for hindered couplings. COMU offers enhanced safety as it does not contain explosive benzotriazole derivatives.[1][7][8]
Phosphonium Salts PyBOP, PyAOPExcellent for hindered couplings, especially with N-methyl amino acids. PyAOP is highly effective.[8]

Recommendation: If you are currently using a less potent reagent (e.g., DIC/HOBt), switch to HATU or COMU. These reagents form highly reactive OAt or Oxyma active esters, respectively, which are more effective at acylating sterically hindered amines.

Proper solvation of the growing peptide chain and the resin is essential for efficient reactions.[9] Poor swelling or aggregation can significantly hinder coupling.

  • N,N-Dimethylformamide (DMF): A standard solvent, but can sometimes be less effective for aggregating sequences. Be aware that DMF can degrade over time to release dimethylamine, which can cause premature Fmoc removal.[9]

  • N-Methyl-2-pyrrolidone (NMP): Often superior to DMF in solvating peptide-resins and can improve coupling yields.[9]

  • Solvent Mixtures: In cases of severe aggregation, using a mixture of solvents can be beneficial. A 1:1 mixture of DMF:DCM or the inclusion of DMSO can disrupt secondary structures and improve solvation.[10][11] A "magic mixture" of DCM:DMF:NMP (1:1:1) has also been used for difficult sequences.[11]

Recommendation: If you are using DMF, consider switching to NMP. If issues persist, a trial with a DMF/DMSO mixture is a logical next step.

Increasing the reaction temperature can provide the necessary activation energy to overcome the steric barrier.

  • Microwave-Assisted SPPS: This is a highly effective technique for driving difficult couplings to completion quickly and efficiently.[3]

  • Conventional Heating: If a microwave synthesizer is not available, increasing the reaction temperature to 40-50°C can also improve coupling efficiency.

dot

Advanced_Troubleshooting Start Positive Kaiser Test (After Double Coupling) Step1 Step 1: Change Coupling Reagent (e.g., to HATU or COMU) Start->Step1 Step2 Step 2: Optimize Solvent (e.g., NMP or DMF/DMSO) Step1->Step2 If still positive Step3 Step 3: Increase Temperature (Microwave or Conventional Heat) Step2->Step3 If still positive Action_Cap Cap Unreacted Amines (Acetic Anhydride) Step3->Action_Cap If still positive End Proceed with Synthesis Action_Cap->End

Caption: Advanced troubleshooting decision tree.

Experimental Protocols

Protocol 1: Kaiser Test (Ninhydrin Test) for Primary Amines

This qualitative test is used to detect the presence of free primary amines on the resin.[4][5]

Reagents:

  • Solution A: 5 g ninhydrin in 100 mL ethanol.

  • Solution B: 80 g phenol in 20 mL ethanol.

  • Solution C: 2 mL of 0.001 M KCN diluted to 100 mL with pyridine.

Procedure:

  • Collect a small sample of resin beads (approx. 5-10 mg) in a small glass test tube.

  • Wash the resin beads thoroughly with DMF and then with ethanol to remove any residual reagents.

  • Add 2-3 drops of each Solution A, B, and C to the test tube.

  • Heat the test tube at 100°C for 5 minutes.

  • Observe the color of the beads and the solution.

Interpretation:

  • Dark Blue Beads/Solution: Positive result, indicating the presence of free primary amines (incomplete coupling).

  • Yellow/Colorless Beads/Solution: Negative result, indicating complete coupling.

Protocol 2: Double Coupling Procedure for a Hindered Amino Acid

This protocol outlines the steps for performing a double coupling using HATU.

Reagents & Materials:

  • Fmoc-protected amino acid (4 equivalents relative to resin loading)

  • HATU (3.9 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (8 equivalents)

  • SPPS-grade solvent (e.g., NMP)

  • SPPS reaction vessel with resin from the previous deprotection step.

Procedure:

First Coupling:

  • In a separate vial, dissolve the Fmoc-amino acid and HATU in NMP.

  • Add DIPEA to the solution and pre-activate for 1-2 minutes.

  • Add the activated amino acid solution to the reaction vessel containing the resin.

  • Allow the reaction to proceed for 1-2 hours at room temperature.

  • Drain the reaction vessel.

Second Coupling:

  • Immediately prepare a fresh solution of activated Fmoc-amino acid as described in steps 1 and 2 of the first coupling.

  • Add this fresh solution to the same resin in the reaction vessel.

  • Allow the second coupling reaction to proceed for another 1-2 hours.

  • Drain the reaction vessel and wash the resin thoroughly with your chosen solvent (e.g., 5x with NMP).

  • Perform a Kaiser test to check for completion.

Protocol 3: Capping of Unreacted Amines

This procedure should be performed if the Kaiser test remains positive after troubleshooting.

Reagents:

  • Capping Solution: Acetic anhydride/DIPEA/NMP (e.g., in a 1:1:8 ratio).

Procedure:

  • Wash the resin after the final coupling attempt.

  • Add the capping solution to the reaction vessel, ensuring all beads are fully submerged.

  • Allow the capping reaction to proceed for 30-60 minutes at room temperature.

  • Drain the reaction vessel.

  • Wash the resin thoroughly with NMP and then with DCM to prepare for the next deprotection step.

References

Validation & Comparative

The Scientist's Guide to Peptide Stapling: A Comparative Analysis of Macrocyclization Techniques

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Reinforcing Nature's Blueprint for Therapeutic Innovation

The α-helix is a fundamental structural motif in biology, mediating a vast array of protein-protein interactions (PPIs) that are central to both normal physiology and disease pathogenesis.[1][2] However, short peptides excised from their parent proteins typically fail to retain their native helical conformation in solution, rendering them susceptible to proteolytic degradation and unable to effectively engage their biological targets.[2][3] Peptide stapling has emerged as a powerful chemical strategy to overcome these limitations by introducing a covalent cross-link between the side chains of two amino acids, effectively "stapling" the peptide into its bioactive α-helical conformation.[2][4] This conformational reinforcement not only enhances binding affinity but also confers remarkable improvements in proteolytic stability and cell permeability, opening the door to targeting intracellular PPIs previously deemed "undruggable".[5][6][7][8]

This guide provides a comparative analysis of the most prevalent peptide stapling techniques, offering researchers, scientists, and drug development professionals a comprehensive understanding of the underlying chemistries, experimental considerations, and relative merits of each approach. We will delve into the principles and practicalities of hydrocarbon stapling, lactam cyclization, and triazole stapling, supported by experimental data and detailed protocols to inform your selection of the optimal strategy for your therapeutic peptide program.

All-Hydrocarbon Stapling via Ring-Closing Metathesis (RCM)

All-hydrocarbon stapling, pioneered by Verdine and colleagues, is arguably the most widely adopted technique for α-helix stabilization.[1][9] This method utilizes ruthenium-catalyzed ring-closing metathesis (RCM) to form a covalent bond between two olefin-bearing, non-natural amino acids incorporated into the peptide sequence.[10][11][12] The resulting hydrocarbon staple is chemically inert and has been shown to significantly enhance the helicity, protease resistance, and cellular uptake of peptides.[1][13]

The Chemistry: Forging a Carbon-Carbon Bond

The core of this technique lies in the strategic placement of two α,α-disubstituted amino acids with terminal olefin tethers. These are typically positioned at i, i+4 or i, i+7 intervals to span one or two turns of the α-helix, respectively.[5][6] The RCM reaction, catalyzed by a Grubbs catalyst, proceeds on the resin-bound peptide, creating a macrocycle with a carbon-carbon double bond, which can be subsequently hydrogenated to a more flexible saturated staple if desired.[14]

Caption: Workflow for All-Hydrocarbon Peptide Stapling via RCM.

Advantages and Considerations

The primary advantage of the all-hydrocarbon staple is its chemical stability and the significant enhancement in hydrophobicity it imparts, which is often correlated with improved cell permeability.[1][15] The α,α-disubstitution of the unnatural amino acids also contributes to helix stabilization.[13] However, the synthesis of these custom amino acids can be complex and costly.[16] Furthermore, the increased hydrophobicity can sometimes lead to solubility issues.[17] The optimal placement of the staple is also highly context-dependent, often requiring empirical screening to achieve the desired biophysical properties.[5][6][18]

Lactam Bridging: Leveraging Natural Amino Acid Functionality

Lactam stapling is one of the earliest and most straightforward methods for peptide macrocyclization.[2] It involves the formation of an amide bond between the side chains of an acidic amino acid (e.g., aspartic acid or glutamic acid) and a basic amino acid (e.g., lysine).[19][20] This approach can be particularly attractive as it can utilize naturally occurring amino acids, although modified versions with different linker lengths are often employed to optimize helical content.[2]

The Chemistry: An Intramolecular Amide Bond Formation

The synthesis of lactam-bridged peptides requires orthogonal protecting groups on the side chains of the amino acids to be linked.[16] Following the assembly of the linear peptide on solid phase, these specific protecting groups are selectively removed, and an intramolecular amide bond is formed using standard peptide coupling reagents.[21][22]

Caption: General Workflow for Lactam Peptide Stapling.

Advantages and Considerations

Lactam stapling is a versatile technique with well-established chemistry.[21] The resulting amide bond is more polar than a hydrocarbon staple, which can be advantageous for solubility. While lactam bridges effectively stabilize α-helices and can improve proteolytic resistance, they are generally considered less effective at promoting cell permeability compared to their hydrocarbon counterparts.[2][23] The requirement for orthogonal protecting groups can add complexity to the solid-phase peptide synthesis (SPPS) protocol.[16]

Triazole Stapling via "Click Chemistry"

Triazole stapling utilizes the highly efficient and bioorthogonal copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[24][25] This method involves the incorporation of an alkyne-bearing amino acid and an azide-bearing amino acid into the peptide sequence, which are then cyclized to form a stable triazole ring.[26]

The Chemistry: A Bioorthogonal Ligation

The CuAAC reaction is known for its high yield, mild reaction conditions, and tolerance of a wide range of functional groups, making it highly compatible with peptide chemistry.[24][27] The cyclization is typically performed in solution after the linear peptide has been cleaved from the resin and deprotected.[2][27] The resulting 1,4-disubstituted 1,2,3-triazole is a rigid, planar structure that can act as a surrogate for a peptide bond, contributing to conformational stability.[24][25]

Caption: Solution-Phase Triazole Stapling via CuAAC.

Advantages and Considerations

The primary advantages of triazole stapling are the high efficiency and specificity of the click reaction.[26] The necessary unnatural amino acids are relatively easy to synthesize or are commercially available.[2][27] The triazole ring itself is metabolically stable and can participate in hydrogen bonding, potentially influencing target interactions.[24] A key benefit is the ability to perform the stapling reaction in solution on a fully deprotected peptide, simplifying the overall synthetic workflow. While effective at stabilizing helicity, the impact of triazole staples on cell permeability is still an active area of investigation and appears to be sequence-dependent.[28]

Comparative Performance Data

The choice of stapling technique significantly impacts the physicochemical and biological properties of the resulting peptide. The following table summarizes representative data from comparative studies.

Parameter All-Hydrocarbon Staple Lactam Staple Triazole Staple Unstapled Peptide References
α-Helicity (% in aq. buffer) High (e.g., 70-90%)Moderate to High (e.g., 50-80%)Moderate to High (e.g., 40-70%)Low (e.g., <10%)[1],[23],[29],[20]
Proteolytic Stability (t½) Significantly IncreasedIncreasedIncreasedLow[1],[23],[16]
Cell Permeability Generally HighGenerally Low to ModerateVariableVery Low[1],[2],[24]
Binding Affinity (to target) Often EnhancedOften EnhancedOften EnhancedBaseline[1],[23],[27]
Synthetic Complexity High (custom amino acids)Moderate (orthogonal protection)Moderate (solution phase cyclization)Low[16],[21]

Note: The values presented are illustrative and can vary significantly depending on the peptide sequence, staple location, and specific experimental conditions.

Experimental Protocols

Protocol 1: All-Hydrocarbon Stapling via On-Resin RCM
  • Peptide Synthesis: Synthesize the linear peptide on a suitable resin (e.g., Rink Amide) using standard Fmoc-based solid-phase peptide synthesis (SPPS). Incorporate the olefin-bearing amino acids (e.g., S-pentenylalanine at i and R-octenylalanine at i+7) using extended coupling times (e.g., 2 x 60 min).[10][17]

  • Resin Preparation: Swell the resin-bound peptide in 1,2-dichloroethane (DCE).

  • RCM Reaction: Add a solution of Grubbs' first-generation catalyst (e.g., 10-20 mol%) in DCE to the resin.[10] Agitate the mixture under an inert atmosphere (e.g., nitrogen) for 2 hours at room temperature. Repeat this step with a fresh portion of catalyst.[14]

  • Washing: Wash the resin thoroughly with DCE and dichloromethane (DCM) to remove the catalyst.

  • Cleavage and Deprotection: Cleave the stapled peptide from the resin and remove side-chain protecting groups using a standard cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2 hours.[10]

  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the stapled peptide by mass spectrometry and analytical HPLC.[3] Assess helicity using circular dichroism (CD) spectroscopy.[20]

Protocol 2: Triazole Stapling via Solution-Phase CuAAC
  • Peptide Synthesis: Synthesize the linear peptide containing an alkyne- and an azide-bearing amino acid (e.g., L-propargylglycine and L-azidonorleucine) using standard Fmoc-SPPS.

  • Cleavage and Deprotection: Cleave the peptide from the resin and deprotect as described in Protocol 1.

  • Purification of Linear Peptide: Purify the crude linear peptide by RP-HPLC.

  • CuAAC Reaction: Dissolve the purified linear peptide in a suitable solvent system (e.g., a mixture of water and DMSO). Add a copper(I) source, typically generated in situ from CuSO₄ and a reducing agent like sodium ascorbate.[27]

  • Reaction Monitoring: Allow the reaction to proceed at room temperature for 1-4 hours. Monitor the progress of the cyclization by LC-MS.

  • Purification: Upon completion, purify the triazole-stapled peptide by RP-HPLC.

  • Characterization: Confirm the final product by mass spectrometry and analytical HPLC, and characterize its secondary structure by CD spectroscopy.

Conclusion: Selecting the Right Tool for the Job

The choice of a peptide stapling technique is a critical decision in the design of α-helical peptide therapeutics.

  • All-hydrocarbon stapling remains the gold standard for maximizing proteolytic stability and cell permeability, making it a strong choice for targeting intracellular PPIs.[1][12]

  • Lactam stapling offers a more polar and often more soluble alternative, which can be advantageous for certain targets and is synthetically accessible.[2][23]

  • Triazole stapling provides a highly efficient and modular approach, with the click chemistry reaction simplifying the cyclization step.[26][28]

Ultimately, the optimal stapling strategy is dictated by the specific biological question and the desired therapeutic profile. A thorough understanding of the chemistry, advantages, and limitations of each technique, as detailed in this guide, will empower researchers to make informed decisions and accelerate the development of the next generation of peptide-based drugs.

References

A Senior Application Scientist's Guide to Validating α-Helical Conformation of Stapled Peptides Using Circular Dichroism

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and drug development professionals pioneering novel therapeutics, stapled peptides represent a transformative class of molecules. By introducing a synthetic brace, or "staple," we can lock a peptide into its bioactive α-helical conformation. This conformational rigidity enhances target affinity, improves proteolytic resistance, and can facilitate cell penetration[1][2][3]. However, the foundational claim of enhanced helicity must be rigorously validated. Circular Dichroism (CD) spectroscopy stands as the most accessible and rapid method for this purpose[2].

This guide provides an in-depth, experience-driven comparison of how to use CD spectroscopy to validate the conformation of stapled peptides, contrasting them with their linear counterparts. We will move beyond a simple recitation of steps to explain the causality behind critical experimental choices, ensuring the integrity and trustworthiness of your data.

The Foundational Principle: Why CD Spectroscopy is a Powerful Tool for Helicity Assessment

Circular Dichroism spectroscopy measures the differential absorption of left- and right-handed circularly polarized light by chiral molecules[4][5]. In the context of peptides and proteins, the chiral backbone amide bonds are exquisitely sensitive to the secondary structure. This sensitivity provides a distinct spectral fingerprint for different conformations in the far-UV region (typically 190–250 nm)[6][7].

Here's what makes CD spectroscopy indispensable for stapled peptide analysis:

  • Speed and Efficiency: Unlike high-resolution techniques like NMR or X-ray crystallography, CD provides a rapid assessment of secondary structure in solution, allowing for high-throughput screening of different staple designs[5][6].

  • Sensitivity to Conformational Change: The technique is highly sensitive to the global secondary structure, making it ideal for detecting the significant conformational shift from a random coil (common in short, linear peptides) to a stable α-helix upon stapling[8][9].

  • Minimal Sample Requirement: CD spectroscopy requires relatively small amounts of sample, a critical advantage when working with novel, synthetically demanding peptides[6].

The hallmark of an α-helical structure in a CD spectrum is a distinct signature: a positive peak around 190-195 nm and two characteristic negative bands (minima) at approximately 208 nm and 222 nm[4][6][10]. In stark contrast, a random coil, the typical conformation of an unstapled peptide in aqueous buffer, shows a strong negative band near 198 nm and lacks the distinct double minima[6][11]. The presence and intensity of the minima at 208 nm and 222 nm are the primary indicators of α-helicity.

Experimental Design: A Self-Validating System

The trustworthiness of your CD data hinges on meticulous experimental design. It's not just about running the sample; it's about creating a system where the results validate themselves through careful controls and thoughtful parameter selection.

Core Causality: The Unstapled Peptide as the Essential Control

For every stapled peptide you analyze, you must also analyze its direct linear (unstapled) counterpart. This is non-negotiable. The unstapled peptide serves as your baseline, representing the inherent, often random-coil, conformation of the sequence. The direct comparison of the stapled versus unstapled spectra provides the most compelling evidence of a staple-induced conformational change[1][8]. A significant increase in the negative signal at 208 and 222 nm for the stapled peptide relative to the linear version is the primary validation of induced helicity[8][9][12].

The Critical Role of Solvent and Buffer Selection

The solvent environment profoundly influences peptide structure[13][14][15][16]. Your choice of buffer is not merely a vehicle for your peptide; it is an active participant in the experiment.

  • Why We Avoid High-Absorbance Buffers: Many common buffers, such as Tris, or additives like DTT and high concentrations of salts (especially chlorides), exhibit strong absorbance in the far-UV region[5][6][17]. This high absorbance increases the noise (high tension, or HT, voltage) of the instrument, particularly below 200 nm, obscuring the crucial positive peak of the α-helix and compromising data quality[7][17].

  • The Go-To Solution: Phosphate Buffers: A low concentration (e.g., 10 mM) of a phosphate-based buffer (like sodium phosphate) at a physiological pH (e.g., 7.4) is often the optimal choice. It provides buffering capacity without significant UV absorbance[18].

  • The TFE Litmus Test: To assess the intrinsic helical propensity of a peptide sequence, trifluoroethanol (TFE) is often used as a co-solvent[19]. TFE is a helix-inducing solvent. Comparing the CD spectrum of a linear peptide in buffer versus its spectrum in a TFE-containing solution can reveal whether the sequence has a natural tendency to form a helix, which the staple is intended to stabilize. A stapled peptide, by contrast, should exhibit strong helicity even in a standard aqueous buffer[19].

Diagram: Experimental Workflow for CD Validation

G cluster_prep Sample & Buffer Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Peptide_Prep Synthesize & Purify Stapled & Unstapled Peptides (>95% Purity) Conc_Det Accurate Concentration Determination (e.g., UV Abs) Peptide_Prep->Conc_Det Buffer_Prep Prepare Low-Absorbance Buffer (e.g., 10mM Phosphate) Conc_Det->Buffer_Prep Blank Acquire Buffer Blank Spectrum Buffer_Prep->Blank Unstapled Acquire Unstapled Peptide Spectrum Blank->Unstapled Stapled Acquire Stapled Peptide Spectrum Unstapled->Stapled Subtract Subtract Buffer Blank from Peptide Spectra Stapled->Subtract Convert Convert mdeg to MRE (Mean Residue Ellipticity) Subtract->Convert Compare Overlay & Compare Stapled vs. Unstapled Spectra Convert->Compare Quantify Quantify % Helicity (e.g., from MRE at 222 nm) Compare->Quantify

Caption: Workflow for validating stapled peptide conformation using CD.

Detailed Experimental Protocol: From Sample to Spectrum

This protocol outlines the step-by-step methodology for acquiring high-quality, comparative CD data.

1. Sample Preparation: The Foundation of Quality Data

  • Purity is Paramount: Ensure both the stapled and unstapled peptides are of high purity (>95%), as confirmed by HPLC and mass spectrometry. Impurities can scatter light or have their own CD signal, confounding results[5][17].

  • Accurate Concentration Determination: This is arguably the most critical and error-prone step[5]. Do not use methods like Bradford or Lowry, which have high protein-to-protein variability. The most reliable method is measuring UV absorbance at 280 nm (if the peptide contains Trp or Tyr) or by quantitative amino acid analysis. An accurately determined concentration is essential for converting the raw CD signal (in millidegrees) to Mean Residue Ellipticity (MRE), which normalizes for concentration and path length, allowing for direct comparison between samples[18].

  • Solubilization: Dissolve the purified peptides in the chosen CD buffer (e.g., 10 mM sodium phosphate, pH 7.4). A typical starting peptide concentration is 50-100 µM[18][20]. Ensure the solution is clear and free of aggregates, which can cause light scattering artifacts. If necessary, filter the sample through a 0.1 or 0.2-micron filter[5].

2. Instrument Setup and Data Acquisition

  • Instrument Purging: Purge the CD spectrometer with dry nitrogen gas for at least 30 minutes before powering on the lamp. This removes oxygen, which absorbs strongly below 200 nm[7].

  • Cuvette Selection: Use a quartz cuvette with a short pathlength, typically 1 mm, to minimize the absorbance of the buffer and peptide, which helps maintain a low HT voltage[18].

  • Parameter Optimization:

    • Wavelength Range: 190 nm to 260 nm.

    • Data Pitch: 0.5 nm or 1 nm.

    • Scanning Speed: 50 nm/min.

    • Averaging Time (D.I.T.): 1-2 seconds.

    • Accumulations: 3-5 scans. Averaging multiple scans improves the signal-to-noise ratio.

  • Acquisition Sequence:

    • Buffer Blank: First, acquire a spectrum of the buffer alone using the same parameters. This spectrum will be subtracted from your peptide spectra[5][18].

    • Unstapled Peptide: Rinse the cuvette thoroughly with the unstapled peptide solution before filling and acquiring its spectrum.

    • Stapled Peptide: Repeat the rinse and fill process with the stapled peptide solution and acquire its spectrum.

3. Data Processing and Interpretation

  • Blank Subtraction: Subtract the averaged buffer spectrum from the averaged peptide spectra[18].

  • Conversion to Mean Residue Ellipticity (MRE): This conversion is essential for data comparison. Use the following equation[18]:

    MRE (deg cm² dmol⁻¹) = (CD signal in mdeg) / (10 * n * l * C)

    Where:

    • n is the number of amino acid residues.

    • l is the cuvette pathlength in cm.

    • C is the molar concentration of the peptide.

  • Qualitative Comparison: Overlay the MRE spectra of the stapled and unstapled peptides. A successful stapling will show a dramatic shift from a random-coil spectrum to a classic α-helical spectrum with pronounced minima at ~208 nm and ~222 nm[8][9].

  • Quantitative Estimation of Helicity: The percentage of α-helicity can be estimated from the MRE value at 222 nm ([θ]₂₂₂) using the following formula:

    % Helicity = ([θ]₂₂₂ - [θ]c) / ([θ]h - [θ]c) * 100

    Where:

    • [θ]₂₂₂ is the experimentally observed MRE at 222 nm.

    • [θ]c is the MRE of a pure random coil at 222 nm (often approximated as 0).

    • [θ]h is the MRE of a pure, infinitely long helix at 222 nm, which is sequence and length-dependent but often approximated as -39,500 to -44,000 deg cm² dmol⁻¹[21][22]. More advanced models can provide more accurate estimations[21][23][24].

Data Presentation: Stapled vs. Unstapled Peptides

Summarizing the quantitative data in a table allows for a clear, objective comparison of the staple's effect on conformation.

PeptideConformation (Qualitative)MRE at 222 nm (deg cm² dmol⁻¹)Estimated % Helicity
Unstapled Control Random Coil-2,500~6%
Stapled Peptide S1 α-Helical-25,000~63%
Stapled Peptide S2 α-Helical-28,500~72%

Note: These are representative values. Actual results will vary based on sequence, staple type, and experimental conditions.

Diagram: Interpreting CD Spectra

G origin xaxis Wavelength (nm) origin->xaxis yaxis Mean Residue Ellipticity [θ] origin->yaxis p190h origin->p190h α-Helix p198r origin->p198r Random Coil p208h spline_h p190h->spline_h α-Helix p222h p208h->p222h α-Helix label_222 Minima at ~208 & 222 nm p222h->label_222 p220r p198r->p220r Random Coil label_198 Minimum at ~198 nm p198r->label_198 spline_h->p208h α-Helix

Caption: Characteristic CD spectra for α-helical vs. random coil conformations.

Conclusion: An Indispensable First Step

Circular Dichroism spectroscopy is an elegant, powerful, and efficient technique that serves as the first and most crucial validation step in stapled peptide research. By adhering to rigorous, self-validating experimental design—most notably the direct comparison to an unstapled control—researchers can generate trustworthy data that confidently supports the claim of induced α-helicity. This foundational structural insight is essential before proceeding to more complex and resource-intensive functional assays, ensuring that the biological activity observed can be confidently attributed to the peptide's engineered conformation.

References

A Senior Application Scientist's Guide to Assessing the In Vitro and In Vivo Stability of Stapled Peptides

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Overcoming the Achilles' Heel of Peptide Therapeutics

Peptide-based drugs offer remarkable specificity and potency, yet their therapeutic potential has historically been hampered by two major drawbacks: poor stability against proteolytic enzymes and an inability to penetrate cell membranes.[1][2] This vulnerability to degradation results in a short circulating half-life, limiting their efficacy. The advent of "peptide stapling" presents a robust solution to this challenge. By introducing a synthetic brace—often an all-hydrocarbon cross-link—we can lock a peptide into its bioactive α-helical conformation.[3][4][5] This rigid structure not only enhances binding affinity to its target but also confers profound resistance to enzymatic degradation and can improve cell permeability.[6][7]

This guide moves beyond theoretical advantages to detail the practical, experimental validation of this enhanced stability. We will dissect the essential in vitro and in vivo assays that form the cornerstone of stapled peptide characterization, providing the "why" behind each experimental choice and the "how" through detailed protocols.

Part 1: In Vitro Stability Assessment: The Litmus Test for Proteolytic Resistance

The primary rationale for assessing in vitro stability is to quantify the degree of protection the staple provides against enzymatic degradation in a controlled environment. The core principle behind this enhanced resistance is twofold: the stabilized α-helix conceals the peptide's amide backbone from protease attack, and the staple itself can act as a steric shield.[6][8] Proteases typically recognize and cleave peptides in their extended, linear conformations; by constraining the peptide, we effectively remove the substrate from the enzyme's reach.[6]

The Essential Head-to-Head Comparison

A self-validating study hinges on a critical experimental control: every stapled peptide must be tested alongside its identical, unstapled linear counterpart.[6] This direct comparison is the only way to definitively attribute any observed increase in stability to the presence of the staple itself.

Core Assay 1: Stability in Biological Fluids (Plasma/Serum)

This assay simulates the peptide's first encounter with the complex enzymatic environment of the bloodstream and is the most physiologically relevant initial test.

Experimental Protocol: Plasma Stability Assay

  • Preparation: Thaw fresh human or animal (e.g., mouse, rat) plasma on ice. Centrifuge at 4°C to remove any cryoprecipitates. Prepare a stock solution of the test peptides (stapled and linear control) in a suitable buffer.

  • Incubation: In a temperature-controlled block or water bath set to 37°C, pre-warm aliquots of the plasma.

  • Initiation: Spike the test peptide into the plasma to a final concentration of ~1-10 µM. Mix gently and immediately withdraw the t=0 time point.

  • Time Course Sampling: Collect subsequent aliquots at predetermined time points (e.g., 10, 30, 60, 120, 240, and 1440 minutes).[9] The duration should be sufficient to observe significant degradation of the linear control.

  • Reaction Quenching: Immediately transfer each aliquot into a tube containing a quenching solution (e.g., 3-4 volumes of ice-cold acetonitrile or 1% trifluoroacetic acid in acetonitrile). This step simultaneously stops enzymatic activity and precipitates plasma proteins.

  • Sample Processing: Vortex vigorously and centrifuge at high speed (e.g., >12,000 x g) for 10-15 minutes to pellet the precipitated proteins.

  • Analysis: Carefully transfer the supernatant to a new tube or HPLC vial for LC-MS/MS analysis to quantify the remaining parent peptide.

  • Calculation: Plot the percentage of remaining peptide against time. Fit the data to a first-order decay curve to calculate the half-life (t½).

Core Assay 2: Stability Against Specific Proteases

To understand specific degradation pathways, peptides should be challenged with individual proteases. This is particularly important if a specific administration route is considered (e.g., pepsin for oral delivery) or to understand susceptibility to key enzymes like trypsin and chymotrypsin.

Experimental Protocol: Specific Protease Assay

This protocol follows the same principles as the plasma stability assay, with the key difference being the incubation matrix.

  • Matrix Preparation: Instead of plasma, use a purified protease (e.g., trypsin, chymotrypsin, pepsin) dissolved in its optimal reaction buffer (e.g., Tris buffer for trypsin, appropriate pH for pepsin).

  • Incubation & Analysis: The remaining steps (peptide spiking, time course sampling, quenching, and LC-MS/MS analysis) are identical to the plasma stability protocol. The concentration of the protease should be carefully chosen to ensure a measurable degradation rate for the control peptide.

Data Presentation: A Comparative Overview

Quantitative data from these assays should be summarized for clear, at-a-glance comparison.

Peptide CandidateTypeHalf-Life in Human Plasma (t½, min)Half-Life vs. Trypsin (t½, min)
Peptide-A-LinearLinear158
Peptide-A-Stapled Stapled > 1440 (No significant degradation) > 480
Peptide-B-LinearLinear2812
Peptide-B-Stapled Stapled 890 210

Visualization: In Vitro Stability Workflow

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis P1 Prepare Peptide Stocks (Stapled & Linear Control) E2 Spike Peptide into Matrix P1->E2 P2 Prepare Matrix (Plasma or Protease Buffer) E1 Incubate Matrix at 37°C P2->E1 E1->E2 E3 Collect Samples Over Time Course E2->E3 E4 Quench Reaction & Precipitate Proteins E3->E4 A1 Centrifuge & Collect Supernatant E4->A1 A2 LC-MS/MS Quantification A1->A2 A3 Calculate Half-Life (t½) A2->A3 Result Comparative Stability Data A3->Result

Caption: Workflow for assessing in vitro proteolytic stability.

Part 2: In Vivo Stability and Pharmacokinetics: The Whole System Test

While in vitro assays are invaluable, they cannot replicate the complex interplay of absorption, distribution, metabolism, and excretion (ADME) that occurs in a living organism. In vivo pharmacokinetic (PK) studies are therefore the definitive test of a peptide's stability and drug-like properties.[6] These studies measure the concentration of the peptide in the bloodstream over time following administration, providing a complete picture of its systemic behavior.

Experimental Protocol: Rodent Pharmacokinetic Study
  • Animal Model & Acclimation: Use male Sprague-Dawley rats or C57BL/6 mice. Allow animals to acclimate for at least 3-5 days before the study.

  • Administration: For an initial assessment of clearance and stability, an intravenous (IV) bolus injection via the tail vein is standard. This bypasses absorption variables. A typical dose might be 1-5 mg/kg.

  • Blood Sampling: Collect sparse samples from a cohort of animals at specified time points. For an IV study, this might be 2, 5, 15, 30, 60, 120, 240, and 480 minutes post-dose. Blood is typically collected from a saphenous or submandibular vein into tubes containing an anticoagulant (e.g., K2-EDTA).

  • Plasma Processing: Immediately following collection, centrifuge the blood samples (e.g., 2000 x g for 10 min at 4°C) to separate the plasma.

  • Sample Extraction: The peptide must be extracted from the complex plasma matrix. Solid-Phase Extraction (SPE) is a robust and common method.[10][11] This step is crucial for removing interfering substances and concentrating the analyte.

  • LC-MS/MS Analysis: Quantify the peptide concentration in the extracted samples using a validated LC-MS/MS method.[12] This requires establishing a calibration curve with known standards in the same biological matrix.

  • Data Analysis: Plot the mean plasma concentration versus time. Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key pharmacokinetic parameters.

Key Pharmacokinetic Parameters
  • Half-Life (t½): The time required for the plasma concentration of the peptide to decrease by half. This is a direct indicator of stability and clearance rate.

  • Area Under the Curve (AUC): Represents the total systemic exposure to the peptide over time.

  • Clearance (CL): The volume of plasma cleared of the peptide per unit time. A lower clearance rate is generally desirable.

  • Volume of Distribution (Vd): Indicates the extent to which a peptide distributes into body tissues versus remaining in the plasma.

Data Presentation: Comparative Pharmacokinetics
ParameterPeptide-A-LinearPeptide-A-Stapled UnitsSignificance
8.5150 minDrastic increase in circulation time
AUC45012,500 ng*h/mLSignificantly higher total drug exposure
CL1204.2 mL/min/kgMuch slower removal from the body
Vd0.80.6 L/kgSimilar tissue distribution

Visualization: In Vivo Pharmacokinetic Workflow

G cluster_in_vivo In Vivo Phase cluster_bioanalysis Bioanalysis Phase cluster_pk_analysis Pharmacokinetic Analysis IV1 Peptide Administration (e.g., IV Bolus in Rodent) IV2 Serial Blood Sampling Over Time Course IV1->IV2 IV3 Process Blood to Plasma IV2->IV3 B1 Peptide Extraction from Plasma (e.g., SPE) IV3->B1 B2 Quantitative LC-MS/MS B1->B2 PK1 Plot Concentration vs. Time B2->PK1 PK2 Calculate PK Parameters (t½, AUC, CL, Vd) PK1->PK2 Result Comprehensive PK Profile PK2->Result

Caption: Key steps in an in vivo pharmacokinetic study.

The Analytical Cornerstone: LC-MS/MS for Accurate Quantification

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for peptide quantification in biological matrices due to its exceptional sensitivity and specificity.[9][12]

  • Why it's essential: It can distinguish the intact parent peptide from its metabolites or degradation products, ensuring you are only measuring the active compound.

  • Methodological Insight: For many peptides, which can be basic, reversed-phase chromatography often requires the use of ion-pairing agents like trifluoroacetic acid (TFA) to improve peak shape and retention.[13] The mass spectrometer is typically operated in Multiple Reaction Monitoring (MRM) mode, where specific precursor-to-product ion transitions are monitored for highly selective quantification.

Conclusion: A Comprehensive Picture of Enhanced Performance

Assessing the stability of a stapled peptide is not a single experiment but a systematic process of building a comprehensive data package. The journey begins with controlled in vitro assays that provide a clear, mechanistic validation of the staple's protective effect against proteolysis. It culminates in in vivo pharmacokinetic studies that reveal the peptide's true behavior and persistence in a complex biological system.

The dramatic improvements in half-life observed for stapled peptides compared to their linear counterparts are a direct result of enforcing a protease-resistant α-helical structure.[7] This enhanced stability is a critical drug-like property that underpins the therapeutic potential of stapled peptides, enabling sustained target engagement and paving the way for their successful development as a new generation of therapeutics capable of tackling previously "undruggable" targets.[14][15]

References

The Stapled Advantage: A Comparative Guide to Cell Penetration of Stapled versus Linear Peptides

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals venturing into the realm of intracellular therapeutics, the cell membrane represents a formidable barrier. While peptides offer the promise of high specificity and potent biological activity, their effective delivery to intracellular targets remains a significant hurdle. This guide provides an in-depth, objective comparison of the cell penetration efficiency of two prominent classes of peptides: traditional linear peptides and structurally constrained stapled peptides. By delving into the underlying mechanisms, presenting supporting experimental data, and providing detailed protocols, we aim to equip you with the knowledge to make informed decisions for your research and development endeavors.

Fundamental Architectural Differences: Linear Flexibility vs. Stapled Pre-organization

The primary distinction between linear and stapled peptides lies in their conformational freedom. This structural difference is the cornerstone of their divergent physicochemical properties and, consequently, their ability to traverse the cell membrane.

  • Linear Peptides: These are sequences of amino acids linked by peptide bonds, forming a flexible chain. In an aqueous environment, they often exist as a random coil, lacking a stable secondary structure. While certain sequences, known as cell-penetrating peptides (CPPs), are rich in cationic residues and can interact with the cell membrane, their inherent flexibility can be a double-edged sword. It can lead to proteolytic degradation and a significant entropic penalty upon binding to their intracellular target.[1]

  • Stapled Peptides: These are synthetic peptides in which the alpha-helical secondary structure is mechanically reinforced.[2][3][4] This is typically achieved by covalently linking the side chains of two amino acids, creating a hydrocarbon "staple".[5] This intramolecular bridge pre-organizes the peptide into its bioactive helical conformation, a crucial feature for many protein-protein interactions.[1][3][6] This structural rigidity imparts several key advantages, including increased resistance to enzymatic degradation and, critically, enhanced cell permeability.[1][2][3][4][6]

G cluster_0 Linear Peptide cluster_1 Stapled Peptide lp1 Flexible, Random Coil sp1 Pre-organized α-helix lp1->sp1 Structural Constraint (Stapling) lp2 Susceptible to Proteolysis sp2 Protease Resistant lp2->sp2 Improved Stability lp3 Poor Cell Permeability sp3 Enhanced Cell Permeability lp3->sp3 Increased Efficacy

Caption: Comparison of linear and stapled peptide characteristics.

Mechanisms of Cellular Entry: A Tale of Two Pathways

Both linear and stapled peptides can enter cells, but the stapling modification significantly influences the efficiency and predominant mechanism of uptake.

Linear Peptide Entry: A Charge-Driven Interaction

Linear CPPs, often rich in arginine and lysine, primarily leverage electrostatic interactions with the negatively charged components of the cell membrane, such as proteoglycans.[7] Their entry mechanisms are diverse and can include:

  • Direct Translocation: At high concentrations, some CPPs are proposed to directly penetrate the lipid bilayer, a process that can involve transient pore formation.

  • Endocytosis: More commonly, CPPs are internalized through various endocytic pathways, including clathrin-mediated endocytosis, caveolae-mediated endocytosis, and macropinocytosis.[3] A major challenge for linear CPPs is their subsequent escape from these endosomal compartments to reach the cytosol, often referred to as the "endosomal escape problem".[3]

Stapled Peptide Entry: An Advantageous Uptake

The hydrocarbon staple not only stabilizes the alpha-helical structure but also increases the peptide's overall hydrophobicity, facilitating its interaction with the lipidic cell membrane.[8] Studies have shown that stapled peptides often utilize an energy-dependent endocytic pathway that is independent of clathrin and caveolin.[9] Their uptake can be mediated by cell surface proteoglycans.[9] The constrained conformation appears to promote more efficient internalization and, crucially, subsequent release from endosomes into the cytoplasm.

G cluster_0 Cellular Environment cluster_1 Linear Peptide cluster_2 Stapled Peptide lp_start Linear Peptide lp_direct Direct Translocation lp_start->lp_direct lp_endo Endocytosis lp_start->lp_endo lp_cyto Cytosol lp_direct->lp_cyto lp_trap Endosomal Entrapment lp_endo->lp_trap lp_escape Limited Endosomal Escape lp_trap->lp_escape lp_escape->lp_cyto sp_start Stapled Peptide sp_endo Efficient Endocytosis sp_start->sp_endo sp_escape Enhanced Endosomal Escape sp_endo->sp_escape sp_cyto Cytosol sp_escape->sp_cyto

Caption: Cellular uptake pathways of linear vs. stapled peptides.

Quantitative Comparison of Cell Penetration Efficiency

The theoretical advantages of stapled peptides in cell penetration are consistently borne out by experimental data. While the absolute efficiency can vary depending on the peptide sequence, staple type, and cell line, a general trend of superior uptake for stapled variants is observed.

Peptide PairModificationCell LineUptake Efficiency (Fold Increase vs. Linear)Reference
p53-derived peptideHydrocarbon StapleSJSA-1~11-152 fold (when conjugated with a cyclic CPP)[10]
PenetratinHydrocarbon StapleU2OSIncreased from a concentration threshold[7]
OctaarginineHydrocarbon StapleU2OSIncreased from a concentration threshold[7]
TATHydrocarbon StapleU2OSLess efficient than linear[7]
TP10 derivative (F-3)Hydrocarbon StapleHeLaHigher than linear counterpart[11]

Note: This table is a synthesis of data from multiple sources. Direct fold-increase values are often context-dependent and can be influenced by conjugation to other moieties, such as cell-penetrating peptides.

Interestingly, some studies have found that unstapled peptides containing the non-natural amino acids used for stapling can exhibit higher cellular uptake than their stapled counterparts, suggesting that the increased hydrophobicity from these amino acids is a key driver of uptake.[8] However, stapling is crucial for maintaining the bioactive conformation required for target engagement.

Experimental Workflows for Assessing Cell Penetration

To rigorously compare the cell penetration efficiency of stapled and linear peptides, a combination of qualitative and quantitative assays is recommended. Here, we provide detailed protocols for two widely used techniques: fluorescence microscopy for visualization and flow cytometry for quantification.

Experimental Workflow Overview

G start Start peptide_prep Prepare Fluorescently Labeled Peptides start->peptide_prep cell_culture Culture and Seed Cells peptide_prep->cell_culture treatment Treat Cells with Peptides cell_culture->treatment wash Wash to Remove Extracellular Peptides treatment->wash analysis Analysis wash->analysis microscopy Fluorescence Microscopy (Qualitative) analysis->microscopy Visualization flow_cytometry Flow Cytometry (Quantitative) analysis->flow_cytometry Quantification end End microscopy->end flow_cytometry->end

Caption: General experimental workflow for comparing peptide cell uptake.

Protocol 1: Qualitative and Quantitative Analysis by Fluorescence Microscopy

This protocol allows for the visualization of peptide internalization and subcellular localization.

Materials:

  • Fluorescently labeled linear and stapled peptides (e.g., with FITC, TAMRA, or Cy5)[12]

  • Cell line of interest (e.g., HeLa, U2OS)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Glass-bottom dishes or coverslips

  • 4% Paraformaldehyde (PFA) in PBS

  • DAPI or Hoechst stain for nuclear counterstaining

  • Mounting medium

  • Confocal or high-resolution fluorescence microscope

Procedure:

  • Cell Seeding: 24-48 hours prior to the experiment, seed cells onto glass-bottom dishes or coverslips to achieve 60-70% confluency on the day of the experiment.

  • Peptide Preparation: Prepare working solutions of the fluorescently labeled peptides in serum-free medium at the desired concentrations (e.g., 1-10 µM).

  • Cell Treatment: Remove the growth medium, wash the cells once with PBS, and add the peptide-containing medium. Incubate for the desired time (e.g., 1-4 hours) at 37°C.

  • Washing: After incubation, remove the peptide solution and wash the cells three times with cold PBS to eliminate unbound extracellular peptides.

  • Fixation: Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

  • Staining: Wash the cells twice with PBS and then incubate with a nuclear counterstain like DAPI or Hoechst for 10 minutes.

  • Mounting and Imaging: Wash the cells again with PBS and mount the coverslips onto microscope slides using an appropriate mounting medium. Image the cells using a confocal microscope with the appropriate laser lines and filters for the chosen fluorophore and nuclear stain.

Data Interpretation:

  • Qualitative Assessment: Visually compare the intracellular fluorescence intensity between cells treated with the stapled versus the linear peptide.

  • Subcellular Localization: Observe the distribution of the fluorescent signal. A diffuse cytoplasmic signal suggests successful cytosolic delivery, while a punctate pattern often indicates endosomal entrapment.

  • Quantitative Analysis (Image-based): Use image analysis software (e.g., ImageJ) to quantify the mean fluorescence intensity per cell.

Protocol 2: Quantitative Analysis by Flow Cytometry

This protocol provides a high-throughput method to quantify the percentage of cells that have internalized the peptide and the relative amount of uptake per cell.

Materials:

  • Fluorescently labeled linear and stapled peptides

  • Cell line of interest

  • Complete cell culture medium

  • PBS

  • Trypsin-EDTA

  • Flow cytometry tubes

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in a multi-well plate and treat with fluorescently labeled peptides as described in the microscopy protocol.

  • Cell Harvesting: After incubation and washing, detach the cells using Trypsin-EDTA. Neutralize the trypsin with complete medium and transfer the cell suspension to flow cytometry tubes.

  • Washing: Centrifuge the cells (e.g., at 300 x g for 5 minutes) and wash the cell pellet twice with cold PBS to ensure complete removal of extracellular peptides.

  • Resuspension: Resuspend the final cell pellet in a suitable volume of PBS or flow cytometry staining buffer.

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Use an unstained cell sample to set the baseline fluorescence. For each sample, acquire a sufficient number of events (e.g., 10,000-20,000 cells).

Data Analysis:

  • Gating: Gate on the live, single-cell population based on forward and side scatter profiles.

  • Quantification:

    • Percentage of Positive Cells: Determine the percentage of cells that exhibit fluorescence above the baseline of the unstained control.

    • Mean Fluorescence Intensity (MFI): Calculate the MFI of the positive cell population, which is proportional to the average amount of internalized peptide per cell.

  • Comparison: Compare the percentage of positive cells and the MFI between samples treated with the stapled and linear peptides.

The Critical Step: Assessing Endosomal Escape

A crucial aspect of intracellular drug delivery is not just cellular uptake, but the successful delivery of the therapeutic agent to the cytosol. Many peptides, both linear and stapled, are taken up via endocytosis and can become trapped in endosomes. Therefore, assays that specifically measure endosomal escape are vital for a comprehensive comparison.

Galectin-8 Endosomal Escape Assay

This image-based assay utilizes a fluorescently tagged Galectin-8 protein, which binds to glycans exposed on the inner leaflet of damaged endosomes.

Principle:

  • Cells are engineered to express a fluorescently tagged Galectin-8 (e.g., Gal8-GFP).

  • In healthy cells, Gal8-GFP is diffusely localized in the cytoplasm.

  • When a peptide induces endosomal membrane rupture, Gal8-GFP is recruited to the site of damage, appearing as distinct fluorescent puncta.

  • The number and intensity of these puncta can be quantified to assess the degree of endosomal escape.[13][14][15][16]

Split-Luciferase Reporter Assay

This is a highly sensitive, quantitative assay for measuring cytosolic delivery.

Principle:

  • A small fragment of luciferase (e.g., HiBiT) is conjugated to the peptide of interest.

  • The target cells are engineered to express the complementary large fragment of luciferase (e.g., LgBiT) in their cytosol.

  • If the peptide-HiBiT conjugate successfully escapes the endosome and enters the cytosol, the two luciferase fragments will reconstitute a functional enzyme.

  • The resulting luminescence upon addition of a substrate can be measured and is directly proportional to the amount of peptide delivered to the cytosol.[2][17][18][19][20]

Conclusion and Future Perspectives

The evidence strongly indicates that stapled peptides generally exhibit superior cell penetration efficiency compared to their linear counterparts. This advantage stems from their pre-organized alpha-helical structure, which enhances proteolytic stability and facilitates favorable interactions with the cell membrane, leading to more efficient uptake and endosomal escape.

However, it is crucial to recognize that the "stapled advantage" is not universal and can be sequence-dependent.[7] As demonstrated by the TAT peptide example, stapling does not invariably lead to improved uptake. Therefore, a rigorous, multi-faceted experimental approach is essential for the empirical validation of cell penetration for any novel peptide therapeutic.

The protocols and methodologies outlined in this guide provide a robust framework for such a comparative analysis. By combining qualitative visualization with quantitative uptake and endosomal escape assays, researchers can gain a comprehensive understanding of their peptide's delivery potential. As the field of peptide therapeutics continues to advance, the strategic application of structural constraints like stapling, coupled with meticulous experimental validation, will be paramount in unlocking the full potential of these promising molecules for targeting intractable intracellular diseases.

References

A Comparative Guide to Validating Target Engagement for (s)-2-Amino-2-methylhept-6-enoic Acid-Stapled Peptides

Author: BenchChem Technical Support Team. Date: January 2026

<

Introduction: The Rise of Stapled Peptides in Drug Discovery

In the landscape of modern drug discovery, targeting intracellular protein-protein interactions (PPIs) represents a significant hurdle.[1][2] While small molecules often struggle to address the large, flat surfaces of PPIs, and biologics are limited by their inability to penetrate cells, a novel class of therapeutics has emerged to bridge this gap: stapled peptides.[3][4] These synthetic mini-proteins are locked into their bioactive α-helical conformation by a chemical brace, or "staple," which enhances their target affinity, proteolytic resistance, and cell permeability.[5][6][7]

A key innovation in this field is the use of non-natural amino acids, such as (s)-2-Amino-2-methylhept-6-enoic acid, to form these hydrocarbon staples. This guide provides a comprehensive comparison of methodologies to validate the target engagement of these advanced therapeutic candidates, offering insights into the causality behind experimental choices to ensure robust and reliable data.

The Criticality of Validating Target Engagement

Demonstrating that a drug candidate binds to its intended target within the complex cellular environment is a cornerstone of successful drug development.[8] Target engagement assays provide crucial evidence of a drug's mechanism of action, helping to build structure-activity relationships and de-risk the progression of compounds into clinical trials.[9] For stapled peptides, confirming intracellular target engagement is paramount to validating their therapeutic potential.

A Multi-faceted Approach to Target Engagement Validation

No single method provides a complete picture of target engagement. A judicious combination of biophysical, biochemical, and cell-based assays is essential to build a comprehensive and convincing data package. This guide will compare and contrast several state-of-the-art techniques, providing the strategic rationale for their application in the context of this compound-stapled peptides.

Below is a logical workflow for assessing the target engagement of a novel stapled peptide.

Target Engagement Workflow cluster_0 Biophysical Characterization (In Vitro) cluster_1 Biochemical Validation (In Vitro) cluster_2 Cell-based Target Engagement (In Situ) SPR Surface Plasmon Resonance (SPR) Pull-down Pull-down Assay SPR->Pull-down Confirm Interaction Data Integration Comprehensive Data Analysis SPR->Data Integration ITC Isothermal Titration Calorimetry (ITC) ITC->Pull-down Confirm Interaction ITC->Data Integration CETSA Cellular Thermal Shift Assay (CETSA) Pull-down->CETSA Validate in Cells Pull-down->Data Integration In-Cell Assays In-Cell Target Engagement Assays CETSA->In-Cell Assays Confirm in Live Cells CETSA->Data Integration In-Cell Assays->Data Integration Peptide Design Stapled Peptide Synthesis Peptide Design->SPR Initial Binding Kinetics Peptide Design->ITC Thermodynamic Profile

Caption: A logical workflow for validating stapled peptide target engagement.

Biophysical Techniques: Quantifying the Initial Interaction

The first step in validating a new stapled peptide is to characterize its direct binding to the purified target protein. Biophysical methods provide quantitative data on binding affinity, kinetics, and thermodynamics.[10]

Surface Plasmon Resonance (SPR)

Principle: SPR is an optical technique that measures changes in the refractive index at the surface of a sensor chip in real-time.[11] One binding partner (the ligand, typically the target protein) is immobilized on the chip, and the other (the analyte, the stapled peptide) is flowed over the surface.[12] The resulting sensorgram provides kinetic data (association and dissociation rates) and affinity data (the dissociation constant, Kd).[11]

Experimental Considerations:

  • Immobilization Strategy: The choice of immobilization chemistry is critical to ensure the target protein remains in its native, active conformation.

  • Analyte Concentration: A range of peptide concentrations should be tested to accurately determine kinetic parameters.

  • Control Surfaces: A reference flow cell with an irrelevant immobilized protein is essential to subtract non-specific binding.

Advantages for Stapled Peptides:

  • Provides real-time kinetic information (ka and kd).[11]

  • High sensitivity, suitable for a wide range of affinities.

  • Label-free, avoiding potential interference from tags.[13]

Limitations:

  • Requires purified, active protein.

  • Immobilization can sometimes alter protein conformation.

  • May not fully recapitulate interactions in the cellular milieu.

Isothermal Titration Calorimetry (ITC)

Principle: ITC directly measures the heat change that occurs upon binding of a ligand to a macromolecule.[14] A solution of the stapled peptide is titrated into a solution containing the target protein, and the heat released or absorbed is measured.[15] This allows for the determination of the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction.[14]

Experimental Considerations:

  • Buffer Matching: Precise matching of the buffers for the protein and peptide is crucial to minimize heats of dilution.

  • Concentration Accuracy: Accurate concentration determination of both binding partners is essential for reliable data.

  • Protein Purity: High protein purity is required to ensure the measured heat change is solely from the interaction of interest.

Advantages for Stapled Peptides:

  • Provides a complete thermodynamic profile of the interaction.[15]

  • Label-free and performed in solution, avoiding immobilization artifacts.[14]

  • Directly measures binding stoichiometry.

Limitations:

  • Requires larger amounts of purified protein compared to SPR.[16]

  • Lower throughput than SPR.

  • May not be suitable for very weak or very tight interactions.

Technique Principle Key Outputs Advantages Limitations
Surface Plasmon Resonance (SPR) Measures changes in refractive index upon binding at a sensor surface.[11]ka, kd, KdReal-time kinetics, high sensitivity, label-free.[11][13]Requires purified protein, potential for immobilization artifacts.
Isothermal Titration Calorimetry (ITC) Measures heat changes upon binding in solution.[14]Kd, n, ΔH, ΔSComplete thermodynamic profile, label-free, solution-based.[14][15]Requires large amounts of pure protein, lower throughput.[16]

Biochemical Validation: Confirming the Interaction

Once biophysical data has established a direct interaction, biochemical methods can be used to further validate this finding and provide a stepping stone to cellular assays.

Pull-Down Assay

Principle: A pull-down assay is an in-vitro affinity purification technique used to enrich for proteins that interact with a "bait" protein.[17] For stapled peptides, a tagged version of the peptide (e.g., biotinylated) can be used as the bait to "pull down" the target protein from a cell lysate. The presence of the target protein in the pulled-down fraction is then detected, typically by Western blotting.

Experimental Considerations:

  • Tag Placement: The affinity tag on the peptide should be placed in a position that does not interfere with target binding.

  • Lysis Buffer: The composition of the cell lysis buffer should be optimized to maintain the integrity of the protein-protein interaction.

  • Washing Steps: Stringent washing steps are necessary to remove non-specific binding proteins.

Advantages for Stapled Peptides:

  • Provides direct evidence of an interaction in a complex biological mixture (cell lysate).

  • Relatively straightforward and widely accessible technique.

  • Can be used to identify unknown binding partners.

Limitations:

  • The affinity tag could potentially alter the peptide's binding properties.[18]

  • Prone to false positives from non-specific interactions.

  • Provides qualitative or semi-quantitative data.

Pull-down Assay Workflow Bait Biotinylated Stapled Peptide Incubate Incubation Bait->Incubate Lysate Cell Lysate (containing Target Protein) Lysate->Incubate Beads Streptavidin-coated Beads Incubate->Beads Capture Capture of Peptide-Target Complex Beads->Capture Wash Wash to Remove Non-specific Binders Capture->Wash Elute Elution Wash->Elute Detect Detection by Western Blot Elute->Detect

Caption: A schematic of the pull-down assay workflow.

Cell-Based Assays: Proving Target Engagement in a Physiological Context

The ultimate validation of a stapled peptide's utility comes from demonstrating its ability to engage its target within living cells.[8] Cell-based assays provide the most physiologically relevant data.

Cellular Thermal Shift Assay (CETSA®)

Principle: CETSA is a powerful method for assessing target engagement in intact cells and tissues.[19] The principle is based on the ligand-induced stabilization of a target protein to thermal denaturation.[20] Cells are treated with the stapled peptide, heated to various temperatures, and the amount of soluble target protein remaining is quantified.[21] A shift in the melting curve to a higher temperature in the presence of the peptide indicates target engagement.[22]

Experimental Considerations:

  • Temperature Gradient: A carefully optimized temperature gradient is required to generate a complete melting curve.

  • Peptide Concentration: A dose-response experiment should be performed to determine the concentration at which maximal thermal stabilization occurs.

  • Detection Method: The amount of soluble protein can be detected by various methods, including Western blotting, ELISA, or mass spectrometry.

Advantages for Stapled Peptides:

  • Label-free, avoiding any modification to the peptide or target.[19]

  • Measures target engagement in the native cellular environment.[21]

  • Can be adapted to a high-throughput format.

Limitations:

  • Not all protein-ligand interactions result in a significant thermal shift.

  • The magnitude of the shift does not always directly correlate with binding affinity.

  • Requires specific antibodies for detection by Western blot or ELISA.

In-Cell Target Engagement Assays

Principle: Several commercially available in-cell assays utilize techniques like Bioluminescence Resonance Energy Transfer (BRET) or Enzyme Fragment Complementation (EFC) to measure target engagement in live cells.[23] These assays often involve engineering the target protein with a tag that, upon ligand binding, produces a measurable signal.

Experimental Considerations:

  • Cell Line Engineering: A stable cell line expressing the tagged target protein needs to be generated.

  • Assay Optimization: The assay conditions, including cell density and incubation times, need to be optimized for a robust signal.

  • Controls: Appropriate controls, such as a known inhibitor or an inactive peptide, are essential for data interpretation.

Advantages for Stapled Peptides:

  • Provide a direct readout of target engagement in live cells.

  • Can be highly sensitive and quantitative.

  • Amenable to high-throughput screening.

Limitations:

  • Requires genetic modification of the target protein, which could potentially alter its function or localization.

  • The tag itself might influence the interaction with the stapled peptide.

  • May not be suitable for all targets.

Technique Principle Key Outputs Advantages Limitations
Pull-down Assay Affinity purification of the target protein using a tagged peptide.[17]Confirmation of interactionDirect evidence in cell lysate, relatively simple.Potential tag interference, semi-quantitative.[18]
Cellular Thermal Shift Assay (CETSA®) Ligand-induced thermal stabilization of the target protein in cells.[20]Target engagement confirmation, cellular EC50Label-free, physiological context, high-throughput adaptable.[19][21]Not all interactions cause a shift, indirect affinity correlation.
In-Cell Target Engagement Assays Reporter-based assays (e.g., BRET, EFC) in live cells.[23]Target engagement confirmation, cellular EC50Live-cell readout, high sensitivity, quantitative.Requires protein engineering, potential tag interference.

Conclusion: A Synergistic Approach for Confident Validation

Validating the target engagement of this compound-stapled peptides requires a multi-pronged, evidence-based approach. By strategically combining biophysical, biochemical, and cell-based assays, researchers can build a robust and compelling case for their candidate's mechanism of action. This comprehensive validation is not merely a checklist of experiments but a logical progression of inquiry that underpins the successful translation of these promising therapeutics from the bench to the clinic.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of (s)-2-Amino-2-methylhept-6-enoic acid

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel molecules like (s)-2-Amino-2-methylhept-6-enoic acid is critical for advancing therapeutic frontiers. This non-natural amino acid, with its unique α-methyl and terminal alkene functionalities, is instrumental in techniques like peptide stapling to enhance drug stability and cell permeability.[1][] However, with innovation comes the profound responsibility of ensuring safety and environmental stewardship. The proper disposal of such specialized reagents is not merely a regulatory hurdle but a cornerstone of robust scientific practice.

This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of this compound, moving beyond a simple checklist to explain the scientific rationale behind each procedural choice.

Part 1: Hazard Identification and Risk Assessment

Before any disposal protocol is initiated, a thorough understanding of the compound's potential hazards is paramount. The Safety Data Sheet (SDS) is the primary source for this information. For this compound, the following hazard classifications are key:

  • H302: Harmful if swallowed: This necessitates preventing ingestion through strict hygiene practices and proper labeling.

  • H315: Causes skin irritation: This requires the use of appropriate gloves and a lab coat to prevent direct contact.

  • H319: Causes serious eye irritation: This mandates the use of safety glasses or goggles.

  • H335: May cause respiratory irritation: Handling of the solid compound, especially if it is a powder, should be done in a well-ventilated area or a chemical fume hood to avoid inhaling dust particles.[3]

Inferred Hazards:

  • Reactivity: While specific reactivity data is limited, it is prudent to assume that like many amino acids, it can react with strong oxidizing agents and strong acids.[3] Upon combustion, it is expected to produce oxides of carbon (CO, CO2) and nitrogen (NOx).[3][4]

  • Environmental Fate: As a synthetic, non-natural amino acid, its environmental persistence and ecotoxicity are not well-characterized. Therefore, it must be assumed to be potentially harmful to the environment and should not be disposed of down the drain.[5][6]

This risk assessment dictates that this compound must be treated as a hazardous chemical waste.[5][7]

Part 2: The Disposal Workflow: A Step-by-Step Protocol

The following protocol is designed to ensure the safe and compliant disposal of pure this compound and materials contaminated with it.

Step 1: Personal Protective Equipment (PPE)

Before handling the waste, ensure you are wearing the appropriate PPE. This is your first and most critical line of defense.

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Hand Protection: Nitrile or other chemically resistant gloves.

  • Body Protection: A standard laboratory coat.

Step 2: Waste Segregation and Container Selection

Proper segregation is fundamental to safe and efficient waste management.[8][9]

  • Designate a Waste Stream: Establish a dedicated hazardous waste container for solid this compound waste. Do not mix it with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.

  • Choose the Right Container:

    • The container must be made of a material compatible with the chemical. A high-density polyethylene (HDPE) or glass container with a secure, screw-top lid is recommended.[6][9]

    • The container must be in good condition, free of cracks or leaks.[6]

    • Ensure the container is large enough for the expected volume of waste but avoid excessively large containers that might encourage long-term storage.

Step 3: Waste Collection and Labeling

Accuracy in this step is crucial for regulatory compliance and the safety of waste handlers.

  • Solid Waste:

    • Carefully sweep or scoop up any solid this compound. Avoid generating dust; if the material is a fine powder, consider gently moistening it with a non-reactive solvent (like water, if appropriate and allowed by your EHS) before sweeping.[3]

    • Place the solid waste directly into the designated hazardous waste container.

  • Contaminated Materials:

    • Any materials that have come into contact with the compound, such as weighing paper, gloves, or pipette tips, should be considered contaminated and placed in the same solid waste container.

  • Labeling:

    • As soon as the first item of waste is placed in the container, it must be labeled.[7]

    • The label should clearly state:

      • "Hazardous Waste"

      • The full chemical name: "this compound"

      • The associated hazards (e.g., "Harmful," "Irritant")

      • The date the waste was first added to the container.

Step 4: Storage of Hazardous Waste

Waste must be stored safely in a designated Satellite Accumulation Area (SAA) while awaiting pickup.[6][7]

  • Location: The SAA must be at or near the point of generation and under the control of the laboratory personnel.[7]

  • Container Management: Keep the waste container securely closed at all times, except when adding waste.[5][7]

  • Segregation in Storage: Store the container away from incompatible materials, particularly strong oxidizing agents and acids.[3][6]

Step 5: Arranging for Disposal

Hazardous waste must be disposed of through your institution's certified hazardous waste management program.[5]

  • Contact EHS: Follow your institution's specific procedures for requesting a hazardous waste pickup.

  • Do Not Dispose Down the Drain: Under no circumstances should this compound or its solutions be poured down the sink.[5] This is due to its unknown environmental effects and the potential to disrupt wastewater treatment processes.

  • Do Not Dispose in Regular Trash: The compound's hazardous properties prohibit its disposal in the regular trash.[5]

Visualization of the Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound.

DisposalWorkflow Disposal Decision Workflow for this compound cluster_prep Preparation & Assessment cluster_collection Collection & Containment cluster_storage_disposal Storage & Final Disposal Start Waste Generation (Pure compound or contaminated material) Assess Assess Hazards (H302, H315, H319, H335) Start->Assess PPE Don Appropriate PPE (Goggles, Gloves, Lab Coat) Assess->PPE SelectContainer Select Compatible Container (HDPE or Glass, Screw Cap) PPE->SelectContainer Segregate Segregate Waste Stream (Solid Chemical Waste) SelectContainer->Segregate Collect Collect Waste (Sweep solids, include contaminated items) Segregate->Collect Label Label Container Immediately ('Hazardous Waste', Chemical Name, Hazards, Date) Collect->Label Store Store in Satellite Accumulation Area (SAA) Label->Store CheckCompat Ensure Segregation from Incompatibles (Strong Acids/Oxidizers) Store->CheckCompat ArrangePickup Arrange for EHS Pickup CheckCompat->ArrangePickup Secure & Closed End Proper Disposal via Certified Vendor ArrangePickup->End

Caption: Disposal Decision Workflow for this compound.

Conclusion: A Culture of Safety

The responsible disposal of specialized chemicals like this compound is a direct reflection of a laboratory's commitment to safety and scientific integrity. By understanding the "why" behind each step—from the necessity of PPE dictated by specific hazard codes to the importance of waste segregation for preventing dangerous reactions—we elevate our procedures from rote tasks to informed, professional practices. This builds a deep, trust-based culture of safety that protects researchers, the community, and the environment, ensuring that our pursuit of scientific advancement is both innovative and responsible.

References

A Senior Application Scientist's Guide to Handling (s)-2-Amino-2-methylhept-6-enoic acid

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and developers at the forefront of innovation, our primary responsibility is to ensure that our pursuit of scientific advancement is grounded in an unwavering commitment to safety. This guide provides essential, immediate, and logistical information for the safe handling of (s)-2-Amino-2-methylhept-6-enoic acid (CAS No. 1011309-61-7). The protocols herein are designed to be a self-validating system, blending technical accuracy with field-proven insights to protect you, your colleagues, and your research.

Immediate Safety Profile & Hazard Assessment

This compound is a solid, non-volatile amino acid derivative. While its toxicological properties have not been exhaustively investigated, the available data necessitates careful handling. The primary hazards are associated with direct contact and inhalation of its dust form.

A thorough risk assessment is the cornerstone of laboratory safety.[1] Before handling this compound, it is critical to understand its hazard classifications as defined by the Globally Harmonized System (GHS).

Table 1: GHS Hazard Identification for this compound

Hazard CodeHazard StatementGHS PictogramImplication for Handling
H302Harmful if swallowedGHS07Avoid ingestion. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[2]
H315Causes skin irritationGHS07Direct skin contact must be avoided through the use of appropriate gloves and a lab coat.[3]
H319Causes serious eye irritationGHS07Eye protection is mandatory to prevent contact with dust particles or splashes.[4]
H335May cause respiratory irritationGHS07Handling operations that may generate dust must be conducted in a well-ventilated area, preferably a fume hood.[3]

Source: Synthesized from Sigma-Aldrich Safety Information.

The causality is clear: the compound's irritant properties necessitate the creation of physical barriers (PPE) and engineering controls (ventilation) to prevent it from contacting sensitive tissues like the eyes, skin, and respiratory tract.

Personal Protective Equipment (PPE) Selection Protocol

The selection of PPE is not a static checklist but a dynamic process based on the specific experimental procedure. The following workflow illustrates the decision-making process for ensuring adequate protection.

PPE_Selection_Workflow cluster_0 Phase 1: Task Assessment cluster_1 Phase 2: Risk Identification & PPE Selection start Start: Handling This compound task What is the handling task? start->task solid Weighing/Handling Solid Powder task->solid Solid Form solution Handling Dilute Solution task->solution Solution Form risk_dust Risk: Inhalation of dust (H335) Skin/Eye contact (H315, H319) solid->risk_dust risk_splash Risk: Accidental Splash Skin/Eye contact (H315, H319) solution->risk_splash ppe_solid Required PPE: - Nitrile Gloves - Safety Goggles (EN166) - Lab Coat - Respiratory Protection (N95/P1)* risk_dust->ppe_solid ppe_solution Required PPE: - Nitrile Gloves - Safety Glasses with Side Shields - Lab Coat risk_splash->ppe_solution caption *Respiratory protection recommended if not handled in a fume hood.

Caption: PPE Selection Workflow for this compound.

Detailed PPE Specifications
  • Eye Protection :

    • For Solids : Use tightly sealed safety goggles conforming to EN166 standards to protect against fine dust particles.[2]

    • For Solutions : Safety glasses with side shields are sufficient to protect against splashes.[4]

  • Hand Protection :

    • Handle with chemical-resistant nitrile gloves.[1] Gloves should be inspected before use and disposed of immediately if contamination is suspected. Change gloves between samples or tasks.[1] The goal is to treat gloves as a contact barrier, not a second skin.[5]

  • Skin and Body Protection :

    • A standard laboratory coat is required to protect against skin contact.[1] Ensure it is fully buttoned.

    • Closed-toe shoes are mandatory for all laboratory work.[5]

  • Respiratory Protection :

    • Respiratory protection is generally not required if the compound is handled within a certified chemical fume hood.[2]

    • If a fume hood is unavailable and there is a risk of dust generation, use a NIOSH-approved N95 (US) or type P1 (EN 143) dust mask.[2]

Operational Plan: Step-by-Step Handling Protocol

Adherence to a strict, logical workflow minimizes exposure and ensures procedural integrity.

Preparation
  • Designate Work Area : Cordon off and label a specific area for handling, preferably within a chemical fume hood.[5]

  • Assemble Materials : Gather all necessary equipment, including spatulas, weigh boats, glassware, and solvents, before retrieving the chemical.

  • Verify Emergency Equipment : Confirm that a safety shower and eyewash station are unobstructed and operational.

  • Don PPE : Put on all required PPE as determined by your task assessment (see Section 2).

Handling the Solid Compound (Weighing)
  • Work in Controlled Airflow : Perform all manipulations of the solid powder within a chemical fume hood to control aerosols and prevent inhalation.[1][5]

  • Minimize Dust : Open the container slowly. Use a spatula to carefully transfer the desired amount of powder to a weigh boat. Avoid pouring, which can generate dust clouds.

  • Clean Spatula : After use, clean the spatula with a solvent-moistened wipe to prevent spreading contamination. Dispose of the wipe as chemical waste.

  • Seal Container : Tightly close the main container immediately after use and store it in a cool, dry, well-ventilated place.[2]

Post-Handling
  • Decontaminate : Wipe down the designated work surface, balance, and any equipment with an appropriate solvent.

  • Doff PPE : Remove PPE in the correct order to avoid cross-contamination: gloves first, followed by lab coat and eye protection.

  • Personal Hygiene : Wash hands thoroughly with soap and water after handling is complete, even though gloves were worn.[2]

Emergency & Disposal Plan

Spill Response
  • Evacuate and Alert : Alert personnel in the immediate area. For a large spill, evacuate the lab.

  • Assess and Control : If the spill is small and you are trained to handle it, ensure proper ventilation and wear appropriate PPE (including respiratory protection if necessary).

  • Contain and Clean : Cover the spill with an absorbent material. Sweep up the solid material and place it into a labeled, sealed container for disposal.[2] Do not allow the product to enter drains.[2][4]

First Aid Measures
  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do. Seek immediate medical attention.[4]

  • Skin Contact : Take off contaminated clothing. Wash the affected area with soap and plenty of water. If skin irritation persists, seek medical advice.[2]

  • Inhalation : Move the person to fresh air. If not breathing, give artificial respiration. If respiratory irritation occurs, seek medical attention.[2]

  • Ingestion : Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2]

Disposal Plan

While this compound is not listed as a characteristically hazardous waste, it should not be disposed of in regular trash or down the drain due to its irritant properties.[3]

  • Waste Collection : Collect all waste material (excess chemical, contaminated wipes, and used PPE) in a clearly labeled, sealed container.[6]

  • Labeling : The waste container label should clearly state "Non-Hazardous Chemical Waste" and list the contents.[7]

  • Disposal Request : Follow your institution's specific procedures for chemical waste disposal. This typically involves contacting the Environmental Health & Safety (EHS) office to schedule a pickup.[8]

  • Empty Containers : Empty containers should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as chemical waste. Once clean, deface the label and dispose of the container in the regular trash.[7][9]

By integrating these safety protocols into your daily laboratory operations, you build a culture of safety that protects both the researcher and the research itself.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(s)-2-Amino-2-methylhept-6-enoic acid
Reactant of Route 2
Reactant of Route 2
(s)-2-Amino-2-methylhept-6-enoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.